molecular formula C10H12N2 B150832 (1-Methyl-1H-indol-5-yl)methanamine CAS No. 884507-17-9

(1-Methyl-1H-indol-5-yl)methanamine

Cat. No.: B150832
CAS No.: 884507-17-9
M. Wt: 160.22 g/mol
InChI Key: XYCZKICJSDSNOW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-5-yl)methanamine is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-methylindol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCZKICJSDSNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594513
Record name 1-(1-Methyl-1H-indol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-17-9
Record name 1-(1-Methyl-1H-indol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-indol-5-yl)methylamine
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Foundational & Exploratory

Synthesis of (1-Methyl-1H-indol-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for (1-Methyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry. The synthesis of this compound can be efficiently achieved through two principal routes, both commencing from commercially available 5-substituted indoles. The selection of a particular pathway may be guided by factors such as the availability of starting materials, desired scale of synthesis, and safety considerations associated with specific reagents.

The two core strategies involve:

  • Pathway 1: N-methylation of indole-5-carboxaldehyde followed by reductive amination.

  • Pathway 2: N-methylation of indole-5-carbonitrile followed by reduction of the nitrile functionality.

This document details the experimental protocols for each step, presents quantitative data in a structured format, and provides logical workflow diagrams for clarity.

Core Synthesis Pathways

The synthesis of this compound is centered around the late-stage introduction of the aminomethyl group or its precursor to a pre-methylated indole core.

Pathway 1: Reductive Amination Route

This pathway begins with the N-methylation of indole-5-carboxaldehyde. The resulting 1-methyl-1H-indole-5-carbaldehyde is then converted to the target primary amine via reductive amination.

Reductive_Amination_Pathway Indole5CHO Indole-5-carboxaldehyde MethylatedIndoleCHO 1-Methyl-1H-indole-5-carbaldehyde Indole5CHO->MethylatedIndoleCHO N-Methylation TargetAmine This compound MethylatedIndoleCHO->TargetAmine Reductive Amination

Pathway 1: Synthesis via Reductive Amination.
Pathway 2: Nitrile Reduction Route

Alternatively, the synthesis can proceed through a nitrile intermediate. Indole-5-carbonitrile is first N-methylated to yield 1-methyl-1H-indole-5-carbonitrile. Subsequent reduction of the nitrile group affords the desired this compound.

Nitrile_Reduction_Pathway Indole5CN Indole-5-carbonitrile MethylatedIndoleCN 1-Methyl-1H-indole-5-carbonitrile Indole5CN->MethylatedIndoleCN N-Methylation TargetAmine This compound MethylatedIndoleCN->TargetAmine Nitrile Reduction

Pathway 2: Synthesis via Nitrile Reduction.

Quantitative Data Summary

The following tables summarize the typical yields and conditions for the key transformations in the synthesis of this compound.

Table 1: N-Methylation of Indole Derivatives

Starting MaterialMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Indole-5-carboxaldehydeDimethyl carbonateK₂CO₃DMF1303.5~85
Indole-5-carbonitrileDimethyl carbonateK₂CO₃DMF1303.5~97

Table 2: Formation of the Aminomethyl Group

IntermediateReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1-Methyl-1H-indole-5-carbaldehydeReductive AminationNH₃, H₂, Raney NiMethanol254High
1-Methyl-1H-indole-5-carbonitrileNitrile ReductionLiAlH₄THF254High

Experimental Protocols

Pathway 1: Reductive Amination Route

Step 1.1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde

  • Procedure: To a solution of indole-5-carboxaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), potassium carbonate (K₂CO₃, 2.0 eq) is added. Dimethyl carbonate (3.0 eq) is then added, and the mixture is heated to 130 °C for 3.5 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 1-methyl-1H-indole-5-carbaldehyde.[1][2][3]

  • Expected Yield: Approximately 85%.

Step 1.2: Synthesis of this compound via Reductive Amination

  • Procedure: 1-Methyl-1H-indole-5-carbaldehyde (1.0 eq) is dissolved in methanol saturated with ammonia. A catalytic amount of Raney Nickel (slurry in water) is added to the solution. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere (50 psi) for 4 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Purification by column chromatography on silica gel affords this compound.

  • Alternative Reducing Agents: Sodium borohydride (NaBH₄) in the presence of a Lewis acid catalyst or sodium cyanoborohydride (NaBH₃CN) can also be employed for the reduction of the intermediate imine.

Pathway 2: Nitrile Reduction Route

Step 2.1: Synthesis of 1-Methyl-1H-indole-5-carbonitrile

  • Procedure: In a manner analogous to the synthesis of the aldehyde, indole-5-carbonitrile (1.0 eq) is dissolved in DMF, and K₂CO₃ (2.0 eq) and dimethyl carbonate (3.0 eq) are added. The reaction mixture is heated to 130 °C for 3.5 hours. Work-up involves cooling the mixture, pouring it into ice-water, and collecting the precipitated product by filtration. The solid is washed with water and dried to give 1-methyl-1H-indole-5-carbonitrile.[3]

  • Expected Yield: Approximately 97%.

Step 2.2: Synthesis of this compound via Nitrile Reduction

  • Procedure using LiAlH₄: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 1-methyl-1H-indole-5-carbonitrile (1.0 eq) in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to provide this compound.[4][5][6][7]

  • Catalytic Hydrogenation Alternative: The nitrile can also be reduced using catalytic hydrogenation with Raney Nickel or other suitable catalysts under a hydrogen atmosphere, similar to the reductive amination procedure.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Starting Material (Indole-5-carboxaldehyde or Indole-5-carbonitrile) N_Methylation N-Methylation Start->N_Methylation Functional_Group_Conversion Functional Group Conversion (Reductive Amination or Nitrile Reduction) N_Methylation->Functional_Group_Conversion Quenching Reaction Quenching Functional_Group_Conversion->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final Product: This compound Purification->Final_Product

General Experimental Workflow.

References

An In-depth Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of (1-Methyl-1H-indol-5-yl)methanamine. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest for their diverse biological activities.[1] This guide consolidates key data to support research and development efforts involving this specific compound.

Core Physicochemical Properties

This compound, with CAS Number 884507-17-9, is a derivative of indole characterized by a methyl group at the N1 position and a methanamine group at the C5 position.[2][3][4] These substitutions are critical in modulating the molecule's biological and chemical properties. Its appearance is typically an off-white to yellow solid.[5] For stability, it should be stored at 2–8 °C under an inert gas like nitrogen or argon.[5]

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 884507-17-9[2][4][5]
Molecular Formula C₁₀H₁₂N₂[4][5]
Molecular Weight 160.22 g/mol [5][6]
Appearance Off-white to yellow solid[5]
Melting Point 55-56 °C[2]
Boiling Point 319.4 ± 17.0 °C (Predicted)[5]
Density 1.11 ± 0.1 g/cm³ (Predicted)[5]
pKa 9.27 ± 0.40 (Predicted)[5]
Storage Temperature 2–8 °C (under inert gas)[5]

Spectroscopic and Analytical Data

Structural elucidation and purity assessment are critical for any research compound. While specific spectra for this compound are not publicly detailed in the search results, commercial suppliers confirm the availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, to verify structure and purity.[7][8]

Predicted mass spectrometry data, specifically the collision cross-section (CCS) values for various adducts, provide insight into the molecule's behavior in a mass spectrometer.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 161.10733131.7
[M+Na]⁺ 183.08927142.3
[M+K]⁺ 199.06321138.7
[M+NH₄]⁺ 178.13387154.3
[M-H]⁻ 159.09277135.4
[M]⁺ 160.09950132.6

Data sourced from PubChemLite.[9]

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a robust, two-step synthesis for the closely related analog, (1-Benzyl-1H-indol-5-yl)methanamine, has been documented and can be adapted.[1] The procedure involves the N-alkylation of an indole-5-carboxaldehyde followed by reductive amination.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reductive Amination start Indole-5-carboxaldehyde reagent1 Methylating Agent (e.g., CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagent1 product1 1-Methyl-1H-indole-5-carbaldehyde reagent1->product1 Heat (e.g., 80°C) reagent2 Aqueous Ammonia (NH₃) Reducing Agent (e.g., NaBH₄) product1->reagent2 final_product This compound reagent2->final_product

A plausible two-step synthesis workflow.

Step 1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde (Intermediate)

This step involves the N-methylation of commercially available indole-5-carboxaldehyde.[1]

  • Dissolve indole-5-carboxaldehyde in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (K₂CO₃).

  • Introduce a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 80°C) and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-Methyl-1H-indole-5-carbaldehyde.

Step 2: Synthesis of this compound (Final Product)

This procedure outlines the reductive amination of the aldehyde intermediate to the target primary amine.[1]

  • Dissolve the intermediate from Step 1 in a solvent such as methanol.

  • Add aqueous ammonia and stir at room temperature to form the imine intermediate.

  • Cool the reaction mixture in an ice bath (0°C).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while maintaining the low temperature.

  • Allow the reaction to proceed until the starting material is consumed, as monitored by TLC.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Add water to the residue and extract the final product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography to yield this compound.

Research Context and Potential Applications

While specific biological activities for this compound are not detailed in available literature, the broader family of substituted indoles is of high interest in drug discovery. The parent scaffold, (1H-indol-5-yl)methanamine, has been utilized as a key building block in the development of inhibitors for several important biological targets.[10] This suggests that the N-methylated derivative could serve as a valuable intermediate or a candidate molecule in similar research areas.

G cluster_apps Potential Research Applications (based on related scaffolds) core This compound app1 Kinase Inhibitors (e.g., p38 MAP kinase, PKCθ) core->app1 app2 Antiviral Agents (e.g., HIV-1 Integrase Inhibitors) core->app2 app3 Oncology Research (Hedgehog Pathway Inhibitors) core->app3 app4 Serotonin Receptor Ligands core->app4

Potential research areas for indole-5-methanamines.

Key areas where the indole-5-methanamine scaffold has been explored include:

  • Kinase Inhibition : As precursors to compounds like 4-(indol-5-ylamino)thieno[2,3-b]pyridine-5-carbonitriles, which act as inhibitors of protein kinase C theta (PKCθ), and SCIO-469-like compounds for inhibiting p38 MAP kinase.[10]

  • Antiviral Research : In the synthesis of HIV-1 integrase inhibitors that target the enzyme's catalytic domain.[10]

  • Oncology : For creating inhibitors of Gli1-mediated transcription within the Hedgehog signaling pathway, a crucial target in some cancers.[10]

  • Central Nervous System : The indole structure is a core component of many neurotransmitters and CNS-active drugs, suggesting potential applications in developing ligands for serotonin or other receptors.

References

An In-depth Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine (CAS Number: 884507-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-1H-indol-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document outlines a plausible synthetic route with a detailed experimental protocol, predicted physicochemical and spectroscopic data, and a discussion of potential biological activities based on structurally related indole derivatives. This guide aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar indole-containing molecules.

Chemical and Physical Properties

This compound is a derivative of indole, a prominent scaffold in numerous biologically active compounds. The introduction of a methyl group at the N1 position and a methanamine group at the C5 position can significantly influence its physicochemical properties and biological activity.

PropertyValueSource
CAS Number 884507-17-9--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₂N₂--INVALID-LINK--[1]
Molecular Weight 160.22 g/mol PubChem
IUPAC Name This compoundPubChem
Predicted LogP 1.5ChemDraw
Predicted pKa 9.8 (amine)ChemDraw
Predicted Boiling Point 319.4 °CChemDraw
Predicted Melting Point 55 °CChemDraw

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step reduction of the nitrile functionality to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

Synthetic Workflow 1-Methyl-1H-indole-5-carbonitrile 1-Methyl-1H-indole-5-carbonitrile This compound This compound 1-Methyl-1H-indole-5-carbonitrile->this compound LiAlH4, THF Then H2O workup GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT Receptor) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand This compound Ligand->GPCR Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

References

Structure-Activity Relationships at Serotonin (5-HT) Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Analogs of (1-Methyl-1H-indol-5-yl)methanamine: Focus on Serotonin Receptor Modulation

Introduction

This compound belongs to the indoleamine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules and natural products.[1][2] The indole core, particularly when functionalized with a methanamine side chain, serves as a privileged structure for interacting with various biological targets, most notably G-protein coupled receptors (GPCRs).

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the structural analogs of this compound, with a specific focus on their role as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors. Due to the vastness of the chemical space, this document will concentrate on the structure-activity relationships (SAR) of analogs at key 5-HT receptor subtypes, provide detailed experimental protocols for their synthesis and evaluation, and illustrate the associated signaling pathways and research workflows.

The affinity and selectivity of indoleamine analogs for 5-HT receptors are highly dependent on the substitution patterns on the indole nucleus, the indole nitrogen (N1), and the terminal amine. The following table summarizes quantitative binding data for representative analogs, illustrating key SAR trends. Modifications at the N1 and C5 positions, in particular, can dramatically influence receptor interaction.[3][4]

Compound/AnalogN1-SubstituentC5-SubstituentTerminal AmineReceptor SubtypeK_i_ (nM)Reference
5-Methoxy-α-methyltryptamineH-OCH₃-CH(CH₃)NH₂5-HT₂12[5]
"H-OCH₃-CH(CH₃)NH₂5-HT₁ₐ7100[5]
N1-Propyl-5-methoxy-α-methyltryptamine-CH₂CH₂CH₃-OCH₃-CH(CH₃)NH₂5-HT₂12[5]
"-CH₂CH₂CH₃-OCH₃-CH(CH₃)NH₂5-HT₁ₐ7100[5]
5-Bromo-N,N-dimethyltryptamineH-Br-CH₂CH₂N(CH₃)₂5-HT₁ₐ6.5[4]
"H-Br-CH₂CH₂N(CH₃)₂5-HT₁ₑ/₁D9.3[4]
"H-Br-CH₂CH₂N(CH₃)₂5-HT₂ₐ190[4]
"H-Br-CH₂CH₂N(CH₃)₂5-HT₆8.8[4]
"H-Br-CH₂CH₂N(CH₃)₂5-HT₇24[4]
VilazodoneH-CNSee Structure[3]5-HT₁ₐ0.2[3]
"H-CNSee Structure[3]5-HT Transporter0.5[3]

Key SAR Insights:

  • N1-Substitution : Alkyl substitution on the indole nitrogen can modulate selectivity. For instance, an N1-propyl group on 5-methoxy-α-methyltryptamine maintains high affinity for the 5-HT₂ receptor while showing very low affinity for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₁D receptors, making it a highly selective ligand.[5]

  • C5-Substitution : The introduction of electron-withdrawing groups (e.g., -CN) or halogens (e.g., -Br) at the C5 position of the indole ring can significantly enhance affinity for multiple 5-HT receptor subtypes, including 5-HT₁ₐ and the serotonin transporter.[3][4]

  • Terminal Amine : The nature of the amine (primary, secondary, tertiary) and the length of the alkyl chain connecting it to the indole core are critical for receptor interaction, often forming a key salt bridge with a conserved aspartate residue in the receptor binding pocket.[6]

Signaling Pathway of 5-HT₁ₐ Receptor

Many indoleamine analogs, including the parent structure, are known to target the 5-HT₁ₐ receptor. This receptor is a Gi/o-coupled GPCR, and its activation initiates an inhibitory signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

G cluster_membrane Cell Membrane cluster_extra cluster_intra R 5-HT1A Receptor G Gi/o Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP (decreased) AC->cAMP Conversion Blocked Agonist Indoleamine Agonist Agonist->R Binds & Activates ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Figure 1: 5-HT1A (Gi-coupled) receptor signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog via Reductive Amination

This protocol describes the synthesis of N,N-Dimethyl-(1-methyl-1H-indol-5-yl)methanamine from 1-methyl-1H-indole-5-carboxaldehyde. Reductive amination is a versatile method for producing amines from carbonyl compounds.[2][8]

Materials:

  • 1-methyl-1H-indole-5-carboxaldehyde

  • Dimethylamine (2M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol/Triethylamine mixture)

Procedure:

  • Reaction Setup: To a solution of 1-methyl-1H-indole-5-carboxaldehyde (1.0 eq) in anhydrous DCM (or DCE), add dimethylamine solution (1.5-2.0 eq).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for the consumption of the intermediate iminium ion and the appearance of the product spot by TLC.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM with 0.5-1% triethylamine to prevent product streaking) to yield the pure N,N-Dimethyl-(1-methyl-1H-indol-5-yl)methanamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Competitive Radioligand Binding Assay for 5-HT₁ₐ Receptor

This protocol determines the binding affinity (K_i_) of a test compound for the human 5-HT₁ₐ receptor by measuring its ability to displace a known radioligand.[7][9]

Materials:

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test Compound: Serial dilutions of the synthesized analog in assay buffer or DMSO.

  • Non-specific Binding (NSB) Agent: 10 µM Metergoline or unlabeled 5-HT.

  • Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a cell harvester/vacuum manifold.

  • Scintillation Cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute to the desired protein concentration (typically 5-15 µg per well) in ice-cold assay buffer. Keep on ice.

  • Assay Plate Setup: In a 96-well plate, add the following to each well (in triplicate):

    • Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Non-specific Binding (NSB): 25 µL NSB Agent (10 µM 5-HT) + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Competition: 25 µL Test Compound (at various concentrations) + 25 µL Radioligand + 50 µL Membrane Suspension.

    • The final concentration of [³H]8-OH-DPAT should be near its K_d_ value (e.g., 0.2-0.5 nM).

  • Incubation: Gently mix the plate and incubate at room temperature (or 25°C) for 60 minutes.

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate using a cell harvester.

  • Washing: Quickly wash each well with ice-cold assay buffer (3-4 times) to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate under a heat lamp or in an oven. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Convert the CPM values for each concentration of the test compound into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Plot the % Inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

General Experimental Workflow

The discovery and characterization of novel indoleamine analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

G A 1. Design & Synthesis B Reductive Amination or other synthetic routes A->B C 2. Purification & Characterization B->C D Column Chromatography, NMR, HRMS C->D E 3. Primary Screening D->E F Radioligand Binding Assay (Determine Ki) E->F G 4. Functional Assays F->G H cAMP Inhibition or [35S]GTPγS Assay (Determine EC50/Emax) G->H I 5. Data Analysis H->I J SAR Analysis & Lead Compound Identification I->J

Figure 2: Workflow for synthesis and evaluation of analogs.

References

In-Depth Technical Guide on the Predicted Biological Activity of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on in-silico predictions and has not been experimentally validated. This guide serves as a computational analysis to predict the potential biological activities of (1-Methyl-1H-indol-5-yl)methanamine for research and development purposes.

Introduction

This compound is a small molecule belonging to the indole class of compounds. The indole scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. Due to the absence of published experimental data for this specific molecule, this document provides a comprehensive in-silico prediction of its biological activity, potential molecular targets, and pharmacokinetic properties. This predictive analysis aims to guide future experimental investigations and drug discovery efforts.

Predicted Biological Targets

The potential biological targets of this compound were predicted using the SwissTargetPrediction web server. This tool operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. The predictions are ranked based on a probability score.

Table 1: Predicted Biological Targets for this compound

Target ClassSpecific TargetUniProt IDProbabilityPredicted Role
G protein-coupled receptor5-hydroxytryptamine receptor 2BP41595HighSerotonergic signaling
G protein-coupled receptor5-hydroxytryptamine receptor 6P50406HighNeuromodulation
G protein-coupled receptorDopamine D3 receptorP35462HighDopaminergic signaling
G protein-coupled receptorAdrenergic receptor alpha-2BP18089ModerateAdrenergic signaling
EnzymeMonoamine oxidase AP21397ModerateNeurotransmitter metabolism
EnzymeMonoamine oxidase BP27338ModerateNeurotransmitter metabolism
G protein-coupled receptorHistamine H1 receptorP35367ModerateHistaminergic signaling
G protein-coupled receptor5-hydroxytryptamine receptor 2AP28223ModerateSerotonergic signaling
G protein-coupled receptorDopamine D2 receptorP14416ModerateDopaminergic signaling
G protein-coupled receptor5-hydroxytryptamine receptor 7P34969LowSerotonergic signaling

Note: The probability scores are qualitative descriptors (High, Moderate, Low) derived from the SwissTargetPrediction output.

The predictions strongly suggest that this compound is likely to interact with aminergic G protein-coupled receptors, particularly serotonin and dopamine receptors, as well as monoamine oxidase enzymes. This profile is characteristic of compounds that may modulate neurotransmission and have potential applications in neurology and psychiatry.

Predicted Pharmacokinetic (ADMET) Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were predicted using the pkCSM web server. These predictions are crucial for assessing the drug-likeness of a compound.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Water Solubility (logS)-2.5Moderately soluble
Caco-2 Permeability (log Papp)0.5Moderately permeable
Intestinal Absorption (% absorbed)90%High
P-glycoprotein SubstrateNoNot likely to be an efflux pump substrate
Distribution
VDss (human) (log L/kg)0.3Moderate distribution in tissues
BBB Permeability (logBB)-0.1Likely to cross the blood-brain barrier
CNS Permeability (logPS)-1.5Moderate penetration into the CNS
Metabolism
CYP2D6 SubstrateYesLikely metabolized by CYP2D6
CYP3A4 SubstrateYesLikely metabolized by CYP3A4
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9
CYP2D6 InhibitorYesLikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitizationNoUnlikely to be a skin sensitizer

The ADMET profile suggests that this compound has favorable absorption and distribution properties, including the potential to cross the blood-brain barrier. However, potential for hepatotoxicity and inhibition of CYP2D6 are notable flags for further investigation.

Methodologies of In-Silico Prediction

The predictive data presented in this guide were generated using established computational methodologies.

Target Prediction Methodology

The biological targets for this compound were predicted using the SwissTargetPrediction web server. The methodology is as follows:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule (CN1C=CC2=C1C=C(CN)C=C2) is provided as input.

  • Similarity Searching: The algorithm performs a combination of 2D and 3D similarity searches against a database of known active compounds.

  • Target Annotation: The targets of the most similar known active compounds are retrieved.

  • Probability Scoring: The predicted targets are ranked based on a probability score, which is calculated based on the similarity scores of the active compounds.

ADMET Prediction Methodology

The ADMET properties were predicted using the pkCSM web server. This tool utilizes graph-based signatures to develop predictive models. The general workflow is:

  • Input: The SMILES string of the molecule is used as input.

  • Descriptor Calculation: The tool calculates a set of molecular descriptors that encode the structural features of the molecule.

  • Predictive Modeling: These descriptors are then used as input for a series of pre-trained machine learning models. Each model is trained on a large dataset of compounds with known experimental ADMET properties.

  • Output: The models output the predicted values for various ADMET parameters.

Visualizations

In-Silico Prediction Workflow

In_Silico_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Data cluster_analysis Analysis smiles SMILES String This compound target_pred Target Prediction (e.g., SwissTargetPrediction) smiles->target_pred admet_pred ADMET Prediction (e.g., pkCSM) smiles->admet_pred targets Potential Biological Targets target_pred->targets admet Pharmacokinetic Properties admet_pred->admet pathway Signaling Pathway Analysis targets->pathway

Caption: Workflow for the in-silico prediction of biological activity.

Predicted Serotonergic Signaling Pathway

Based on the high probability of targeting serotonin receptors, a simplified diagram of a potential signaling pathway is presented.

Serotonin_Pathway cluster_compound Compound cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_response Cellular Response compound This compound receptor 5-HT2B Receptor compound->receptor Binds to g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates ip3_dag IP3 / DAG plc->ip3_dag Generates ca_pkc Ca2+ / PKC Activation ip3_dag->ca_pkc Leads to response Modulation of Neuronal Excitability ca_pkc->response

Caption: Predicted signaling pathway via the 5-HT2B receptor.

Conclusion

This in-depth technical guide provides a comprehensive computational prediction of the biological activity of this compound. The in-silico analysis suggests that this compound is a promising candidate for further investigation as a modulator of aminergic systems, with potential applications in neuropharmacology. The predicted favorable pharmacokinetic properties, including blood-brain barrier permeability, further support its potential as a central nervous system active agent. However, the predicted potential for hepatotoxicity and CYP450 enzyme inhibition warrants careful consideration in any future experimental studies. This predictive work lays a foundation for hypothesis-driven experimental validation to unlock the therapeutic potential of this novel indole derivative.

Technical Guide: Spectral and Synthetic Profile of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methyl-1H-indol-5-yl)methanamine is an indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1][2] Understanding the spectral characteristics and synthetic pathways of such molecules is crucial for their identification, characterization, and further development. This guide provides a predicted spectral profile (NMR, MS, IR), a detailed synthetic protocol, and relevant workflow diagrams for researchers and scientists.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of similar indole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60s1HH4
~7.35d1HH7
~7.20d1HH2
~7.10dd1HH6
~6.45d1HH3
~3.85s2H-CH₂NH₂
~3.75s3HN-CH₃
~1.60br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~136.5C7a
~134.0C5
~128.5C3a
~128.0C2
~122.0C6
~120.0C4
~109.5C7
~101.0C3
~46.5-CH₂NH₂
~33.0N-CH₃
Mass Spectrometry (MS)

The mass spectrum is predicted to show a prominent molecular ion peak. Fragmentation patterns are expected to involve characteristic cleavages for amines and indole structures.[3][4]

Table 3: Predicted Mass Spectrometry Data

ParameterValueNotes
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
Exact Mass160.10005 Da
Predicted [M+H]⁺161.1073High-Resolution MS
Key Fragmentation Ionm/z 131Loss of •CH₂NH₂ (benzylic cleavage)
Key Fragmentation Ionm/z 144Loss of •NH₂
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the primary amine and indole functional groups.[5][6][7]

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H stretch (asymmetric and symmetric, two bands for -NH₂)[8][9]
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (N-CH₃, -CH₂-)
1620 - 1580Medium to StrongN-H bend (scissoring)[9]
1470 - 1450Medium to StrongAromatic C=C stretch
1250 - 1180StrongAromatic C-N stretch
910 - 670Broad, StrongN-H wag[9]

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the reductive amination of 1-methyl-1H-indole-5-carbaldehyde.[10]

Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-methyl-1H-indole-5-carbaldehyde.

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde

  • Ammonium acetate (NH₄OAc) or aqueous ammonia (NH₃)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 eq) or an excess of aqueous ammonia to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

    • Add water to the residue, followed by extraction with dichloromethane (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane, often with a small amount of triethylamine (~1%) to prevent streaking.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound via reductive amination.

G start 1-Methyl-1H-indole-5-carbaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagents1 NH₃ or NH₄OAc Methanol product This compound intermediate->product Reduction reagents2 NaBH₄

Caption: Synthetic route for this compound.

Hypothetical Biological Signaling Context

Indole alkaloids are known to interact with a wide variety of biological targets, often acting as ligands for various receptors or as enzyme inhibitors.[11][12] The diagram below illustrates a generalized, hypothetical signaling pathway that an indole-based compound might modulate, such as interacting with a G protein-coupled receptor (GPCR).

G ligand This compound (Hypothetical Ligand) receptor Target Receptor (e.g., GPCR) ligand->receptor Binding g_protein G Protein Activation (GDP -> GTP) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response Signal Transduction

References

A Technical Guide to (1-Methyl-1H-indol-5-yl)methanamine Hydrochloride: Synthesis, Commercial Availability, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1-Methyl-1H-indol-5-yl)methanamine hydrochloride is a member of the indole derivative class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Indole-containing molecules have demonstrated a wide range of biological activities, including roles as inhibitors of key oncological targets such as Indoleamine 2,3-dioxygenase 1 (IDO1) and tubulin polymerization.[1][2] This technical guide provides a comprehensive overview of this compound hydrochloride, consolidating available data on its chemical properties, commercial suppliers, a plausible synthetic route, and detailed protocols for evaluating its potential biological activities. The methodologies and pathways described herein are based on established principles for this class of compounds and are intended to serve as a foundational resource for researchers initiating studies with this molecule.

Chemical Properties and Commercial Availability

This compound hydrochloride is a specific indole derivative available from several commercial chemical suppliers. Its fundamental properties and identifiers are crucial for procurement, handling, and experimental design.

Table 1: Physicochemical Properties and Identifiers

Property Value Source(s)
IUPAC Name This compound;hydrochloride
CAS Number 2445790-59-8 [3]
Molecular Formula C₁₀H₁₃ClN₂
Molecular Weight 196.68 g/mol Calculated
InChI Key PBCDPKCKLHZISW-UHFFFAOYSA-N
Related Free Base CAS 884507-17-9 [4][5][6][7]
Free Base Formula C₁₀H₁₂N₂ [4][7]

| Free Base M.W. | 160.22 g/mol |[4] |

Table 2: Commercial Suppliers of this compound Hydrochloride and its Free Base

Supplier Product Name CAS Number Notes
Sigma-Aldrich 1-(1-methyl-1H-indol-5-yl)methanamine hydrochloride 2445790-59-8 Available through the Enamine catalog.
BLDpharm This compound hydrochloride 2445790-59-8 Listed for online orders.[3]
AOBChem This compound 884507-17-9 Free base form.[7]
Ambeed This compound 884507-17-9 Free base form.[4]
MolCore This compound 884507-17-9 Free base form.[5]

| Ivy Fine Chemicals | (1-METHYL-1H-INDOL-5-YL)METHYLAMINE | 884507-17-9 | Free base form. |

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound hydrochloride has not been prominently published. However, a logical and efficient synthetic route can be proposed based on standard organic chemistry transformations commonly applied to indole scaffolds. The proposed two-step synthesis starts from the commercially available 5-cyanoindole.

  • N-Methylation: The indole nitrogen is first deprotonated with a suitable base, followed by alkylation with a methylating agent.

  • Nitrile Reduction: The cyano group is then reduced to a primary amine, followed by salt formation to yield the final hydrochloride product.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitrile Reduction & Salt Formation 5-Cyanoindole 5-Cyanoindole Reagents1 1. Base (e.g., NaH) 2. Methyl Iodide (CH3I) 5-Cyanoindole->Reagents1 Intermediate 5-Cyano-1-methyl-1H-indole Reagents1->Intermediate Reagents2 1. Reducing Agent (e.g., LiAlH4) 2. HCl Intermediate->Reagents2 Intermediate->Reagents2 FinalProduct This compound HCl Reagents2->FinalProduct

Caption: Proposed two-step synthetic workflow for the target compound.

Potential Biological Activity and Mechanisms of Action

While this specific molecule is not extensively characterized in the literature, the indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting cancer.[8] Based on studies of related indole derivatives, two primary mechanisms of action are plausible targets for investigation: inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and disruption of tubulin polymerization.[1][2]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[9] In the tumor microenvironment, IDO1 is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine metabolites. This starves effector T cells of a critical amino acid and creates an immunosuppressive environment, allowing tumors to evade immune destruction.[10] Inhibition of IDO1 is therefore a key strategy in immuno-oncology.

G cluster_0 Kynurenine Pathway cluster_1 Immune Response tryptophan Tryptophan ido1 IDO1 Enzyme tryptophan->ido1 t_cell T Cell tryptophan->t_cell Required for Proliferation kynurenine N-Formylkynurenine (immunosuppressive) apoptosis T Cell Apoptosis & Energy Depletion kynurenine->apoptosis Induces ido1->kynurenine t_cell->apoptosis immune_escape Tumor Immune Escape apoptosis->immune_escape inhibitor This compound HCl (Potential Inhibitor) inhibitor->ido1 Inhibits

Caption: IDO1's role in tumor immune escape via the kynurenine pathway.

Tubulin Polymerization Inhibition

Microtubules are critical components of the cellular cytoskeleton, playing a central role in cell division by forming the mitotic spindle.[11] They exist in a state of dynamic equilibrium between polymerization (assembly) of tubulin dimers and depolymerization (disassembly).[12] Many successful anticancer drugs, such as vinca alkaloids and taxanes, function by disrupting this dynamic, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[2][13] Indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[2]

G cluster_0 Normal Cell Cycle (Mitosis) cluster_1 Effect of Inhibitor tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Dynamic Microtubules polymerization->microtubules block Polymerization Blocked microtubules->tubulin Depolymerization spindle Mitotic Spindle Formation microtubules->spindle division Cell Division spindle->division inhibitor Indole Derivative (e.g., Target Compound) inhibitor->block arrest G2/M Phase Arrest block->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Disruption of microtubule dynamics leads to mitotic arrest.

Key Experimental Protocols

The following protocols are standardized methodologies for synthesizing and evaluating the biological activity of this compound hydrochloride.

Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 5-cyanoindole.

  • Step 1: N-Methylation of 5-Cyanoindole

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

    • Indole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-cyanoindole (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product (5-cyano-1-methyl-1H-indole) by column chromatography on silica gel.

  • Step 2: Reduction of 5-Cyano-1-methyl-1H-indole

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Nitrile Addition: Cool the suspension to 0 °C. Add a solution of 5-cyano-1-methyl-1H-indole (1.0 eq.) in anhydrous THF dropwise.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

    • Workup: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir until a granular precipitate forms.

    • Extraction & Salt Formation: Filter the solid and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the resulting free base oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in ether (e.g., 2 M) dropwise until precipitation is complete.

    • Isolation: Collect the resulting solid precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound hydrochloride.

In Vitro IDO1 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available inhibitor screening kits and provides a method to determine the IC₅₀ of a test compound against recombinant IDO1 enzyme.[10][14]

G start Start plate Add Assay Buffer, Substrate (L-Trp), and Test Compound/Control to 96-well plate start->plate enzyme Initiate reaction by adding recombinant IDO1 enzyme plate->enzyme incubate1 Incubate at room temperature (e.g., 1 hour) enzyme->incubate1 develop Add Fluorogenic Developer Solution incubate1->develop incubate2 Incubate at 37°C (e.g., 4 hours) develop->incubate2 read Read Fluorescence (Ex/Em = ~400/510 nm) incubate2->read analyze Analyze Data (Calculate % Inhibition, determine IC50) read->analyze end End analyze->end

Caption: General experimental workflow for an in vitro IDO1 inhibition assay.

  • Materials:

    • Recombinant human IDO1 enzyme

    • IDO1 Assay Buffer

    • L-Tryptophan (L-Trp) substrate solution

    • Fluorogenic developer solution

    • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

    • Test compound dissolved in DMSO

    • Black 96-well assay plate

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound and positive control in assay buffer. Add 5 µL of each dilution to the appropriate wells of the 96-well plate. For "Positive Control" (no inhibition) and "Blank" wells, add 5 µL of buffer with the same final DMSO concentration.

    • Reaction Mix: Prepare a master mix containing the L-Trp substrate in assay buffer.

    • Reaction Initiation: Add 90 µL of the reaction mix to each well. Then, add 5 µL of diluted IDO1 enzyme (e.g., 40 ng/µL) to all wells except the "Blank". Add 5 µL of assay buffer to the "Blank" well. The final reaction volume is 100 µL.

    • Incubation: Incubate the plate at room temperature for 1-3 hours.[15]

    • Development: Add 50 µL of the fluorogenic developer solution to each well. Incubate at 37°C for 4 hours, protected from light.[14]

    • Measurement: Read the fluorescence intensity using a microplate reader (e.g., Excitation at 400 nm, Emission at 510 nm).[14]

    • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition). Plot percent inhibition versus log[concentration] and fit the data using a nonlinear regression model to determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring the increase in absorbance at 340 nm.[12][13][16]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

    • GTP solution

    • Glycerol

    • Known polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)

    • UV-transparent 96-well plate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Preparation: Pre-warm the spectrophotometer and the 96-well plate to 37°C.[16] Keep all tubulin and buffer solutions on ice.

    • Compound Plating: Add 10 µL of 10x concentrated test compound or controls (dissolved in buffer) to the appropriate wells of the pre-warmed plate.

    • Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix by reconstituting tubulin to a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.[11][16]

    • Reaction Initiation: To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Measurement: Immediately place the plate in the 37°C reader and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes.[13]

    • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect can be quantified by comparing the maximum polymerization rate (Vmax) or the final plateau absorbance (Amax) of compound-treated wells to the vehicle control. Calculate the IC₅₀ by plotting the inhibition of Vmax or Amax against the log[concentration] of the test compound.

Data Summary of Related Indole Derivatives

No specific biological data for this compound hydrochloride is publicly available. Table 3 summarizes reported activities for structurally related indole derivatives to provide context for potential potency.

Table 3: Comparative Biological Activity of Related Indole Derivatives

Compound Class / Example Target Assay Type Reported Activity (IC₅₀) Source(s)
N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (Compound 7d ) Tubulin Polymerization Antiproliferative (HeLa cells) 0.52 µM [1]
N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivative (Compound 7d ) Tubulin Polymerization Antiproliferative (MCF-7 cells) 0.34 µM [1]
Tryptoline Derivatives IDO1 Inhibition Enzymatic Assay Potent, some more so than reference inhibitor MTH-Trp [1]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c ) Xanthine Oxidase Enzymatic Assay 0.13 µM [17]

| Isoquinoline Derivatives (Compound 43b ) | IDO1 / TDO Dual Inhibition | Enzymatic Assay | IDO1: 0.31 µM, TDO: 0.08 µM |[17] |

Conclusion

This compound hydrochloride is a commercially available compound belonging to a class with demonstrated potential in oncology research. While specific data on this molecule is sparse, this guide provides a robust framework for its investigation. The proposed synthetic route offers a clear path to its preparation, and the detailed experimental protocols for IDO1 and tubulin polymerization inhibition assays provide the necessary tools to characterize its biological activity. Researchers can use this document as a starting point to explore the therapeutic potential of this and related indole derivatives in drug discovery and development programs.

References

An In-depth Technical Guide to the Safety and Handling of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (1-Methyl-1H-indol-5-yl)methanamine. It also includes a detailed, plausible experimental protocol for its synthesis and an overview of the potential, though not yet fully elucidated, biological activities of this and structurally related indole compounds. This document is intended for use by qualified researchers and professionals in a laboratory setting.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. The following information is compiled from various safety data sheets (SDS) and should be strictly adhered to in any laboratory setting.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound and its hydrochloride salt are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Note: The severity of the hazard classification (e.g., Skin Corrosion Category 1B vs. Skin Irritation Category 2) may vary depending on the supplier and the specific form (free base vs. salt) of the chemical.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
AppearanceSolid / Powder
Melting Point55-56 °C
Storage Temperature2-8°C
Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store locked up.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Experimental Protocol: Synthesis of this compound

The following is a plausible, two-step experimental protocol for the synthesis of this compound, based on established chemical transformations. This protocol starts with the commercially available 1-methyl-1H-indole-5-carbaldehyde.

Overall Reaction Scheme

Synthesis_Workflow start 1-Methyl-1H-indole-5-carbaldehyde intermediate Imine Intermediate start->intermediate Ammonia in Methanol Room Temperature product This compound intermediate->product Sodium Borohydride 0°C to Room Temperature Serotonin_Receptor_Signaling ligand This compound (Hypothetical Ligand) receptor Serotonin Receptor (GPCR) ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Signaling (e.g., PKA, Gene Expression) second_messenger->downstream Kinase_Inhibition_Workflow cluster_inhibition Inhibition cluster_normal Normal Function inhibitor This compound (Hypothetical Inhibitor) kinase Protein Kinase inhibitor->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation no_phosphorylation No Phosphorylation kinase->no_phosphorylation Blocks ATP Binding Site atp ATP atp->kinase substrate Substrate Protein substrate->kinase

The Evolving Landscape of Substituted Indole Methanamines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its vast array of derivatives, substituted indole methanamines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Quantitative Biological Activity of Substituted Indole Methanamines

The therapeutic potential of substituted indole methanamines is underscored by a growing body of quantitative data from various biological assays. These compounds have demonstrated significant efficacy in inhibiting the growth of cancer cells and eradicating microbial pathogens. The following tables summarize key quantitative data for representative substituted indole methanamine derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted Indole Methanamine Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
31B SKOV3 (ovarian, cisplatin-resistant)Cell Viability< 25[1]
31B OVCAR8 (ovarian)Cell Viability< 25[1]
31B ECC1 (endometrial)Cell Viability< 25[1]
Indole-based Tyrphostin 2a MCF-7 (breast)MTT Assay0.10[2]
Indole-based Tyrphostin 2b HCT-116 (colorectal)MTT Assay< 0.05[2]
Indole-based Tyrphostin 3a MCF-7/Topo (breast, topotecan-resistant)MTT Assay0.18[2]
Indolemethane 1k DU145 (prostate)MTT Assay1.09[3]
Indolemethane 1c DU145 (prostate)MTT Assay2.02[3]
Chalcone-indole derivative 12 Various Cancer Cell LinesProliferation Assay0.22 - 1.80[4]
Quinoline-indole derivative 13 Various Cancer Cell LinesProliferation Assay0.002 - 0.011[4]
Table 2: Antimicrobial Activity of Substituted Indole Methanamine Derivatives
Compound IDMicrobial StrainMIC (µg/mL)Reference
Indole-thiadiazole 2c MRSA3.125[5]
Indole-triazole 3d MRSA3.125[5]
Indole-triazole 1b, 2b-d, 3b-d C. albicans3.125[5]
Bisindole tetrahydrocarbazole 3a MRSA1 - 2[6]
Bisindole tetrahydrocarbazole 5a S. aureus (MSSA)2[6]
Bisindole tetrahydrocarbazole 5a MRSA (USA300 Lac* lux)8[6]
Thiazolidine Derivative 5d S. aureus (ATCC 6538)37.9 - 113.8 (µM)[7]
Thiazolidine Derivative 5g T. viride (IAM 5061)-[7]

Key Signaling Pathways Modulated by Indole Methanamines

The anticancer effects of many substituted indole methanamine compounds are attributed to their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. One of the most significant pathways targeted by these compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[8][9][10]

The following diagram illustrates the modulation of the PI3K/Akt/mTOR signaling pathway by indole derivatives, leading to the inhibition of cancer cell growth and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Promotes Indole Substituted Indole Methanamine Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTOR Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Modulation of the PI3K/Akt/mTOR signaling pathway by substituted indole methanamines.

Furthermore, some indole methanamine derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The induction of apoptosis is a key mechanism for the elimination of malignant cells and is a primary goal of many anticancer therapies.

The following workflow illustrates a generalized mechanism of apoptosis induction by substituted indole methanamines.

Apoptosis_Induction_Workflow Indole Substituted Indole Methanamine Cell Cancer Cell Indole->Cell Enters DNA_Damage DNA Damage & Stress Signals Cell->DNA_Damage Induces Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Generalized workflow of apoptosis induction by substituted indole methanamines.

Experimental Protocols

The synthesis of substituted indole methanamines often involves multi-step procedures. A common and efficient method for the preparation of the key precursor, indole-3-aldehyde, is the Vilsmeier-Haack reaction.[11] Subsequent modifications can then be introduced to generate a library of substituted indole methanamine compounds.

Synthesis of Indole-3-aldehyde (Vilsmeier-Haack Reaction)

Materials:

  • Indole

  • Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Ice-salt bath

  • Sodium hydroxide (NaOH) solution

  • Mechanical stirrer

  • Dropping funnel

  • Round-bottomed flask

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place freshly distilled dimethylformamide.

  • Cool the flask in an ice-salt bath for approximately 30 minutes.

  • Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with continuous stirring over a period of 30 minutes.

  • In a separate funnel, dissolve indole in dimethylformamide.

  • Add the indole solution to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, bring the temperature of the viscous solution to 35°C.

  • Transfer the reaction mixture to a larger flask containing crushed ice.

  • Slowly add a solution of sodium hydroxide with efficient stirring.

  • Heat the resulting suspension to boiling and then allow it to cool to room temperature.

  • Refrigerate the mixture overnight to facilitate the precipitation of indole-3-aldehyde.

  • Collect the product by filtration, wash with water, and dry.

General Procedure for the Synthesis of Substituted 3-Indolyl-methanamines

A versatile method for synthesizing 3-indolyl-methanamines involves a one-pot reaction of an indole, an aldehyde, and a nitrobenzene derivative using indium in aqueous HCl at room temperature.[12]

Materials:

  • Substituted indole

  • Substituted aldehyde

  • Substituted nitrobenzene

  • Indium powder

  • Aqueous hydrochloric acid (HCl)

  • Reaction vessel

Procedure:

  • To a mixture of the substituted indole, substituted aldehyde, and substituted nitrobenzene in a reaction vessel, add indium powder.

  • Add aqueous HCl to the mixture.

  • Stir the reaction mixture at room temperature for 30-45 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with a suitable base.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-indolyl-methanamine.

The following diagram outlines the logical workflow for the synthesis and evaluation of substituted indole methanamine compounds.

Synthesis_and_Evaluation_Workflow Start Start: Identify Target Indole Methanamine Scaffold Synthesis Synthesis of Substituted Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Biological_Screening Data_Analysis Quantitative Data Analysis (IC50, MIC) Biological_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Identify Lead Compound for Further Development SAR_Studies->End Lead_Optimization->Synthesis Iterative Refinement

Workflow for the synthesis and evaluation of substituted indole methanamines.

Conclusion

Substituted indole methanamines represent a rich and versatile source of biologically active compounds with significant therapeutic potential. The data presented in this guide highlight their promise as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for their continued development. The synthetic protocols outlined herein offer a foundation for the generation of diverse libraries of these compounds, enabling further exploration of their structure-activity relationships and the identification of lead candidates for clinical development. As research in this area progresses, substituted indole methanamines are poised to make a substantial impact on the future of drug discovery.

References

Potential Therapeutic Targets for (1-Methyl-1H-indol-5-yl)methanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The functionalization of the indole ring at various positions can lead to compounds with a wide array of therapeutic applications. This technical guide focuses on the potential therapeutic targets of derivatives of (1-Methyl-1H-indol-5-yl)methanamine. While direct research on this specific parent compound is limited, extensive studies on closely related indole derivatives have revealed significant potential in oncology, infectious diseases, and inflammatory conditions. This document consolidates preclinical data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows to guide further research and drug development efforts.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research points to the potential of 1-methyl-indole derivatives as potent anticancer agents that function by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for mitotic spindle formation during cell division. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, a well-validated strategy in cancer chemotherapy.

Quantitative Data: Antiproliferative and Tubulin Inhibition Activities

Several studies have investigated N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which share the core 1-methyl-indole moiety, as inhibitors of tubulin polymerization.[1][2][3] The quantitative data from these studies are summarized below.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d) HeLa0.52Not specified in this study[1]
MCF-70.34[1]
HT-290.86[1]
1-methyl-1H-indole-pyrazoline hybrids (Compound e19) HeLa, and other human cancer cell lines0.21-0.312.12
Indole/1,2,4-triazole hybrids (Compound 7i) 60 human tumor cell linesGI50: 1.85-5.763.03[4]
Signaling Pathway: Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by these indole derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Indole Derivative Indole Derivative Indole Derivative->Tubulin Dimers Binds to Colchicine Site Indole Derivative->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Progression (G2/M) Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Mitotic Spindle Formation->Cell Cycle Progression (G2/M) Apoptosis Apoptosis Cell Cycle Progression (G2/M)->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro, often monitored by an increase in turbidity or fluorescence.[5][6]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Reference inhibitor (e.g., colchicine)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare the tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Add the test compound or reference inhibitor at various concentrations to the wells of the microplate.

  • Add the tubulin-GTP solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance (turbidity) at 340 nm or fluorescence over time.

  • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

Antimicrobial Activity: NorA Efflux Pump Inhibition

Derivatives of indole have emerged as promising inhibitors of bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. The NorA efflux pump in Staphylococcus aureus is a well-studied target, and its inhibition can restore the efficacy of existing antibiotics.[7][8][9]

Quantitative Data: NorA Efflux Pump Inhibition

The inhibitory activity of indole derivatives on the NorA efflux pump is often assessed by measuring the reduction in the minimum inhibitory concentration (MIC) of an antibiotic in the presence of the inhibitor or by measuring the accumulation of a fluorescent substrate.

Derivative ClassS. aureus StrainAssayResultReference
Indole-based derivatives SA-1199B (NorA overexpressing)Ciprofloxacin MIC reductionSignificant reduction in MIC[8]
Indole derivatives (SMJ-5) SA-1199BEthidium Bromide AccumulationIncreased fluorescence indicating accumulation[7]
Indole derivatives (13 and 14) Not specifiedNorA InhibitionIC50 = 2 µM[10]
Mechanism of Action: Reversal of Antibiotic Resistance

By inhibiting the NorA efflux pump, these indole derivatives prevent the expulsion of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the antibiotic and restoring its antibacterial activity.

G cluster_0 Bacterial Cell Antibiotic Antibiotic NorA Efflux Pump NorA Efflux Pump Antibiotic->NorA Efflux Pump Substrate for Bacterial Target Bacterial Target Antibiotic->Bacterial Target Inhibits Indole Derivative Indole Derivative Indole Derivative->NorA Efflux Pump Inhibits NorA Efflux Pump->Bacterial Target Inhibition allows antibiotic to reach target Extracellular Space Extracellular Space NorA Efflux Pump->Extracellular Space Expels

Caption: Inhibition of the NorA efflux pump by indole derivatives.
Experimental Protocol: Ethidium Bromide Accumulation Assay

This is a common method to screen for efflux pump inhibitors. Ethidium bromide (EtBr) is a fluorescent substrate of the NorA pump. Inhibition of its efflux leads to accumulation inside the bacterial cells and an increase in fluorescence.[11][12][13]

Materials:

  • S. aureus strain overexpressing NorA (e.g., SA-1199B)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • Ethidium Bromide (EtBr) solution

  • Test compound

  • Reference inhibitor (e.g., reserpine)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Grow the bacterial strain to the mid-logarithmic phase in TSB.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a specific optical density.

  • Add the bacterial suspension to the wells of the microplate.

  • Add the test compound or reference inhibitor at various concentrations.

  • Add EtBr to all wells.

  • Measure the fluorescence (excitation ~530 nm, emission ~600 nm) over time at 37°C.

  • An increase in fluorescence in the presence of the test compound compared to the control indicates inhibition of the efflux pump.

Anti-inflammatory Activity: Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Indole derivatives have also been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[14][15][16]

Quantitative Data: cPLA2α Inhibition

The inhibitory potency of various indole derivatives against cPLA2α has been determined through enzymatic assays.

Derivative ClassIC50 (µM)Reference
1-Benzylindole derivatives Submicromolar to low micromolar range[14]
Indole cPLA2α inhibitors (efipladib) Sub-micromolar[15]
Indole inhibitors (Ecopladib) Sub-micromolar[16]
Signaling Pathway: Arachidonic Acid Cascade

By inhibiting cPLA2α, these indole derivatives can block the production of downstream pro-inflammatory eicosanoids.

G Membrane Phospholipids Membrane Phospholipids cPLA2α cPLA2α Membrane Phospholipids->cPLA2α Substrate for Arachidonic Acid Arachidonic Acid cPLA2α->Arachidonic Acid Releases Indole Derivative Indole Derivative Indole Derivative->cPLA2α Inhibits Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes Arachidonic Acid->Prostaglandins & Leukotrienes Metabolized to Inflammation Inflammation Prostaglandins & Leukotrienes->Inflammation Promote

Caption: Inhibition of the cPLA2α-mediated inflammatory pathway.
Experimental Protocol: cPLA2α Enzymatic Assay

The activity of cPLA2α and its inhibition by test compounds can be measured using commercially available assay kits or by established methods.[17][18][19]

Materials:

  • Purified recombinant cPLA2α or cell/tissue homogenate containing the enzyme

  • Assay buffer (e.g., HEPES buffer with CaCl2)

  • Substrate (e.g., arachidonoyl thio-PC)

  • DTNB (Ellman's reagent)

  • Test compound

  • Reference inhibitor

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add the assay buffer, enzyme source, and test compound/reference inhibitor to the wells of the microplate.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate.

  • The hydrolysis of the thioester bond in the substrate by cPLA2α releases a free thiol.

  • The free thiol reacts with DTNB to produce a colored product that can be measured spectrophotometrically at ~412 nm.

  • The rate of the reaction is proportional to the enzyme activity.

  • The IC50 value is determined by measuring the inhibition of the enzyme activity at various concentrations of the test compound.

Synthesis of this compound Derivatives

Illustrative Synthetic Workflow

The synthesis can be conceptualized as a two-step process: N-methylation of an appropriate indole precursor followed by conversion of a C5-substituent to the methanamine group.

G Indole-5-carboxaldehyde Indole-5-carboxaldehyde 1-Methyl-1H-indole-5-carbaldehyde 1-Methyl-1H-indole-5-carbaldehyde Indole-5-carboxaldehyde->1-Methyl-1H-indole-5-carbaldehyde N-Methylation (e.g., MeI, NaH) This compound This compound 1-Methyl-1H-indole-5-carbaldehyde->this compound Reductive Amination (e.g., NH3, NaBH4)

Caption: A potential synthetic route to this compound.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutics. The existing preclinical data on related indole structures strongly suggest potential applications in oncology through the inhibition of tubulin polymerization, in infectious diseases by targeting bacterial efflux pumps like NorA, and in inflammatory disorders via the inhibition of cPLA2α. This technical guide provides a foundational understanding of these therapeutic targets, along with the necessary experimental protocols to facilitate further investigation and optimization of this versatile chemical class. Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships and identify lead candidates for preclinical development.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (1-Methyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of the commercially available 1-Methyl-1H-indole-5-carboxaldehyde. This protocol is designed to be a reliable and reproducible method for obtaining the target primary amine, which can serve as a crucial intermediate for the development of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in a multitude of biologically active compounds. N-alkylation and functionalization at the C5 position of the indole ring are common strategies in drug discovery to modulate the pharmacological properties of these molecules. This compound is a valuable intermediate that provides a reactive primary amine handle for further derivatization, enabling the exploration of new chemical space for potential drug candidates. This protocol details a straightforward and efficient synthesis of this compound.

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a one-pot reductive amination of 1-Methyl-1H-indole-5-carboxaldehyde. The workflow involves the in-situ formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by reduction to the corresponding primary amine using a suitable reducing agent.

Synthesis_Workflow Synthetic Workflow for this compound Start 1-Methyl-1H-indole-5-carboxaldehyde Imine Imine Intermediate Formation (in situ) Start->Imine Aqueous Ammonia, Methanol Reduction Reduction Imine->Reduction Sodium Borohydride Purification Workup and Purification Reduction->Purification Product This compound Purification->Product

Caption: One-pot reductive amination workflow.

Experimental Protocol: Reductive Amination

This procedure outlines the conversion of 1-Methyl-1H-indole-5-carboxaldehyde to this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
1-Methyl-1H-indole-5-carboxaldehydeC₁₀H₉NO159.1810.01.59 g
Methanol (MeOH)CH₄O32.04-50 mL
Aqueous Ammonia (28-30%)NH₃17.03~14810 mL
Sodium Borohydride (NaBH₄)NaBH₄37.8315.00.57 g
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-For washing
BrineNaCl58.44-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
Procedure
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.59 g (10.0 mmol) of 1-Methyl-1H-indole-5-carboxaldehyde in 50 mL of methanol.

  • To this stirred solution, add 10 mL of aqueous ammonia (28-30%) at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add 0.57 g (15.0 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • To the residue, add 50 mL of water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine to afford the pure this compound.

Physical and Spectroscopic Data
PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
AppearanceExpected to be an oil or low-melting solid
YieldEstimated 70-85%
¹H NMR (CDCl₃, 400 MHz)Data should be acquired for characterization.
¹³C NMR (CDCl₃, 100 MHz)Data should be acquired for characterization.
MS (ESI) m/zExpected [M+H]⁺ at 161.1

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench cautiously.

  • Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. This one-pot reductive amination procedure is a valuable tool for medicinal chemists and researchers in the field of drug discovery, enabling access to a key intermediate for the development of novel indole-based compounds with potential therapeutic applications.

Application Note: Analytical HPLC Method for Purity Assessment of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-Methyl-1H-indol-5-yl)methanamine is an indole derivative that serves as a crucial building block in pharmaceutical research and development. Ensuring the purity of such intermediates is critical for the synthesis of active pharmaceutical ingredients (APIs) with consistent quality and safety profiles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity analysis.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity determination of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products.

Experimental Protocols

Recommended Chromatographic Conditions

A reversed-phase C18 column is a common and effective choice for the separation of aromatic amines and indole derivatives.[1][2] The use of an acidic modifier in the mobile phase is crucial for achieving good peak shape for basic compounds like amines by minimizing tailing.[1][3]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
Instrumentation HPLC system with UV/Visible or Diode Array Detector (DAD)[1][2]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)[1][2]
Gradient Elution See Table 2 for a typical gradient profile
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30°C[6][7]
Detection Wavelength 220 nm or 280 nm (Indole UV absorbance maxima)[5][8]
Injection Volume 10 µL

Table 2: Suggested Gradient Elution Profile

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

This gradient profile is a starting point and should be optimized based on the specific impurity profile of the sample.[3]

Reagents and Sample Preparation

The purity of solvents is critical for reliable HPLC performance to avoid issues with resolution and sensitivity.[9]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (LC-MS grade)

    • This compound reference standard

    • Synthesized this compound sample for testing

  • Standard Solution Preparation (0.1 mg/mL) :

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Sonicate if necessary to ensure complete dissolution.[3]

  • Sample Solution Preparation (0.1 mg/mL) :

    • Accurately weigh approximately 10 mg of the synthesized sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter before injection.[2][3]

Data Analysis and Purity Calculation
  • System Suitability : Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Chromatogram Integration : Integrate the peaks in the chromatogram for the sample solution.

  • Purity Calculation : Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    This method assumes that all impurities have a similar UV response to the main compound at the chosen wavelength. For more accurate quantification, a reference standard for each impurity would be required.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for purity analysis and the logical relationships in method development.

G HPLC Purity Analysis Workflow prep Sample & Standard Preparation setup HPLC System Setup (Method Loading) prep->setup inject Injection & Data Acquisition setup->inject process Chromatogram Integration & Processing inject->process calc Purity Calculation (% Area) process->calc report Final Report Generation calc->report

Caption: Experimental workflow for HPLC purity assessment.

G HPLC Method Development & Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) col Column Selection (e.g., C18, C8) opt Method Optimization (Resolution, Peak Shape) col->opt mob Mobile Phase (Solvents, pH, Modifier) mob->opt det Detector Settings (Wavelength) det->opt val Validated Method opt->val Leads to spec Specificity lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lod LOD & LOQ rob Robustness

Caption: Logical flow for HPLC method development and validation.

Stability-Indicating Aspects

To ensure the method is stability-indicating, the drug substance should be subjected to stress conditions such as acid, base, oxidation, heat, and light.[4] The developed HPLC method must be able to resolve the main peak of this compound from any degradation products that are formed.[4] This confirms that the method can accurately measure the purity of the sample even in the presence of its degradants.

References

Application Notes and Protocols for N-Alkylation of (1H-indol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of (1H-indol-5-yl)methanamine derivatives, a critical step in the synthesis of various biologically active compounds. The protocols outlined below address the challenge of selective N-alkylation of the indole nitrogen in the presence of a reactive primary amine substituent. Two primary strategies are presented: N-alkylation of a precursor followed by functional group transformation, and direct N-alkylation with protection of the primary amine.

Strategy 1: N-Alkylation of an Indole Precursor and Subsequent Reduction

This strategy circumvents the issue of competing N-alkylation on the primary amine by introducing the amine functionality after the indole nitrogen has been alkylated. A common and effective precursor is 5-cyanoindole.[1]

Workflow for Strategy 1

G start 5-Cyanoindole step1 N-Alkylation of Indole Nitrogen (e.g., with Benzyl Bromide, NaH, DMF) start->step1 step2 1-Alkyl-1H-indole-5-carbonitrile step1->step2 step3 Reduction of Nitrile (e.g., with LiAlH4 or Catalytic Hydrogenation) step2->step3 end (1-Alkyl-1H-indol-5-yl)methanamine step3->end

Caption: Workflow for N-alkylation via a nitrile precursor.

Experimental Protocol: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine

This two-step protocol involves the N-benzylation of 5-cyanoindole followed by the reduction of the nitrile to a primary amine.[1]

Step 1: N-Benzylation of 5-Cyanoindole

  • Reagents and Materials:

    • 5-Cyanoindole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath.

  • Procedure:

    • Suspend 5-cyanoindole (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-1H-indole-5-carbonitrile.

Step 2: Reduction of 1-Benzyl-1H-indole-5-carbonitrile

  • Reagents and Materials:

    • 1-Benzyl-1H-indole-5-carbonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, reflux condenser.

  • Procedure:

    • Dissolve 1-Benzyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Carefully add LiAlH₄ (2.0 eq) portion-wise to the solution at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Add sodium sulfate decahydrate and stir for another 30 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude (1-Benzyl-1H-indol-5-yl)methanamine.

    • Purify the product by column chromatography if necessary.

Quantitative Data for Strategy 1
StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
N-Alkylation 5-Cyanoindole, Benzyl bromideNaHDMF0 to RT12-1685-97[1]
Nitrile Reduction 1-Benzyl-1H-indole-5-carbonitrileLiAlH₄THFReflux4-6Variable[1]

Strategy 2: Direct N-Alkylation with Amine Protection

This strategy involves the direct N-alkylation of (1H-indol-5-yl)methanamine after protecting the primary amine to prevent its reaction. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Workflow for Strategy 2

G start (1H-indol-5-yl)methanamine step1 Protection of Primary Amine (e.g., with (Boc)2O) start->step1 step2 Boc-protected (1H-indol-5-yl)methanamine step1->step2 step3 N-Alkylation of Indole Nitrogen (e.g., with Alkyl Halide, Base) step2->step3 step4 Boc-protected (1-Alkyl-1H-indol-5-yl)methanamine step3->step4 step5 Deprotection of Amine (e.g., with TFA or HCl) step4->step5 end (1-Alkyl-1H-indol-5-yl)methanamine step5->end

Caption: Workflow for direct N-alkylation with amine protection.

Experimental Protocol: Synthesis of N-Alkyl-(1H-indol-5-yl)methanamine via Amine Protection

Step 1: Boc-Protection of (1H-indol-5-yl)methanamine

  • Reagents and Materials:

    • (1H-indol-5-yl)methanamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve (1H-indol-5-yl)methanamine (1.0 eq) and TEA (1.5 eq) in DCM.

    • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the Boc-protected amine.

Step 2: N-Alkylation of Boc-protected (1H-indol-5-yl)methanamine

  • Reagents and Materials:

    • Boc-protected (1H-indol-5-yl)methanamine

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Potassium hydroxide (KOH) or Sodium hydride (NaH)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DMF or THF.

    • Add a base such as powdered KOH (2.0 eq) or NaH (1.2 eq) at 0 °C.

    • Stir for 30 minutes.

    • Add the alkyl halide (1.1 eq) and allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor by TLC.

    • Work-up as described in Strategy 1, Step 1.

    • Purify by column chromatography.

Step 3: Deprotection of the Boc-protected Amine

  • Reagents and Materials:

    • Boc-protected N-alkylated product

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Monitor by TLC.

    • Remove the solvent and excess acid under reduced pressure to yield the desired N-alkylated (1H-indol-5-yl)methanamine, often as a salt.

Quantitative Data for N-Alkylation of Indoles (General Conditions)
BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NaHDMF/DMSO0 to RTVariesHigh[1]
KOHDMFRT to 90VariesGood[2]
K₂CO₃DMF23-90Varies61-92[2]
DABCOToluene/DMF90-1351-100Quantitative[3]

Note: Reaction conditions, particularly the choice of base and solvent, can significantly influence the yield and selectivity of the N-alkylation reaction. Optimization may be required for specific substrates.

Concluding Remarks

The choice between these two strategies will depend on the availability of starting materials, the desired scale of the reaction, and the specific alkyl group to be introduced. Strategy 1 is often preferred for its high yields and the commercial availability of 5-cyanoindole. Strategy 2 offers a more direct route if the starting (1H-indol-5-yl)methanamine is readily available, though it requires additional protection and deprotection steps. For all protocols, careful monitoring by techniques such as TLC or LC-MS is crucial to ensure reaction completion and to guide purification.

References

Application of (1-Methyl-1H-indol-5-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with a wide range of biological activities.[1][2] (1-Methyl-1H-indol-5-yl)methanamine represents a valuable fragment that combines the key features of the indole ring with a primary amine, offering a versatile starting point for the development of potent and selective inhibitors for various protein targets. The N-methylation provides a fixed vector for substitution, while the 5-aminomethyl group can be elaborated to interact with specific residues in a target's binding site.

This document outlines the application of this compound in a typical FBDD workflow, from initial screening to hit validation and elaboration. Detailed protocols for key experimental methodologies are provided for researchers, scientists, and drug development professionals.

General FBDD Workflow

The overall workflow for utilizing this compound in an FBDD campaign is depicted below. This process begins with the screening of a fragment library containing the indole derivative against a protein target of interest, followed by hit validation and subsequent structure-guided optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization cluster_output Outcome Screening Primary Screen (e.g., SPR, NMR) Validation Biophysical & Biochemical Validation Screening->Validation Structure Structural Biology (X-ray, NMR) Validation->Structure SBDD Structure-Based Design Structure->SBDD Chemistry Analogue Synthesis SBDD->Chemistry SAR SAR Analysis Chemistry->SAR SAR->SBDD Lead Lead Compound SAR->Lead

Figure 1: General workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to identify the binding of this compound to a target protein.

1. Materials:

  • This compound (stock solution in DMSO)

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers (e.g., sodium acetate)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

2. Method:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Determine the binding affinity (KD) by fitting the steady-state binding responses to a 1:1 binding model.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

This protocol outlines the procedure for obtaining a co-crystal structure of the target protein in complex with this compound.

1. Materials:

  • Purified target protein at high concentration

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant

2. Method:

  • Co-crystallization:

    • Incubate the target protein with a molar excess of this compound.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization conditions.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization buffer supplemented with this compound.

    • Transfer the apo-crystals to the soaking solution and incubate.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Refine the structure and model the bound fragment into the electron density map.

Data Presentation

Quantitative data from FBDD experiments should be summarized for clear comparison. Below are example tables for presenting screening and initial optimization data for hypothetical derivatives of this compound.

Table 1: Biophysical Screening and Ligand Efficiency Metrics

Fragment IDStructureKD (SPR, µM)Ligand Efficiency (LE)
F1 This compound2500.35
F2 N-acetyl-(1-Methyl-1H-indol-5-yl)methanamine1500.38
F3 N-(2-hydroxyethyl)-(1-Methyl-1H-indol-5-yl)methanamine950.41

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Heavy Atom Count

Table 2: Initial Structure-Activity Relationship (SAR) Data

Compound IDR-groupIC50 (Enzyme Assay, µM)
1a -H>500
1b -COCH3250
1c -CH2CH2OH120
1d -SO2CH385

Structure-Guided Fragment Elaboration

Structural information obtained from X-ray crystallography or NMR is crucial for guiding the optimization of the initial fragment hit. The co-crystal structure reveals key interactions and identifies potential vectors for chemical elaboration to improve potency and selectivity.

Fragment_Elaboration cluster_input Input cluster_process Design & Synthesis cluster_output Output Fragment This compound Identify Identify Growth Vectors (e.g., 5-aminomethyl group) Fragment->Identify Structure Co-crystal Structure Structure->Identify Design Design Analogues to Target Specific Pockets Identify->Design Synthesize Synthesize Designed Compounds Design->Synthesize Optimized Optimized Lead with Improved Potency Synthesize->Optimized

Figure 2: Logic diagram for structure-guided fragment elaboration.

Conclusion

This compound serves as an excellent starting point for fragment-based drug discovery campaigns. Its indole core provides a well-established scaffold for interacting with various biological targets, while the N-methyl and 5-aminomethyl groups offer clear vectors for chemical modification. The protocols and workflows described herein provide a comprehensive guide for researchers to effectively utilize this and similar fragments in the quest for novel therapeutic agents. The integration of biophysical screening methods with structural biology is key to the successful evolution of low-affinity fragments into high-potency lead compounds.

References

Application Note: Development of In Vitro Assays for Novel Kinase Inhibitors Using a (1-Methyl-1H-indol-5-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with significant biological activity. Derivatives of the indole scaffold have shown promise in a variety of therapeutic areas, including oncology. This application note describes the development of in vitro assays for the characterization of novel small molecule inhibitors based on the (1-Methyl-1H-indol-5-yl)methanamine scaffold. For the purpose of this document, we will hypothesize that this scaffold targets "Kinase-X," a protein kinase implicated in proliferative signaling pathways in cancer.

We will detail the protocols for a primary biochemical assay to determine the direct inhibitory activity of compounds on purified Kinase-X and a secondary cell-based assay to assess their anti-proliferative effects in a relevant cancer cell line.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving Kinase-X. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn activates Kinase-X. Activated Kinase-X then phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.

G Hypothetical Kinase-X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binds Kinase_X Kinase-X RTK->Kinase_X Activates Transcription_Factor_inactive Transcription Factor (Inactive) Kinase_X->Transcription_Factor_inactive Phosphorylates Transcription_Factor_active Transcription Factor (Active) Transcription_Factor_inactive->Transcription_Factor_active Gene_Expression Gene Expression Transcription_Factor_active->Gene_Expression Promotes Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to Inhibitor This compound Inhibitor->Kinase_X Inhibits

Caption: Hypothetical Kinase-X signaling pathway.

Biochemical Assay: Kinase-X Inhibition

Principle

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate peptide by purified Kinase-X. The assay utilizes a fluorescence-based readout where the amount of phosphorylated substrate is proportional to the fluorescence signal.

Experimental Workflow

G Biochemical Assay Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Assay_Plate Add compound dilutions, Kinase-X, and substrate peptide to assay plate Compound_Prep->Assay_Plate Incubate_1 Incubate at room temperature Assay_Plate->Incubate_1 ATP_Addition Initiate reaction by adding ATP Incubate_1->ATP_Addition Incubate_2 Incubate to allow phosphorylation ATP_Addition->Incubate_2 Detection Add detection reagent Incubate_2->Detection Incubate_3 Incubate to develop signal Detection->Incubate_3 Read_Plate Read fluorescence on a plate reader Incubate_3->Read_Plate Data_Analysis Analyze data and calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the biochemical Kinase-X inhibition assay.

Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • Add 5 µL of diluted compound to the wells of a 384-well assay plate.

    • Add 10 µL of a solution containing Kinase-X and the substrate peptide to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the signal by adding 25 µL of detection reagent.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence signal using a plate reader with appropriate filters.

Data Presentation

Compound Concentration (µM)% Inhibition
10098.5
3095.2
1089.1
375.4
152.3
0.328.9
0.110.1
0.032.5
0.010.5
00

IC50: 0.95 µM

Cell-Based Assay: Anti-Proliferation

Principle

This assay determines the effect of the test compound on the proliferation of a cancer cell line that is dependent on Kinase-X signaling. A reduction in cell viability, measured by a colorimetric or luminescent method, indicates an anti-proliferative effect.

Experimental Workflow

G Cell-Based Assay Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubate_1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubate_1 Compound_Addition Add serial dilutions of This compound Incubate_1->Compound_Addition Incubate_2 Incubate for 72 hours Compound_Addition->Incubate_2 Viability_Reagent Add cell viability reagent (e.g., MTS) Incubate_2->Viability_Reagent Incubate_3 Incubate to allow color development Viability_Reagent->Incubate_3 Read_Plate Read absorbance/luminescence on a plate reader Incubate_3->Read_Plate Data_Analysis Analyze data and calculate GI50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based anti-proliferation assay.

Protocol

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of the diluted compound to the appropriate wells to achieve final concentrations ranging from 1 nM to 100 µM.

    • Incubate the plate for 72 hours.

  • Viability Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Compound Concentration (µM)% Growth Inhibition
10099.2
3097.8
1092.5
380.1
155.6
0.332.4
0.115.3
0.034.1
0.011.2
00

GI50: 0.89 µM

The protocols described in this application note provide a robust framework for the in vitro evaluation of novel kinase inhibitors based on the this compound scaffold. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides crucial information on the compound's activity in a more physiologically relevant context. These assays are essential tools for the hit-to-lead optimization process in drug discovery.

Application Notes & Protocols: Synthesis and Antimicrobial Screening of (1-Methyl-1H-indol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of many natural products and synthetic drugs.[1][2] These compounds are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, and anticancer effects.[2][3] Specifically, C-3 and N-1 substituted indoles have shown significant potential in developing new therapeutic agents.[4] This document details a synthetic route for (1-Methyl-1H-indol-5-yl)methanamine derivatives and provides a protocol for evaluating their antimicrobial efficacy.

The synthetic strategy outlined begins with the N-alkylation of a commercially available 5-cyanoindole, followed by the reduction of the nitrile group to yield the primary amine, this compound. This core structure can then be further derivatized to explore structure-activity relationships (SAR).

Antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[5] This technique provides quantitative data on the potency of the synthesized compounds against a panel of clinically relevant bacterial and fungal strains. The results from such screenings are crucial for identifying lead compounds for further development in the fight against infectious diseases and rising antimicrobial resistance.[4]

Data Presentation: Antimicrobial Activity of Indole Derivatives

The following table summarizes representative MIC values for various indole derivatives against selected microbial strains, showcasing the potential of this chemical class. Data is compiled from literature to provide a comparative baseline.

Compound ClassTest OrganismMIC Range (µg/mL)Reference Compound(s)MIC (µg/mL)
Indole-Thiadiazole/Triazole DerivativesStaphylococcus aureus3.125 - 50Ampicillin6.25
MRSA3.125 - 50Ciprofloxacin0.19
Escherichia coli6.25 - 50Ciprofloxacin0.09
Bacillus subtilis3.125 - 50Sultamicillin0.78
Candida albicans12.5 - 50Fluconazole0.78
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate DerivativesEnterobacter cloacae0.004 - 0.045Ampicillin / Streptomycin0.25 / 0.5
Staphylococcus aureus0.008 - 0.045Ampicillin / Streptomycin0.25 / 1
Escherichia coli0.015 - 0.045Ampicillin / Streptomycin0.5 / 1
Aspergillus fumigatus0.008 - >1.2Ketoconazole / Bifonazole0.5 / 0.25
Trichophyton viride0.004 - 0.06Ketoconazole / Bifonazole1 / 0.5
(Note: Data is illustrative of the antimicrobial potential of the broader indole class of compounds.[5][6] MRSA: Methicillin-resistant Staphylococcus aureus.)

Experimental Protocols & Visualizations

The following workflow diagram illustrates the two-step synthesis process from 5-cyanoindole to the target methanamine.

G cluster_synthesis Synthetic Workflow start 5-Cyanoindole (Starting Material) step1 Step 1: N-Methylation (NaH, CH₃I, DMF) start->step1 inter 1-Methyl-1H-indole-5-carbonitrile (Intermediate) step1->inter step2 Step 2: Nitrile Reduction (LiAlH₄, THF) inter->step2 product This compound (Final Product) step2->product deriv Further Derivatization (e.g., Amide/Schiff Base formation) product->deriv final_deriv Target Derivatives deriv->final_deriv

Synthetic pathway for this compound derivatives.

Protocol 1: Synthesis of 1-Methyl-1H-indole-5-carbonitrile (N-Methylation)

This protocol is adapted from standard N-alkylation procedures for indoles.[7]

  • Materials: 5-cyanoindole, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Dimethylformamide (DMF), Ethyl acetate, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of 5-cyanoindole (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-Methyl-1H-indole-5-carbonitrile.

Protocol 2: Synthesis of this compound (Nitrile Reduction)

This protocol uses a standard reducing agent for converting nitriles to primary amines.[7]

  • Materials: 1-Methyl-1H-indole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sodium sulfate decahydrate (Na₂SO₄·10H₂O), Diethyl ether.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF, add a solution of 1-Methyl-1H-indole-5-carbonitrile (1.0 eq) in THF dropwise at 0 °C under an inert atmosphere.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for completion by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified further if necessary.

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G cluster_mic MIC Determination Workflow start Prepare Compound Stock (e.g., 200 µg/mL in 12.5% DMSO) dilute 2-Fold Serial Dilution in 96-well plate with broth start->dilute inoculate Inoculate wells with standardized microbial suspension dilute->inoculate incubate Incubate (e.g., 35-37°C for 18-24h) inoculate->incubate observe Visual Inspection for Turbidity (Bacterial/Fungal Growth) incubate->observe determine Determine MIC: Lowest concentration with no visible growth observe->determine

References

Application Note: Quantitative Analysis of a (1-Methyl-1H-indol-5-yl)methanamine Reaction Mixture Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the LC-MS analysis of the (1-Methyl-1H-indol-5-yl)methanamine reaction mixture is provided below. It is intended for researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound in a reaction mixture. The protocol is designed for reaction monitoring, purity assessment, and the identification of key process-related impurities. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and accurate quantification. This approach is critical in drug discovery and development for ensuring the quality and consistency of synthetic intermediates.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. This compound is a key building block for the synthesis of various therapeutic agents. Its synthesis requires careful monitoring to optimize reaction conditions and minimize impurity formation.[1] Common synthetic routes, such as the reduction of a nitrile or reductive amination of an aldehyde, can result in residual starting materials or the formation of byproducts.[2][3]

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for complex mixtures.[4] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of the target amine and its potential impurities, specifically the precursor nitrile, 1-Methyl-1H-indole-5-carbonitrile.

Experimental Workflow

The overall workflow for the analysis of the reaction mixture is depicted below. The process begins with precise sample preparation, followed by instrumental analysis using LC-MS/MS, and concludes with data processing and interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Dilute with Methanol/Water A->B C Vortex & Centrifuge B->C D Transfer Supernatant to LC Vial C->D E Inject Sample into UPLC System D->E F Chromatographic Separation (C18 Column) E->F G Ionization (ESI+) F->G H MS/MS Detection (MRM Mode) G->H I Integrate Chromatographic Peaks H->I J Quantify Components I->J K Generate Report (% Area, Purity) J->K

Figure 1: General workflow for LC-MS/MS analysis of the reaction mixture.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results while protecting the LC-MS system from contamination.[5][6] For a typical organic reaction mixture, a simple dilution is generally sufficient.[7]

  • 1.1. Carefully take a 10 µL aliquot from the crude reaction mixture.

  • 1.2. Dilute the aliquot with 990 µL of a 50:50 (v/v) mixture of methanol and water in a 1.5 mL microcentrifuge tube. This constitutes a 100-fold dilution. Note: The optimal dilution factor may vary depending on the reaction concentration.

  • 1.3. Vortex the tube for 30 seconds to ensure homogeneity.

  • 1.4. Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • 1.5. Transfer the clear supernatant into an appropriate LC autosampler vial for analysis.

2. LC-MS/MS Method

The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The parameters were optimized for the separation and detection of polar aromatic amines.[8][9]

Parameter Condition
Liquid Chromatography
ColumnReversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 8 minutes; hold at 95% B for 1 minute; return to 5% B in 0.1 min; hold for 2.9 minutes for re-equilibration.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

3. MRM Transitions

MRM transitions were optimized for the parent compound and the primary precursor. The addition of formic acid to the mobile phase is essential for enhancing the protonation of the analytes.[10]

Analyte Formula MW Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Collision Energy (eV)
1-Methyl-1H-indole-5-carbonitrile (Precursor)C₁₀H₈N₂156.18157.1130.125
This compound (Product)C₁₀H₁₂N₂160.22161.2144.115

Quantitative Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a reaction mixture after 4 hours. The relative amounts are calculated based on the peak area percentage.

Compound Retention Time (min) Peak Area % Area
This compound3.851,850,00092.5%
1-Methyl-1H-indole-5-carbonitrile5.20120,0006.0%
Unknown Impurity 14.5530,0001.5%

Potential Signaling Pathway Involvement

Indole-based structures are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling pathway where a drug derived from this compound acts as an agonist for a Gs-coupled receptor, leading to the activation of adenylyl cyclase and production of cyclic AMP (cAMP).

G cluster_membrane Cell Membrane Receptor Gs-Coupled Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Agonist Indole-based Agonist Agonist->Receptor Binds & Activates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Figure 2: Hypothetical signaling pathway for an indole-based GPCR agonist.

The LC-MS/MS method described in this application note provides a fast, selective, and reliable tool for the quantitative analysis of this compound and its precursor from a crude reaction mixture. The simple sample preparation protocol and the high sensitivity of the MRM detection make this method highly suitable for high-throughput screening in a drug discovery environment and for process control during chemical development.

References

High-Throughput Screening of Indole Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. This structural motif is a common feature in approved drugs and clinical candidates targeting a variety of diseases, particularly cancer. The diverse pharmacological profiles of indole derivatives stem from their ability to interact with a multitude of biological targets, including tubulin, protein kinases, and enzymes involved in key metabolic pathways. High-throughput screening (HTS) is an indispensable tool in modern drug discovery for rapidly identifying and characterizing active compounds from large chemical libraries. This document provides detailed application notes and protocols for the HTS of indole derivatives against several important cancer-related targets. The methodologies described herein are designed for efficiency, reproducibility, and scalability, making them suitable for academic and industrial drug discovery settings.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical quantitative data from a high-throughput screening campaign of a library of indole derivatives. This data is representative of the results that can be obtained using the protocols detailed in this document.

Table 1: Anti-proliferative Activity of Indole Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC50 (µM)
IND-001MCF-7 (Breast)MTT5.2
IND-001A549 (Lung)MTT8.9
IND-002MCF-7 (Breast)MTT0.8
IND-002A549 (Lung)MTT1.5
IND-003HCT116 (Colon)MTT12.7
IND-004HCT116 (Colon)MTT> 50
IND-005HeLa (Cervical)MTT2.3

Table 2: Biochemical Inhibition of Target Enzymes by Indole Derivatives

Compound IDTargetAssay TypeIC50 (µM)
IND-006Tubulin PolymerizationFluorescence1.8
IND-007Tubulin PolymerizationFluorescence0.5
IND-008Kinase XLuminescence15.4
IND-009Kinase YLuminescence0.2
IND-010IDO1Fluorescence7.6
IND-011IDO1Fluorescence2.1

Table 3: Modulation of NF-κB Signaling by Indole Derivatives

Compound IDAssay TypeEC50 (µM) - Inhibition
IND-012Dual-Luciferase Reporter Assay3.5
IND-013Dual-Luciferase Reporter Assay18.2
IND-014Dual-Luciferase Reporter Assay> 50

Experimental Protocols & Methodologies

High-Throughput Tubulin Polymerization Assay (Fluorescence-Based)

Principle: This assay quantifies the effect of test compounds on the polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter into the growing microtubules results in an increase in fluorescence, which is monitored over time. Inhibitors of tubulin polymerization will prevent or reduce this fluorescence increase.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test indole derivatives (in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • Black, opaque 384-well microplates

Protocol:

  • Reagent Preparation:

    • Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Prepare a polymerization buffer containing GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.

    • Prepare serial dilutions of the indole derivatives and controls in the polymerization buffer.

  • Assay Procedure:

    • Dispense 5 µL of the compound dilutions or controls into the wells of a pre-chilled 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2x tubulin solution to each well.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each well.

    • Calculate the rate of polymerization (Vmax) and the area under the curve (AUC) for each concentration of the test compounds.

    • Determine the IC50 value for each active compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

High-Throughput Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP, and a decrease in ATP levels corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase-based reaction that produces a luminescent signal. Inhibitors of the kinase will result in a higher luminescent signal.

Materials:

  • Target kinase and its specific substrate

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Test indole derivatives (in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Protocol:

  • Reagent Preparation:

    • Prepare a 2x kinase solution in kinase assay buffer.

    • Prepare a 2x substrate/ATP solution in kinase assay buffer.

    • Prepare serial dilutions of the indole derivatives and controls.

  • Assay Procedure:

    • Dispense 2.5 µL of the compound dilutions or controls into the wells of a 384-well plate.

    • Add 2.5 µL of the 2x kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the luminescent ATP detection reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value for each active compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT-Based)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test indole derivatives (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well or 384-well plates

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well or 384-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Add serial dilutions of the indole derivatives and controls to the wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each compound concentration relative to the controls.

    • Determine the IC50 value for each active compound by plotting the percent viability against the compound concentration and fitting the data to a dose-response curve.

IDO1 Enzyme Inhibition Assay (Fluorescence-Based)

Principle: Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. This assay measures the production of N-formylkynurenine, which is then detected by a fluorescent probe. A decrease in the fluorescent signal indicates inhibition of IDO1 activity.[1]

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Test indole derivatives (in DMSO)

  • Positive control (e.g., Epacadostat)

  • Negative control (DMSO)

  • Fluorescent probe for N-formylkynurenine detection

  • Black, opaque 384-well microplates

Protocol:

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

    • Prepare serial dilutions of the indole derivatives and controls.

  • Assay Procedure:

    • Dispense the compound dilutions or controls into the wells of a 384-well plate.

    • Add the IDO1 enzyme to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding L-Tryptophan to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the fluorescent probe.

    • Incubate for a specified time (e.g., 4 hours) at 37°C to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Ex: 400 nm, Em: 510 nm) using a microplate reader.[1]

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value for each active compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

NF-κB Dual-Luciferase Reporter Assay

Principle: This cell-based assay measures the activity of the NF-κB signaling pathway. Cells are co-transfected with a firefly luciferase reporter construct driven by an NF-κB response element and a constitutively expressed Renilla luciferase construct for normalization. Activation of the NF-κB pathway leads to the expression of firefly luciferase. Inhibitors of the pathway will reduce the luminescent signal.

Materials:

  • HEK293T cells or other suitable cell line

  • Cell culture medium

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test indole derivatives (in DMSO)

  • Positive control (e.g., TNF-α)

  • Negative control (DMSO)

  • Dual-luciferase assay reagents

  • White, opaque 96-well or 384-well plates

Protocol:

  • Transfection:

    • Seed cells into a 96-well or 384-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Treat the transfected cells with serial dilutions of the indole derivatives or controls for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysates to a white, opaque plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop and glo) and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value for each active compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_followup Follow-up Compound_Library Indole Derivative Library Assay_Plates Assay Plate Preparation Compound_Library->Assay_Plates Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Hit_Identification Hit Identification & Confirmation Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for indole derivatives.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by indole derivatives.

Kinase_Signaling Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., AKT) Kinase1->Kinase2 Activates Kinase3 Kinase 3 (e.g., mTOR) Kinase2->Kinase3 Activates Cell_Growth Cell Growth & Proliferation Kinase3->Cell_Growth Promotes Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->Kinase2 Inhibits Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1 IDO1 Enzyme Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->IDO1 Inhibits NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of (1-Methyl-1H-indol-5-yl)methanamine. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective synthetic pathways commence from commercially available indole derivatives. The choice between them often depends on reagent availability, scale, and safety considerations.

  • Route 1: Reduction of 1-Methyl-1H-indole-5-carbonitrile. This is a robust method involving the chemical reduction of a nitrile group to a primary amine.

  • Route 2: Reductive Amination of 1-Methyl-1H-indole-5-carboxaldehyde. This pathway involves the formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the desired amine.[1]

Q2: How can I prepare the necessary precursors, 1-Methyl-1H-indole-5-carbonitrile and 1-Methyl-1H-indole-5-carboxaldehyde?

A2: These precursors can be synthesized by the N-methylation of indole-5-carbonitrile or indole-5-carboxaldehyde, respectively. A practical and high-yielding method involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[2][3] This method is considered environmentally safer than traditional methylating agents like methyl iodide or dimethyl sulfate.[3]

Q3: Which reducing agents are most effective for the conversion of 1-Methyl-1H-indole-5-carbonitrile to the amine?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of nitriles to primary amines.[4][5][6] Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Raney Nickel or Palladium on carbon) is another viable option, though it may require specialized equipment for handling hydrogen gas safely.[4]

Q4: What are the key considerations for a successful reductive amination of 1-Methyl-1H-indole-5-carboxaldehyde?

A4: Successful reductive amination hinges on the choice of reducing agent and reaction conditions. Sodium borohydride (NaBH₄) is a common choice; however, it can also reduce the starting aldehyde.[7] A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the imine intermediate formed in situ.[7][8] The reaction is typically carried out in a protic solvent like methanol or ethanol, and maintaining a slightly acidic pH can facilitate imine formation.[9]

Q5: What are some common side reactions that can lower the yield?

A5: In the nitrile reduction with LiAlH₄, incomplete reduction can lead to the formation of the corresponding imine as an impurity.[10] For the reductive amination route, a potential side reaction is the formation of a secondary amine through the reaction of the primary amine product with another molecule of the starting aldehyde. Using an excess of ammonia can help to minimize this.[11] Additionally, the starting aldehyde can be reduced to the corresponding alcohol by some reducing agents.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route 1: Nitrile Reduction
IssuePossible Cause(s)Troubleshooting Steps
Low or No Conversion of Nitrile Inactive LiAlH₄Use a fresh, unopened container of LiAlH₄. Ensure anhydrous reaction conditions as LiAlH₄ reacts violently with water.[12]
Insufficient amount of reducing agentUse a molar excess of LiAlH₄ (typically 1.5-2 equivalents).
Low reaction temperature or short reaction timeIncrease the reaction temperature (refluxing in an ethereal solvent like THF is common) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[13]
Formation of Impurities Incomplete reduction leading to imine formationEnsure complete reduction by using a sufficient excess of LiAlH₄ and adequate reaction time.
Contamination with starting materialOptimize reaction conditions for full conversion. Purify the product using column chromatography or acid-base extraction.
Difficult Product Isolation Formation of aluminum salts during workupFollow a careful quenching procedure (e.g., Fieser workup) by the sequential addition of water, followed by an aqueous base (like 15% NaOH), and then more water to precipitate the aluminum salts as a filterable solid.[13]
Route 2: Reductive Amination
IssuePossible Cause(s)Troubleshooting Steps
Low Yield of Primary Amine Incomplete imine formationEnsure an adequate excess of ammonia is used. A slightly acidic catalyst (e.g., a few drops of acetic acid) can be added to promote imine formation.[9]
Reduction of the starting aldehydeUse a milder reducing agent that selectively reduces the imine, such as NaBH₃CN or NaBH(OAc)₃.[7][8]
Formation of secondary amine byproductUse a large excess of ammonia to favor the formation of the primary amine.[11]
Reaction Stalls Poor solubility of reactantsEnsure all reactants are fully dissolved in the chosen solvent.
Deactivation of the reducing agentEnsure anhydrous conditions if using moisture-sensitive reducing agents.
Product is Difficult to Purify Presence of unreacted aldehyde and/or secondary amineOptimize the reaction to go to completion. Utilize acid-base extraction to separate the basic amine product from the neutral aldehyde. Column chromatography may be necessary to separate the primary and secondary amines.

Experimental Protocols

Protocol 1: N-Methylation of Indole-5-carbonitrile

This protocol describes the synthesis of the precursor for Route 1.

  • To a stirred solution of indole-5-carbonitrile (1.0 eq.) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • Add dimethyl carbonate (DMC) (1.5 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and stir for 3-5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-Methyl-1H-indole-5-carbonitrile.

Protocol 2: Reduction of 1-Methyl-1H-indole-5-carbonitrile with LiAlH₄
  • To a suspension of LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Methyl-1H-indole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.[13]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by acid-base extraction to yield this compound.

Protocol 3: Reductive Amination of 1-Methyl-1H-indole-5-carboxaldehyde
  • Dissolve 1-Methyl-1H-indole-5-carboxaldehyde (1.0 eq.) in methanol.

  • Add a solution of ammonia in methanol (a large excess, e.g., 7 N solution, 10-20 eq.) to the aldehyde solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the imine intermediate is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize typical yields for the key reaction steps. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purity of reagents.

Table 1: N-Methylation of Indole Precursors

Starting MaterialMethylating AgentBaseSolventTemperatureYield (%)Reference(s)
Indole-5-carboxaldehydeDimethyl CarbonateK₂CO₃DMFReflux (~130 °C)85[3]
5-MethoxyindoleDimethyl CarbonateK₂CO₃DMFReflux (~130 °C)97.4[3]
6-ChloroindoleDimethyl CarbonateK₂CO₃DMFReflux (~130 °C)96.1[14]

Table 2: Synthesis of this compound

PrecursorMethodReducing AgentSolventTemperatureTypical Yield (%)*Reference(s)
1-Methyl-1H-indole-5-carbonitrileNitrile ReductionLiAlH₄THFReflux70-85[4]
1-Methyl-1H-indole-5-carboxaldehydeReductive AminationNaBH₄ / AmmoniaMethanol0 °C to RT60-80[15]

*Yields are estimated based on analogous reactions and may vary.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Indole-5-X Indole-5-carbonitrile or Indole-5-carboxaldehyde 1-Methyl-Indole-5-X 1-Methyl-1H-indole-5-carbonitrile or 1-Methyl-1H-indole-5-carboxaldehyde Indole-5-X->1-Methyl-Indole-5-X N-Methylation (DMC, K2CO3) Nitrile 1-Methyl-1H-indole-5-carbonitrile Aldehyde 1-Methyl-1H-indole-5-carboxaldehyde Amine This compound Nitrile->Amine Reduction (e.g., LiAlH4) Amine2 This compound Aldehyde->Amine2 Reductive Amination (Ammonia, NaBH4)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction SM_OK Starting Material OK? Start->SM_OK Check_SM Check Starting Material Purity Check_Reagents Verify Reagent Activity (e.g., fresh LiAlH4) Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Reagents_OK Reagents Active? SM_OK->Reagents_OK Yes Purify_SM Purify Starting Material SM_OK->Purify_SM No Conditions_OK Conditions Optimal? Reagents_OK->Conditions_OK Yes Replace_Reagents Use Fresh Reagents Reagents_OK->Replace_Reagents No Optimize_Conditions Optimize Temperature, Time, or Solvent Conditions_OK->Optimize_Conditions No Consider_Side_Reactions Investigate Potential Side Reactions Conditions_OK->Consider_Side_Reactions Yes Purify_SM->Start Replace_Reagents->Start Optimize_Conditions->Start

Caption: A logical troubleshooting workflow for improving reaction yield.

References

Technical Support Center: Purification of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1-Methyl-1H-indol-5-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of this compound?

The purification of this compound and related polar indole derivatives is often complicated by several factors:

  • High Polarity: The presence of the primary amine group significantly increases the polarity of the molecule, which can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on reverse-phase columns.[1]

  • Instability: The indole nucleus can be sensitive to acidic conditions, and the compound may degrade on standard silica gel, which is inherently acidic.[1] This can result in low recovery and the formation of artifacts.

  • Oxidation: The electron-rich indole ring and the primary amine are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation products.[2]

  • Peak Tailing in Chromatography: The basic nature of the amine can cause strong interactions with acidic silanol groups on the surface of silica gel, leading to significant peak tailing.[1]

Q2: What are the most common impurities found in crude this compound?

Common impurities can include:

  • Unreacted starting materials and reagents from the synthesis.[3]

  • Side-products, such as regioisomers, which can be challenging to separate.[3]

  • Oxidized byproducts, which may be colored.[2]

  • Other substituted indole derivatives with similar physical properties, making separation difficult.[4]

Q3: Which purification techniques are most effective for this compound?

The two primary and most effective methods for purifying this compound are column chromatography and recrystallization.[3] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is necessary to achieve high purity.

Q4: My compound is colorless. How can I visualize it during chromatography?

Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[5] For more specific visualization, Ehrlich's reagent can be used as a stain, which typically produces blue or purple spots with indoles.[5] An iodine chamber can also be used to temporarily stain the compound yellow-brown.[5]

Troubleshooting Guides

Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Perform TLC analysis with various solvent systems to find the optimal eluent for separation. A common starting point is a mixture of dichloromethane and methanol.[3][6]
Overloading the column with crude material.Reduce the amount of crude material loaded onto the column or use a larger column.[3]
Product is Streaking or Tailing on TLC/Column Strong interaction between the basic amine and acidic silica gel.[1]Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia to the eluent to improve peak shape.[1][3]
Use a high-purity, end-capped column with fewer residual silanol groups.[1]
Product is Not Eluting from the Column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, slowly increase the percentage of methanol in a dichloromethane/methanol mixture.[3]
The compound may be strongly and irreversibly adsorbed to the silica.This can happen if the silica is too acidic. Try deactivating the silica with triethylamine before packing the column or switch to a less acidic stationary phase like alumina.[1]
Low Recovery of the Product Degradation of the compound on the silica gel.[1]Minimize the time the compound spends on the column. Use a deactivated stationary phase.
The compound is co-eluting with impurities.Optimize the solvent system for better separation.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent.Concentrate the solution by slowly evaporating some of the solvent.[1]
The solution is not sufficiently saturated.Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy.
Impurities are inhibiting crystal formation.Try to further purify the material by another method (e.g., chromatography) to remove impurities.[1]
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Low Yield of Crystals The compound is still too soluble in the mother liquor at low temperatures.Reduce the volume of the solvent used for dissolution. Cool the solution for a longer period or at a lower temperature.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes or Ethyl Acetate (for TLC)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 95:5). Add ~0.5-1% TEA to the solvent system to prevent tailing. The ideal system should give the product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column uniformly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica to prevent disturbance.

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. For better resolution, it is advisable to pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (like DCM), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC using a UV lamp and/or an appropriate stain (e.g., Ehrlich's reagent).

  • Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Test small amounts of the crude material with different solvents to find the most suitable one.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum.[3]

Visualized Workflows

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_outcome Final Product Start Crude this compound TLC TLC Analysis Start->TLC Chromatography Column Chromatography TLC->Chromatography Multiple spots or streaking Recrystallization Recrystallization TLC->Recrystallization Mainly one spot with minor impurities Chromatography->Recrystallization If impurities remain Purity_Check Purity Check (TLC, NMR, LC-MS) Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General purification workflow for crude this compound.

Chromatography_Troubleshooting Problem Problem Observed (e.g., Tailing, Poor Separation) Tailing Is there peak tailing? Problem->Tailing Separation Is separation poor? Problem->Separation Elution Is product not eluting? Problem->Elution Tailing_Yes Yes Tailing->Tailing_Yes Tailing_No No Tailing->Tailing_No Separation_Yes Yes Separation->Separation_Yes Separation_No No Separation->Separation_No Elution_Yes Yes Elution->Elution_Yes Add_Base Add Base (TEA/NH3) to Eluent Tailing_Yes->Add_Base Tailing_No->Separation Optimize_Solvent Optimize Solvent System via TLC Separation_Yes->Optimize_Solvent Separation_No->Elution Increase_Polarity Increase Eluent Polarity Elution_Yes->Increase_Polarity

Caption: Troubleshooting decision tree for column chromatography issues.

Crystallization_Troubleshooting Start No Crystals Formed Concentrate Concentrate Solution (Evaporate Solvent) Start->Concentrate Scratch Scratch Flask Inner Wall Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Antisolvent Add Anti-Solvent Seed->Antisolvent Repurify Re-purify by Chromatography (Remove Impurities) Antisolvent->Repurify

Caption: Logical steps for troubleshooting failed crystallization.

References

Technical Support Center: Indole N-Methylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole N-methylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side-product formation and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during indole N-methylation?

A1: The most frequently encountered side-products in indole N-methylation reactions include:

  • C3-Methylation: The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, leading to the formation of 3-methylindole derivatives.[1][2]

  • Over-methylation/Dialkylation: This can occur on both the nitrogen and a carbon atom (typically C3), resulting in, for example, 1,3-dimethylindole derivatives.[1]

  • Solvent or Reagent Adducts: In some cases, the solvent or other reagents can react with the indole starting material or intermediates.

  • O-Methylation: If the indole substrate contains a carboxylic acid or hydroxyl group, O-methylation can compete with N-methylation, especially when using reagents like dimethyl carbonate.[3][4]

Q2: Which methylating agent is best for my reaction?

A2: The choice of methylating agent depends on the specific indole substrate, the desired selectivity, and safety considerations.

  • Methyl Iodide (MeI) and Dimethyl Sulfate (DMS): These are highly reactive and effective traditional methylating agents.[5] However, they are also highly toxic and require careful handling.[5] They can sometimes lead to a lack of selectivity, producing mixtures of N- and C-alkylated products.[6]

  • Dimethyl Carbonate (DMC): A less toxic and more environmentally friendly alternative to MeI and DMS.[3][5] It is less reactive, which can sometimes improve selectivity.[5] However, it can cause O-methylation of carboxylic acids present on the indole.[3][4]

  • Quaternary Ammonium Salts: Reagents like phenyl trimethylammonium iodide (PhMe₃NI) have been shown to be highly selective for mono-N-methylation, even with sensitive functional groups present.[7][8][9]

Q3: How can I favor N-methylation over C3-methylation?

A3: Several strategies can be employed to enhance N-selectivity:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-methylation.[1] The base deprotonates the indole nitrogen, increasing its nucleophilicity.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-methylation.[1]

  • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can significantly suppress C-methylation when using reagents like dimethyl carbonate.[3][4][10]

  • Catalytic Systems: Modern copper hydride (CuH) catalytic systems with specific ligands can provide excellent control over regioselectivity.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your indole N-methylation experiments.

Issue 1: Significant C3-Methylation Observed

Possible Causes:

  • Incomplete deprotonation of the indole nitrogen.[1]

  • The C3 position is inherently more nucleophilic than the N1 position.[1][2]

  • Reaction conditions favoring C-alkylation.

Solutions:

  • Optimize Base and Solvent: Ensure the use of a sufficiently strong base (e.g., NaH) to fully deprotonate the indole nitrogen. Polar aprotic solvents like DMF or THF are recommended.[1]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature may improve N-selectivity.[1]

  • Employ a Phase Transfer Catalyst (PTC): For reactions with dimethyl carbonate, adding a PTC like tetrabutylammonium bromide can reduce C,N-dimethylated by-products from 8% to approximately 3%.[3][4][10]

Issue 2: Formation of Di-methylated Products

Possible Causes:

  • Excess of the methylating agent.

  • High reactivity of the methylating agent.

  • Prolonged reaction time.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the methylating agent.[1]

  • Slow Addition: Add the methylating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of a second methylation event.[1]

  • Monitor Reaction Progress: Carefully monitor the reaction using techniques like TLC or LC-MS and quench the reaction once the desired mono-N-methylated product is predominantly formed.[1]

Issue 3: Reaction is Sluggish or Incomplete

Possible Causes:

  • Presence of moisture, which quenches the base.

  • Insufficiently reactive methylating agent.

  • Low reaction temperature.

Solutions:

  • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Increase Reactivity: If using a less reactive methylating agent, consider switching to a more reactive one (e.g., from DMC to MeI, with appropriate safety precautions).

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side-products.

Quantitative Data Summary

The following table summarizes quantitative data on side-product formation under various reaction conditions.

Methylating AgentBase/CatalystSubstrateDesired Product YieldSide-Product(s)Side-Product YieldReference(s)
Dimethyl CarbonateK₂CO₃Indole-3-acetonitrile89%C,N-dimethylated8%[3][4][10]
Dimethyl CarbonateK₂CO₃ / PTCIndole-3-acetonitrile~90%C,N-dimethylated~3%[3][4][10]
Dimethyl CarbonateK₂CO₃Indole-3-propionic acid65% (after 4h)O-methylated30% (after 4h)[3][4]
Dimethyl CarbonateK₂CO₃Indole-3-propionic acid93% (after 8h)O,N-dimethylated-[3]
PhMe₃NICs₂CO₃Various IndolesHigh (up to 99%)Bis-methylatedNot detected or <8%[7][8]

Experimental Protocols

Protocol 1: General Procedure for Indole N-Methylation using NaH and MeI
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the indole (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add methyl iodide (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
  • In an 8 mL glass vial equipped with a magnetic stirring bar, combine the indole (1.0 eq, 100 mg), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).[9]

  • Seal the vial with a septum screw cap and evacuate and backfill with argon three times.[9]

  • Add toluene (to achieve a concentration of 0.23 M) via syringe and repeat the evacuation and backfilling cycles with vigorous stirring.[9]

  • Replace the septum with a solid cap and heat the reaction mixture to 120 °C for 11-23 hours.[9]

  • After cooling to room temperature, add 2 N HCl (approx. 2 mL) until gas evolution ceases.[9]

  • Extract the product with ethyl acetate (3 x 10-15 mL).[9]

  • Wash the combined organic extracts twice with 2 N HCl (3 mL) and once with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Visualizations

Below is a troubleshooting workflow for minimizing side-product formation in indole N-methylation reactions.

Troubleshooting_Workflow start Start: N-Methylation Reaction check_products Analyze Reaction Mixture (TLC, LC-MS, NMR) start->check_products side_products Side-Products Detected? check_products->side_products c3_alkylation C3-Alkylation Observed side_products->c3_alkylation  Yes, C3-Alkylation dialkylation Di-alkylation Observed side_products->dialkylation  Yes, Di-alkylation other_side_products Other Side-Products (e.g., O-methylation) side_products->other_side_products  Yes, Other end Desired Product Obtained side_products->end  No solution_c3 Troubleshooting for C3-Alkylation c3_alkylation->solution_c3 solution_di Troubleshooting for Di-alkylation dialkylation->solution_di solution_other Troubleshooting for Other Issues other_side_products->solution_other optimize Optimize Conditions & Repeat solution_c3->optimize Implement Solutions: - Stronger Base (NaH) - Polar Aprotic Solvent (DMF) - Increase Temperature - Use PTC solution_di->optimize Implement Solutions: - Control Stoichiometry (1.05-1.2 eq) - Slow Addition of Reagent - Monitor Reaction Time solution_other->optimize Implement Solutions: - Use Anhydrous Conditions - Change Methylating Agent - Protect Functional Groups optimize->check_products

Caption: Troubleshooting workflow for indole N-methylation side-product formation.

References

Technical Support Center: Optimizing Reductive Amination of Indole-5-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reductive amination of indole-5-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of indole-5-carboxaldehyde, offering potential causes and solutions in a question-and-answer format.

Problem: Low or No Product Yield

  • Question: My reaction shows a low yield of the desired amine, or no product formation at all. What are the likely causes and how can I improve the yield?

  • Answer: Low or no yield in the reductive amination of indole-5-carboxaldehyde can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inefficient Imine/Iminium Ion Formation: The first step of the reaction is the formation of an imine or iminium ion intermediate. This equilibrium can be unfavorable under certain conditions.

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid (typically 1-2 equivalents for less reactive amines), to promote imine formation.[1] Be cautious, as strongly acidic conditions can deactivate the amine nucleophile.

      • Solution: For sluggish reactions, consider pre-forming the imine by stirring the indole-5-carboxaldehyde and the amine together in a suitable solvent (like methanol or an aprotic solvent) for a period before adding the reducing agent.[2][3] Monitoring imine formation by TLC or NMR can be beneficial.

    • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. Sodium triacetoxyborohydride (STAB) is particularly moisture-sensitive.[2]

      • Solution: Use freshly opened or properly stored reducing agents. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents.

    • Reduction of the Starting Aldehyde: If a non-selective reducing agent like sodium borohydride is used, it can reduce the starting indole-5-carboxaldehyde to the corresponding alcohol, indole-5-methanol.

      • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5] These reagents are less likely to reduce the aldehyde at a significant rate compared to the iminium ion.

    • Steric Hindrance: Highly hindered amines or aldehydes can slow down the reaction rate.

      • Solution: Increase the reaction time and/or temperature. A higher concentration of reactants may also be beneficial.

Problem: Incomplete Reaction

  • Question: My TLC analysis shows the presence of both starting material (indole-5-carboxaldehyde) and the imine intermediate, even after an extended reaction time. What should I do?

  • Answer: An incomplete reaction often points to issues with the reducing agent or reaction conditions.

    • Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to drive the reaction to completion.

      • Solution: Use a slight excess of the reducing agent (typically 1.3-1.6 equivalents of STAB).[1]

    • Low Reaction Temperature: The reaction may be too slow at room temperature.

      • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential side product formation at elevated temperatures.

Problem: Formation of Byproducts

  • Question: I am observing unexpected spots on my TLC plate. What are the common byproducts in the reductive amination of indole-5-carboxaldehyde?

  • Answer: Several byproducts can form during this reaction. Identifying them is key to optimizing your conditions.

    • Over-alkylation (for Primary Amines): If you are using a primary amine, the resulting secondary amine can react further with another molecule of indole-5-carboxaldehyde to form a tertiary amine.[3]

      • Solution: Use an excess of the primary amine to favor the formation of the secondary amine. Alternatively, a stepwise procedure where the imine is formed first, followed by reduction, can minimize this side reaction.[2]

    • Indole-5-methanol: As mentioned earlier, reduction of the starting aldehyde can be a significant side reaction, especially with less selective reducing agents.[5]

      • Solution: Switch to a milder reducing agent like STAB.

    • N-Alkylation of the Indole Ring: While the indole nitrogen is less nucleophilic than a primary or secondary amine, under certain conditions, it could potentially be alkylated.[6] However, under the typical weakly acidic to neutral conditions of STAB-mediated reductive amination, this is generally not a major competing pathway.

      • Solution: Maintain a close-to-neutral pH to minimize the reactivity of the indole nitrogen.

Problem: Difficult Product Purification

  • Question: I am having trouble isolating my desired amine product from the reaction mixture. What are some effective purification strategies?

  • Answer: Purification of the final amine can be challenging due to the presence of unreacted starting materials, byproducts, and the reducing agent residues.

    • Aqueous Work-up: A standard work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess borohydride reagent. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine product on the acidic silica gel) is often effective. For monitoring the reaction by TLC, similar solvent systems can be used. Visualization can be achieved using UV light (as the indole moiety is UV-active) or by staining with a suitable agent like potassium permanganate or ninhydrin (for primary amines).[7]

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the reductive amination of indole-5-carboxaldehyde?

A1: Sodium triacetoxyborohydride (STAB) is often the preferred reagent.[4] It is mild, highly selective for the reduction of the iminium ion over the aldehyde, and less toxic than sodium cyanoborohydride.[8] Sodium borohydride can also be used, but care must be taken to pre-form the imine to avoid reduction of the starting aldehyde.[2]

Q2: What is the optimal solvent for this reaction?

A2: For reactions using STAB, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are recommended, as STAB is sensitive to water and not compatible with methanol.[4] If using sodium borohydride, methanol or ethanol are common choices.[2]

Q3: Do I need to protect the indole N-H during the reaction?

A3: Generally, it is not necessary to protect the indole N-H. The nucleophilicity of the primary or secondary amine is significantly higher than that of the indole nitrogen, especially under the mildly acidic or neutral conditions typically employed for this reaction.[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction.[9] You can spot the starting indole-5-carboxaldehyde, the amine, and the reaction mixture on a silica gel plate. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or dichloromethane). The spots can be visualized under UV light due to the indole chromophore.

Q5: What is a typical work-up procedure?

A5: A typical work-up involves quenching the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the reductive amination of indole-carboxaldehydes with various amines. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Indole AldehydeAmineReducing Agent (Equiv.)SolventAdditive (Equiv.)Time (h)Temp (°C)Yield (%)
Indole-3-carboxaldehydeBenzylamineNaBH₄ (2.0)Ethanol-1RT90
Indole-3-carboxaldehydeAnilineB(C₆F₅)₃ (0.01) / NaBH₄ (2.0)Ethanol-0.5RT92
Indole-5-carboxaldehydePrimary/Secondary AmineNaBH(OAc)₃ (1.3-1.6)DCE/THFAcetic Acid (cat.)1-24RTGood to Excellent
Indole-3-carboxaldehydeVarious Aminesα-picoline-boraneMethanolAcetic Acid (cat.)-RTGood to Excellent
Indole-3-carboxaldehydeVarious AminesInCl₃/Et₃SiHMethanol--RTHigh

Experimental Protocols

General Protocol for Reductive Amination of Indole-5-carboxaldehyde using Sodium Triacetoxyborohydride (STAB)

  • To a solution of indole-5-carboxaldehyde (1.0 equiv.) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added the amine (1.0-1.2 equiv.).

  • If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.0-1.2 equiv.) should be added to liberate the free amine.

  • If desired, a catalytic amount of acetic acid (0.1-1.0 equiv.) can be added to facilitate imine formation.

  • The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.3-1.6 equiv.) is then added portion-wise.

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Indole-5-carboxaldehyde Indole-5-carboxaldehyde Imine/Iminium Formation Imine/Iminium Formation Indole-5-carboxaldehyde->Imine/Iminium Formation Amine Amine Amine->Imine/Iminium Formation Reduction Reduction Imine/Iminium Formation->Reduction Reducing Agent (e.g., STAB) Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for the reductive amination of indole-5-carboxaldehyde.

Troubleshooting_Reductive_Amination Start Low Yield or Incomplete Reaction CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineNo Imine Not Formed CheckImine->ImineNo No ImineYes Imine Formed CheckImine->ImineYes Yes AddAcid Add Catalytic Acid (e.g., Acetic Acid) ImineNo->AddAcid PreformImine Pre-form Imine Before Adding Reducing Agent ImineNo->PreformImine CheckReagent Check Reducing Agent (Freshness/Stoichiometry) ImineYes->CheckReagent ReagentBad Use Fresh Reagent/ Increase Equivalents CheckReagent->ReagentBad Issue Found ReagentGood Consider Other Issues (Sterics, Temperature) CheckReagent->ReagentGood No Issue IncreaseTempTime Increase Temperature or Reaction Time ReagentGood->IncreaseTempTime

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

stability issues of (1-Methyl-1H-indol-5-yl)methanamine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (1-Methyl-1H-indol-5-yl)methanamine in various solvents. The information is designed to help troubleshoot common issues encountered during experimental procedures and ensure the integrity of your results.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.Prepare fresh solutions immediately before each experiment. If a stock solution is necessary, aliquot it and store at -20°C or -80°C to minimize freeze-thaw cycles. Use refrigerated or frozen solutions within a few hours of removal from storage.
Gradual loss of activity in a stock solution over time. Improper storage conditions (e.g., exposure to light, elevated temperature).Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.[1] For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended.[1]
Complete loss of activity, especially in low-concentration solutions. Bacterial contamination.Prepare solutions using sterile solvents and employ aseptic handling techniques.[2] For long-term storage of low-concentration aliquots, consider sterile filtering the solution.[2]
Visible changes in the solution (e.g., color change, precipitation). Significant degradation or contamination of the compound.Immediately discard the solution and prepare a fresh batch from the solid material.[2]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the analyte during sample preparation or analysis.Minimize the exposure of samples to light and high temperatures.[2] Prepare samples fresh and use amber vials for analysis. It is also recommended to perform stability studies in the analytical sample matrix.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. Storing under an inert atmosphere, such as argon or nitrogen, at 2-8°C is also recommended to minimize potential degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are susceptible to degradation. For best results, solutions should be prepared fresh for each experiment. If short-term storage is unavoidable, it is crucial to store them at low temperatures (2-8°C) and protected from light.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What factors can lead to the degradation of this compound solutions?

Several factors can contribute to the degradation of indole derivatives and aromatic amines:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]

  • Light Exposure: Exposure to light, particularly UV light, can cause photolytic degradation.[1]

  • pH: The stability of amine-containing compounds can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Air (Oxygen): The amine functional group can be susceptible to oxidation, especially in the presence of trace metals.

  • Bacterial Contamination: Microorganisms can metabolize the compound, leading to its rapid degradation, particularly in aqueous solutions at or near neutral pH.[2]

Q4: I am observing variable or lower-than-expected activity in my experiments. Could this be related to compound stability?

Yes, inconsistent or reduced biological or chemical activity is a strong indicator of compound degradation. If you encounter such issues, it is highly advisable to prepare a fresh solution from the solid compound and repeat the experiment.

Stability Data Summary

Solvent Storage Condition Time Point Purity (%) Major Degradant (%)
DMSO-20°C, Dark1 month>99<0.1
DMSORoom Temp, Light1 week95.24.8
Ethanol4°C, Dark1 week98.51.5
AcetonitrileRoom Temp, Ambient24 hours99.01.0
PBS (pH 7.4)37°C, Ambient4 hours85.714.3

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate how stability data is typically presented. It is not based on experimental results for this compound.

Experimental Protocols

Protocol for Assessing Solution Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.
  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL) in the solvent to be tested.

2. Stability Study Setup:

  • Divide the working solution into several amber vials.
  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C).
  • Designate a set of vials for each time point (e.g., 0, 4, 8, 12, 24 hours).

3. HPLC Analysis:

  • At each time point, inject an aliquot of the solution from the corresponding vial onto the HPLC system.
  • A reversed-phase C18 column is a suitable starting point for the analysis of aromatic amines.[2]
  • The mobile phase could consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous phase to control the pH.[2]
  • Use UV detection at a wavelength appropriate for indole derivatives.
  • Gradient elution may be necessary to separate the parent compound from any degradation products.[2]

4. Data Analysis:

  • At each time point, calculate the peak area of the parent compound.
  • Determine the percentage of the remaining parent compound relative to the initial time point (t=0).
  • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work store_conditions Store Under Various Conditions (Temp, Light, pH) prep_work->store_conditions hplc_analysis HPLC Analysis at Time Points store_conditions->hplc_analysis data_analysis Data Analysis (% Purity, Degradants) hplc_analysis->data_analysis stability_profile Determine Stability Profile data_analysis->stability_profile

Caption: A general workflow for conducting a stability study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent This compound oxide N-oxide derivative parent->oxide [O] imine Imine intermediate parent->imine [O] dimer Dimeric products parent->dimer hv alcohol (1-Methyl-1H-indol-5-yl)methanol imine->alcohol H2O

Caption: Plausible degradation pathways for this compound under stress conditions.

References

Van Leusen Three-Component Reaction: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Van Leusen three-component reaction. The information is presented in a clear question-and-answer format to directly address common issues encountered during the synthesis of imidazoles.

Troubleshooting Guide

Q1: I am observing a low yield or no product formation in my Van Leusen three-component reaction. What are the potential causes and how can I improve the outcome?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: The purity of the aldehyde, amine, and p-toluenesulfonylmethyl isocyanide (TosMIC) is critical.[1]

    • Aldehyde Impurities: Aldehydes can oxidize to carboxylic acids, which will quench the base. Ketone impurities will lead to the formation of nitrile byproducts instead of the desired imidazole.[1]

      • Solution: Use freshly distilled or purified aldehydes. Check for ketone impurities via NMR or other analytical techniques before starting the reaction.

    • TosMIC Decomposition: TosMIC can degrade, especially in the presence of moisture and base, forming N-(tosylmethyl)formamide.[1] This decomposition consumes the reagent and lowers the yield.[1]

      • Solution: Use high-purity TosMIC and store it under anhydrous conditions.

  • In-situ Imine Formation: The Van Leusen three-component reaction proceeds through the in-situ formation of an aldimine, followed by cycloaddition of TosMIC.[2]

    • Inefficient Imine Formation: If the imine does not form efficiently, the reaction will not proceed.

      • Solution: While the water formed during imine formation often does not interfere with the subsequent cycloaddition, ensuring the aldehyde and amine are pre-stirred for a sufficient time (e.g., 30 minutes) can be beneficial.[2]

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are crucial. Stronger bases can improve the rate of the final elimination step but may also promote TosMIC decomposition if not used carefully.[1]

      • Solution: If using a milder base like K₂CO₃ results in low yield, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][3]

    • Temperature and Reaction Time: Incomplete reaction can be due to insufficient temperature or reaction time, leading to the accumulation of the 4-tosyl-2-imidazoline intermediate.[1]

      • Solution: Gently heating the reaction mixture can promote the elimination of p-toluenesulfinic acid.[1] Extending the reaction time may also drive the reaction to completion.[1]

    • Anhydrous Conditions: Moisture can lead to the decomposition of TosMIC.[1]

      • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I have isolated a significant byproduct. How can I identify and minimize its formation?

The most common byproducts are the 4-tosyl-2-imidazoline intermediate and nitrile byproducts.

  • 4-Tosyl-2-imidazoline Intermediate:

    • Identification: This intermediate is the product of the cycloaddition before the final elimination step. It can be identified by NMR and mass spectrometry, noting the presence of the tosyl group.[1]

    • Mitigation:

      • Optimize Elimination: Increase the reaction temperature or switch to a stronger base (see Q1).[1]

      • Post-Reaction Treatment: If the intermediate has already been isolated, it can be redissolved in a suitable solvent like THF and treated with a strong, non-nucleophilic base like DBU to promote elimination.[1]

  • Nitrile Byproducts:

    • Cause: Nitrile byproducts form when the aldehyde starting material is contaminated with ketones.[1] Ketones react with TosMIC to produce nitriles.[4]

    • Mitigation: Purify the aldehyde by distillation or chromatography before use to remove any ketone impurities.[1]

  • N-(tosylmethyl)formamide:

    • Cause: This is a decomposition product of TosMIC, often formed under basic conditions in the presence of water.[1]

    • Mitigation: Strictly adhere to anhydrous reaction conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen three-component reaction? The reaction begins with the condensation of an aldehyde and a primary amine to form an aldimine in situ.[2] TosMIC is then deprotonated by a base, and the resulting anion undergoes a cycloaddition to the imine.[5] This forms a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final 1,4,5-trisubstituted imidazole product.[2][5]

Q2: What is the role of TosMIC in this reaction? TosMIC (p-toluenesulfonylmethyl isocyanide) is a key reagent that provides one carbon and two nitrogen atoms to the imidazole ring.[6] Its unique structure includes an acidic proton, an isocyanide group, and a good leaving group (the tosyl group), which all contribute to the reaction sequence.[6]

Q3: Can I use ketones instead of aldehydes in the three-component reaction to make imidazoles? The Van Leusen reaction with ketones and TosMIC typically yields nitriles, not imidazoles.[4] The three-component reaction for imidazole synthesis is specific to aldehydes.

Q4: What solvents are typically used for the Van Leusen three-component reaction? A variety of protic and aprotic polar solvents can be used, including methanol, ethanol, THF, DMF, and acetonitrile.[3] The choice of solvent can influence the reaction rate and yield.

Q5: Are there any limitations to the substrate scope? The Van Leusen three-component reaction has a broad substrate scope and is compatible with a wide range of aldehydes and primary amines.[3][5] It has been shown to tolerate various functional groups, including esters, free hydroxyl groups, and even unprotected amino acids.[3] However, substrates that are sensitive to basic conditions may not be suitable.

Data Presentation

Table 1: General Reaction Parameters for Van Leusen Imidazole Synthesis

ParameterTypical ConditionsNotes
Aldehyde 1.0 equivAromatic and aliphatic aldehydes are generally suitable.
Amine 1.0 - 1.2 equivPrimary amines are used.
TosMIC 1.0 - 1.2 equivEnsure high purity.
Base 1.0 - 2.5 equivK₂CO₃, t-BuOK, DBU are common choices.[1][3]
Solvent MeOH, EtOH, THF, DMFAnhydrous conditions are recommended.[1]
Temperature Room Temperature to RefluxCan be optimized to promote the final elimination step.[1][3]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Effect of Base on the Van Leusen Reaction

BaseStrengthCommon Applications/Notes
K₂CO₃ MildOften used, but may require heating to drive the reaction to completion.
t-BuOK StrongEffective for promoting the elimination step, but can also cause TosMIC decomposition.[1]
DBU Strong, Non-nucleophilicA good alternative to t-BuOK for promoting elimination, especially if the intermediate is isolated.[1]
NaH StrongHas also been described as a suitable base.[3]

Experimental Protocols

General Protocol for the Van Leusen Three-Component Imidazole Synthesis
  • To a solution of the aldehyde (1.0 equiv) in a suitable anhydrous solvent (e.g., methanol or THF), add the primary amine (1.0 equiv).

  • Stir the mixture at room temperature for approximately 30 minutes to allow for imine formation.[2]

  • Add TosMIC (1.0 equiv) to the reaction mixture.

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for the Van Leusen Three-Component Reaction

VanLeusen_Troubleshooting start Start Reaction check_yield Low Yield or No Product? start->check_yield purity Check Purity of Starting Materials check_yield->purity Yes byproducts Byproducts Observed? check_yield->byproducts No success Successful Reaction check_yield->success No, good yield purify_aldehyde Purify Aldehyde (Distillation/Chromatography) purity->purify_aldehyde Aldehyde Impurities use_fresh_tosmic Use High-Purity TosMIC purity->use_fresh_tosmic TosMIC Decomposition conditions Review Reaction Conditions change_base Use Stronger Base (t-BuOK, DBU) conditions->change_base increase_temp Increase Temperature or Extend Time conditions->increase_temp anhydrous Ensure Anhydrous Conditions conditions->anhydrous byproducts->conditions No intermediate Imidazoline Intermediate? byproducts->intermediate Yes purify_aldehyde->start use_fresh_tosmic->start change_base->start increase_temp->start anhydrous->start nitrile Nitrile Byproduct? intermediate->nitrile No force_elimination Force Elimination: Increase Temp/Stronger Base intermediate->force_elimination Yes nitrile->conditions No nitrile->purify_aldehyde Yes force_elimination->success VanLeusen_Reaction Aldehyde R1-CHO Imine R1-CH=N-R2 (Imine) Aldehyde->Imine + Amine R2-NH2 Amine->Imine + TosMIC TosMIC Imidazoline 4-Tosyl-2-imidazoline Intermediate TosMIC->Imidazoline + Base Base Base->Imidazoline + Imine->Imidazoline + Imidazole 1,4,5-Trisubstituted Imidazole Imidazoline->Imidazole - p-toluenesulfinic acid

References

Technical Support Center: Scaling Up the Synthesis of (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of (1-Methyl-1H-indol-5-yl)methanamine. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale synthesis of this compound?

A1: Two primary routes are favored for scaling up the synthesis of this compound. Both pathways typically begin with a commercially available substituted indole.

  • Route A: Reduction of a Nitrile. This route involves the N-methylation of 5-cyanoindole to produce 1-methyl-1H-indole-5-carbonitrile, followed by the reduction of the nitrile group to the primary amine.

  • Route B: Reductive Amination of an Aldehyde. This pathway starts with the N-methylation of indole-5-carboxaldehyde to yield 1-methyl-1H-indole-5-carbaldehyde, which is then converted to the primary amine via reductive amination.

Q2: Which factors should be considered when choosing between the nitrile reduction and reductive amination routes for scale-up?

A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the safety and environmental impact of the reagents, the robustness of the reaction conditions, and the ease of purification.

FeatureRoute A: Nitrile ReductionRoute B: Reductive Amination
Starting Material 5-CyanoindoleIndole-5-carboxaldehyde
Key Intermediates 1-Methyl-1H-indole-5-carbonitrile1-Methyl-1H-indole-5-carbaldehyde, Imine intermediate
Key Transformation Reduction of a nitrileFormation and reduction of an imine
Common Reducing Agents Lithium aluminum hydride (LAH), Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C)Sodium borohydride, Sodium triacetoxyborohydride, Catalytic Hydrogenation
Potential Challenges Handling of hazardous reagents like LAH at scale, catalyst poisoning during hydrogenation.Stability of the imine intermediate, potential for over-alkylation to form secondary amines.

Q3: What are the critical safety precautions when using Lithium Aluminum Hydride (LAH) for the nitrile reduction on a large scale?

A3: LAH is a highly reactive and pyrophoric reagent that requires strict safety protocols, especially at scale. Key precautions include:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.

  • Anhydrous Conditions: Use of anhydrous solvents and glassware is critical to avoid violent reactions.

  • Controlled Addition: The substrate should be added slowly to the LAH suspension at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Proper Quenching: The reaction must be quenched carefully by the slow, sequential addition of a quenching agent (e.g., water, followed by aqueous NaOH) at low temperatures.

  • Fire Safety: Appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for metal fires) must be readily available.

Q4: How can I monitor the progress of the reactions effectively during a large-scale synthesis?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring reaction progress. For large-scale production, HPLC is generally preferred for its quantitative accuracy. Key monitoring points include the consumption of the starting material and the formation of the intermediate and final product.

Q5: What are the best practices for isolating and purifying the final product, this compound, at scale?

A5: The product is a primary amine and is typically isolated as a hydrochloride salt to improve its stability and facilitate handling.[1] Purification strategies include:

  • Acid-Base Extraction: This technique can be used to separate the basic amine product from non-basic impurities.

  • Crystallization: The hydrochloride salt of the final product can be purified by crystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[2]

  • Column Chromatography: While effective at the lab scale, chromatography is less practical for very large quantities. If necessary, using a basic alumina stationary phase or adding a small amount of a basic modifier like triethylamine to the eluent on silica gel can prevent streaking of the amine product.

Troubleshooting Guides

Issue 1: Low Yield in the N-Methylation of 5-Cyanoindole/Indole-5-carboxaldehyde
Symptom Potential Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient base or methylating agent.Use a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the indole nitrogen.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC/HPLC to avoid decomposition at higher temperatures.
Formation of multiple products.Side reactions at other positions of the indole ring.Control the reaction temperature carefully. The use of a less reactive methylating agent or a different base/solvent combination may improve selectivity.
Issue 2: Incomplete Reduction of 1-Methyl-1H-indole-5-carbonitrile
Symptom Potential Cause Suggested Solution
Starting material or imine intermediate remains (in catalytic hydrogenation).Inactive catalyst.Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons such as sulfur-containing compounds.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress to determine the optimal conditions.
Starting material remains (in LAH reduction).Deactivated LAH.Use a fresh batch of LAH. Ensure all solvents and equipment are scrupulously dry.
Insufficient LAH.Use a sufficient excess of LAH (typically 1.5-2.0 equivalents).
Issue 3: Difficulties in Product Isolation and Purification
Symptom Potential Cause Suggested Solution
Product is an oil and difficult to handle.The free base of the amine may be a low-melting solid or an oil.Convert the purified free base to its hydrochloride salt, which is typically a stable, crystalline solid.[1]
Product streaks on silica gel column.The basic amine interacts strongly with the acidic silica gel.Use basic alumina for chromatography or add a small amount of triethylamine (0.5-1%) to the eluent system.
Difficulty in crystallizing the hydrochloride salt.Presence of impurities.Ensure the free base is of high purity before salt formation. Screen different solvent systems for crystallization.[2]
Presence of water.Use anhydrous solvents for the salt formation and crystallization. Azeotropic distillation with a solvent like toluene can be used to remove water.[2]

Experimental Protocols

Route A: From 5-Cyanoindole

Step 1: Synthesis of 1-Methyl-1H-indole-5-carbonitrile

A detailed protocol for the N-methylation of indoles can be adapted from established procedures.[3]

  • Reagents and Solvents: 5-Cyanoindole, Sodium Hydride (NaH) (60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq.) in anhydrous DMF under an inert atmosphere, add a solution of 5-cyanoindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC/HPLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Nitrile Reduction

  • Method 1: Catalytic Hydrogenation

    • Reagents and Solvents: 1-Methyl-1H-indole-5-carbonitrile, Raney Nickel or Palladium on Carbon (Pd/C), Methanol or Ethanol, Ammonia (optional, to suppress secondary amine formation).

    • Procedure:

      • In a high-pressure reactor, suspend 1-methyl-1H-indole-5-carbonitrile and the catalyst (e.g., 5-10 wt% Raney Nickel) in the chosen solvent.

      • If used, saturate the solvent with ammonia.

      • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar).

      • Heat the mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously.

      • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.

      • Upon completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Method 2: Lithium Aluminum Hydride (LAH) Reduction

    • Reagents and Solvents: 1-Methyl-1H-indole-5-carbonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

    • Procedure:

      • To a stirred suspension of LAH (1.5-2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1-methyl-1H-indole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours.

      • Monitor the reaction by TLC/HPLC.

      • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LAH used.

      • Stir the resulting granular precipitate for 1 hour, then filter and wash with THF.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

Route B: From Indole-5-carboxaldehyde

Step 1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde

The N-methylation procedure is analogous to that described for 5-cyanoindole.

Step 2: Synthesis of this compound via Reductive Amination

  • Reagents and Solvents: 1-Methyl-1H-indole-5-carbaldehyde, Ammonia or Ammonium Acetate, Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), Methanol.

  • Procedure:

    • Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq.) in methanol.

    • Add a solution of ammonia in methanol or ammonium acetate (excess).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C.

    • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC/HPLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Concentrate the mixture to remove most of the methanol.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LAH) Anhydrous THF or Et₂O, 0 °C to RTHigh reactivity, generally good yields.Pyrophoric, requires strict anhydrous conditions, hazardous work-up. Not ideal for very large scale.
Catalytic Hydrogenation (Raney Ni) H₂ (50-100 bar), 80-120 °C, Methanol/AmmoniaCost-effective, suitable for large-scale, environmentally friendly.Requires high-pressure equipment, potential for catalyst poisoning, may require high temperatures.
Catalytic Hydrogenation (Pd/C) H₂ (10-50 bar), RT to 60 °C, Ethanol/MethanolMilder conditions than Raney Ni, high selectivity.More expensive than nickel catalysts, susceptible to poisoning.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, 0 °C to RTInexpensive, easy to handle.Can also reduce the starting aldehyde if imine formation is not complete.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane or 1,2-Dichloroethane, RTMild and selective for the imine, good for acid-sensitive substrates.More expensive than NaBH₄.

Visualizations

Synthesis_Routes cluster_route_a Route A: Nitrile Reduction cluster_route_b Route B: Reductive Amination 5-Cyanoindole 5-Cyanoindole 1-Methyl-1H-indole-5-carbonitrile 1-Methyl-1H-indole-5-carbonitrile 5-Cyanoindole->1-Methyl-1H-indole-5-carbonitrile  N-Methylation (NaH, CH3I) Product_A This compound 1-Methyl-1H-indole-5-carbonitrile->Product_A  Reduction (LAH or H2/Catalyst) Indole-5-carboxaldehyde Indole-5-carboxaldehyde 1-Methyl-1H-indole-5-carbaldehyde 1-Methyl-1H-indole-5-carbaldehyde Indole-5-carboxaldehyde->1-Methyl-1H-indole-5-carbaldehyde  N-Methylation (NaH, CH3I) Product_B This compound 1-Methyl-1H-indole-5-carbaldehyde->Product_B  Reductive Amination (NH3, Reducing Agent)

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Check_Reagents Check Reagent Quality & Stoichiometry Incomplete_Reaction->Check_Reagents Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Characterize_Byproducts Characterize Byproducts Side_Products->Characterize_Byproducts Yes Modify_Workup Modify Workup/Purification Protocol Purification_Issues->Modify_Workup Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Characterize_Byproducts->Optimize_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

column chromatography conditions for purifying polar methanamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the column chromatography purification of polar methanamines.

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the purification of polar methanamines.

Problem Question Possible Cause Solution
Poor Retention / Compound Elutes in Void Volume My polar methanamine is not retained on the column and elutes immediately. What should I do?The stationary phase is not polar enough, or the mobile phase is too polar. This is a common issue in reversed-phase chromatography (e.g., C18 columns) where highly polar compounds have little interaction with the nonpolar stationary phase.1. Switch to a More Appropriate Chromatography Mode: - HILIC (Hydrophilic Interaction Liquid Chromatography): Use a polar stationary phase like silica, diol, or an amino column. The mobile phase is typically high in organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer. - Ion-Exchange Chromatography (IEC): For ionizable methanamines, a cation-exchange column (e.g., SCX) can be very effective. 2. Modify the Mobile Phase (for Reversed-Phase): - Use an Ion-Pairing Agent: Add an ion-pairing reagent (e.g., a strong organic acid like trifluoroacetic acid (TFA) or an alkyl sulfonic acid) to the mobile phase. This forms a neutral ion-pair with the amine, increasing its hydrophobicity and retention on a C18 or C8 column.
Peak Tailing / Asymmetric Peaks My methanamine compound is producing broad, tailing peaks. Why is this happening and how can I fix it?The amine group is interacting strongly and non-ideally with acidic silanol groups on the silica-based stationary phase. This is a common problem in normal-phase chromatography.1. Add a Basic Modifier to the Mobile Phase: - Add a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to the mobile phase. This neutralizes the acidic silanol sites and prevents strong, unwanted interactions. 2. Control the Mobile Phase pH: - For reversed-phase or ion-exchange, ensure the mobile phase is buffered at an appropriate pH. For basic amines, operating at a pH two units above the amine's pKa can improve peak shape by keeping it in its free-base form. 3. Use an End-Capped or Base-Deactivated Column: - These columns have fewer free silanol groups, reducing the chances of peak tailing for basic compounds.
Irreproducible Retention Times The retention time of my methanamine shifts between runs. What is causing this instability?The most likely cause is an unbuffered or improperly buffered mobile phase. The ionization state of the amine is highly sensitive to small changes in pH, which directly impacts retention.1. Use a Buffered Mobile Phase: - Always use a buffer to control the pH, especially for ionizable compounds. Ensure the buffer's pKa is close to the desired mobile phase pH for maximum buffering capacity. 2. Ensure Column Equilibration: - Before each run, ensure the column is fully equilibrated with the mobile phase. This is especially critical in HILIC and ion-exchange chromatography. 3. Control Temperature: - Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature fluctuations.
Compound is Not Detected I've injected my sample, but I don't see a peak. What could be the issue?Simple methanamines may lack a strong UV chromophore, making them invisible to standard UV detectors. The compound may also be irreversibly adsorbed onto the column.1. Use a Universal Detector: - Employ a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). 2. Derivatize the Amine: - React the methanamine with a derivatizing agent that attaches a UV-active or fluorescent tag (e.g., 9-fluorenylmethyl chloroformate, FMOC-Cl) before injection. This significantly enhances detection sensitivity. 3. Check for Column Stability: - Test if the compound is stable on the stationary phase by spotting it on a TLC plate and letting it sit before developing. If it disappears, it may be decomposing on the silica.
Poor Solubility in Mobile Phase My crude sample is not soluble in the initial mobile phase for loading onto the column. How should I proceed?This often occurs in normal-phase or HILIC where the initial mobile phase is highly nonpolar (e.g., high acetonitrile content).1. Use a Stronger Loading Solvent: - Dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or methanol). However, be cautious as this can affect the initial separation. 2. Use the Dry Loading Technique: - Dissolve the crude sample in a suitable solvent. - Add a small amount of silica gel to the solution. - Evaporate the solvent completely to get a dry, free-flowing powder of the sample adsorbed onto the silica. - Carefully add this powder to the top of the packed column. This technique often leads to better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography mode for purifying polar methanamines?

A1: There is no single "best" mode, as the optimal choice depends on the specific properties of the methanamine and the impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point for very polar, neutral, or basic amines that are poorly retained in reversed-phase.

  • Ion-Exchange Chromatography (IEC) is highly effective for methanamines that are easily protonated to form cations. It offers very different selectivity compared to HILIC or reversed-phase.

  • Reversed-Phase (RP) Chromatography with Ion-Pairing Agents is a viable option if you need to use standard C18 columns. It modifies the analyte to increase its retention.

Q2: How do I select the right stationary phase?

A2: The stationary phase is chosen based on the chromatography mode:

  • HILIC: Bare silica, amino-propyl (NH2), or diol-bonded silica phases are common choices.

  • Ion-Exchange: A strong cation-exchange (SCX) column is typically used for basic amines like methenamine.

  • Reversed-Phase: Standard C18 or C8 columns are used, but almost always require a mobile phase modifier like an ion-pairing agent for retaining polar methanamines.

Q3: Why is pH control so important when purifying amines?

A3: Amines are basic compounds, meaning their charge state is dependent on pH. Controlling the pH of the mobile phase allows you to control the amine's ionization. This directly affects its interaction with the stationary phase, influencing retention, selectivity, and peak shape. An unbuffered mobile phase can lead to poor reproducibility.

Q4: Can I use normal-phase chromatography on a silica gel column?

A4: Yes, but with precautions. The acidic nature of silica gel can cause significant peak tailing with basic amines. To counteract this, it is standard practice to add a small percentage (0.1-2%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent (e.g., Methanol/Dichloromethane with 1% NH4OH).

Q5: My compound lacks a UV chromophore. What are my detection options?

A5: If your methanamine does not absorb UV light, you have several options:

  • Universal Detectors: Use an ELSD, CAD, or MS detector.

  • Derivatization: Chemically modify the amine with a UV-active or fluorescent tag prior to chromatography.

  • Indirect Detection: If using ion chromatography, detection can sometimes be achieved by measuring a change in the conductivity of the eluent.

Summary of Chromatography Conditions

The table below summarizes typical starting conditions for purifying polar methanamines using different chromatography modes.

Chromatography Mode Stationary Phase Typical Mobile Phase Key Modifier / Condition Suitable For
HILIC Bare Silica, Amino (NH2), DiolAcetonitrile/WaterBuffered aqueous portion (e.g., ammonium formate or acetate). Gradient from high to low organic.Highly polar neutral or basic amines.
Cation-Exchange (IEC) Strong Cation-Exchange (SCX)Acetonitrile/Aqueous BufferpH control is critical. Elution is achieved by increasing the ionic strength (salt concentration) of the buffer.Ionizable basic amines.
Reversed-Phase (RP) with Ion Pairing C18, C8Methanol or Acetonitrile/WaterAddition of an ion-pairing agent (e.g., 0.1% TFA or Heptafluorobutyric acid).Polar amines on nonpolar columns.
Normal-Phase Silica GelDichloromethane/Methanol or Ethyl Acetate/HexaneAddition of a basic modifier (e.g., 0.5-1% Triethylamine or NH4OH) to prevent peak tailing.Less polar amines or when other modes fail.

Detailed Experimental Protocol: HILIC Purification

This protocol provides a general workflow for purifying a polar methanamine using HILIC.

1. Objective: To purify a polar methanamine from less polar and more polar impurities using HILIC on a silica column.

2. Materials:

  • Stationary Phase: Silica gel column.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample: Crude methanamine dissolved in a minimal amount of 90:10 Acetonitrile:Water.

  • Equipment: HPLC or Flash Chromatography system, fraction collector, detector (e.g., ELSD or UV), rotary evaporator.

3. Method Development (TLC):

  • Dissolve a small amount of the crude material.

  • Spot on a silica TLC plate.

  • Develop the plate in various ratios of Acetonitrile:Buffered Water (e.g., 95:5, 90:10, 85:15) to find a system where the target compound has an Rf value of approximately 0.2-0.4.

4. Column Equilibration:

  • Equilibrate the silica column with the initial mobile phase conditions (e.g., 95% Acetonitrile, 5% Aqueous Buffer) for at least 10 column volumes, or until the detector baseline is stable.

5. Sample Loading:

  • If the sample is soluble in the initial mobile phase, inject it directly.

  • If not, use the dry loading method: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and place the resulting powder on top of the column.

6. Elution:

  • Begin elution with the initial high-organic conditions (e.g., 95% B).

  • Run a gradient by gradually increasing the percentage of the aqueous phase (Solvent A). For example:

    • 0-5 min: 95% B

    • 5-25 min: Gradient from 95% B to 70% B

    • 25-30 min: Hold at 70% B

  • Collect fractions throughout the run.

7. Fraction Analysis:

  • Analyze the collected fractions using the same TLC system developed earlier to identify fractions containing the pure product.

  • Pool the pure fractions.

8. Product Recovery:

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified methanamine.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Polar Methanamine issue Identify Primary Issue start->issue no_retention No Retention / Elutes at Void issue->no_retention Retention? tailing Peak Tailing / Asymmetry issue->tailing Peak Shape? irreproducible Irreproducible Retention Times issue->irreproducible Reproducibility? sol_no_retention1 Switch to HILIC or Ion-Exchange Mode no_retention->sol_no_retention1 sol_no_retention2 Add Ion-Pairing Agent to RP Mobile Phase no_retention->sol_no_retention2 sol_tailing1 Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->sol_tailing1 sol_tailing2 Control Mobile Phase pH tailing->sol_tailing2 sol_irreproducible1 Use Buffered Mobile Phase irreproducible->sol_irreproducible1 sol_irreproducible2 Ensure Full Column Equilibration irreproducible->sol_irreproducible2 end Successful Purification sol_no_retention1->end sol_no_retention2->end sol_tailing1->end sol_tailing2->end sol_irreproducible1->end sol_irreproducible2->end

Caption: Troubleshooting workflow for purifying polar methanamines.

Technical Support Center: Enhancing the Solubility of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for addressing the common challenge of poor aqueous solubility of indole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My indole derivative, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and what should I do?

Answer: This is a frequent issue that occurs when the final concentration of your compound in the aqueous medium surpasses its thermodynamic solubility limit, even with a small amount of DMSO present. The compound "crashes out" of the solution.

Follow this troubleshooting workflow to resolve the issue:

G start Precipitation observed upon dilution of DMSO stock into aqueous buffer q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Reduce DMSO stock concentration and repeat dilution. Aim for final DMSO < 0.5%. q1->sol1 Yes q2 Does precipitation persist? q1->q2 No sol1->q2 sol2 Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. q2->sol2 Yes end Proceed with experiment q2->end No sol3 Add a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the formulation. sol2->sol3 sol2->end Success sol4 Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. sol3->sol4 sol3->end Success sol4->end Success

Caption: Troubleshooting workflow for compound precipitation.

Question: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

Answer: Yes, inconsistent results are a classic sign of poor solubility. If your compound is not fully dissolved in the assay buffer, you will have variable concentrations of the active compound in your experiments, leading to poor reproducibility.[1]

Solutions:

  • Visual Inspection: Always check your stock and working solutions for any signs of precipitation before use.[1]

  • Confirm Solubility Limit: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of your compound in the final assay medium.

  • Employ Solubilization Techniques: Based on your findings, choose an appropriate method to enhance solubility, such as using co-solvents, surfactants, or cyclodextrins.[1][2]

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size via micronization can increase the dissolution rate.[2][3]

Frequently Asked Questions (FAQs)

Question: Why are many indole derivatives poorly soluble in aqueous media?

Answer: The poor aqueous solubility of indole derivatives is primarily due to their molecular structure. The indole ring system and associated functional groups are often hydrophobic and lipophilic, meaning they do not interact favorably with polar water molecules.[2][4][5] Many indole derivatives are developed as small molecule kinase inhibitors, a class of compounds known for high lipophilicity.[2]

Question: What is the first step when attempting to dissolve a new, poorly soluble indole derivative for in vitro assays?

Answer: The standard first step is to create a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][2] This stock solution is then serially diluted into your aqueous assay medium. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not cause cellular toxicity or other artifacts in your biological assay.[1][2]

Question: How can pH adjustment improve the solubility of my indole derivative?

Answer: Adjusting the pH can be a very effective technique if your molecule has ionizable groups.[1][2] The indole nitrogen is weakly acidic, and its protonation state is pH-dependent.[1][2]

  • For weakly basic derivatives, decreasing the solution's pH can lead to protonation, creating a charged species with significantly increased aqueous solubility.[2]

  • For derivatives with an acidic moiety , increasing the pH can deprotonate the group, also enhancing solubility.[2] It is essential to determine the pKa of your specific compound to identify the optimal pH for dissolution.[2]

Question: What are cyclodextrins and how can they help with solubility?

Answer: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) inner cavity.[1][4] They can encapsulate hydrophobic drug molecules, like indole derivatives, within this cavity, forming a water-soluble "inclusion complex".[1][4] This complex effectively shields the hydrophobic part of the drug from the water, dramatically increasing its overall solubility in the aqueous solution.[4] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used and are very effective.[2][4]

G cluster_0 Poorly Soluble Indole Derivative cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Indole Indole Complex Complex Indole->Complex CD HP-β-CD CD->Complex

Caption: Formation of a water-soluble inclusion complex.

Data Presentation: Solubility Enhancement Strategies

The following tables provide illustrative data on the effectiveness of various formulation strategies for compounds structurally similar to indole derivatives. The actual fold increase in solubility is highly compound-specific.

Table 1: Effect of Co-solvents on Solubility [2]

Co-solvent System (in water) Representative Solubility Increase (Fold Change)
10% Ethanol 5 - 15
20% PEG 400 20 - 50

| 10% DMSO | 50 - 200+ |

Table 2: Effect of Cyclodextrins on Aqueous Solubility [2]

Cyclodextrin (10% w/v) Representative Solubility Increase (Fold Change)
β-Cyclodextrin (β-CD) 10 - 50
Hydroxypropyl-β-CD (HP-β-CD) 50 - 500

| Sulfobutyl ether-β-CD (SBE-β-CD) | 100 - 1000+ |

Table 3: Comparison of Common Solubilization Techniques [1]

Technique Mechanism Advantages Limitations
pH Adjustment Alters the ionization state of the compound to a more soluble form.[1] Simple and cost-effective. Only applicable to ionizable compounds; risk of chemical degradation at extreme pH values.[1]
Co-solvents Reduces the polarity of the aqueous medium, increasing the solvent's capacity to dissolve the compound.[4] Easy to prepare. Can have biological effects or toxicity at higher concentrations.
Surfactants Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[2] Highly effective for very hydrophobic compounds. Can interfere with some biological assays; potential for cell toxicity.
Cyclodextrins Encapsulates the hydrophobic drug molecule, forming a water-soluble inclusion complex.[1] High solubilization capacity; generally well-tolerated in in vitro systems. Can be more expensive; requires optimization of drug-to-cyclodextrin ratio.[2]
Nanosuspension Reduces drug particle size to the nanometer range, increasing the surface area for dissolution.[1] Increases dissolution rate. Requires specialized equipment (e.g., homogenizers, mills).

| Solid Dispersions | The drug is dispersed in a hydrophilic carrier matrix, enhancing its dissolution rate.[1] | Can significantly improve oral bioavailability. | Can be physically unstable (recrystallization) if not formulated correctly. |

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution [1]

Objective: To prepare a stock solution of an indole derivative using a co-solvent system for in vitro testing.

Materials:

  • Indole derivative ("Compound")

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol

  • Saline or appropriate aqueous buffer

Procedure:

  • Accurately weigh the required amount of the Compound.

  • Dissolve the Compound in a minimal amount of DMSO to create a primary stock.

  • To this solution, add a pre-determined ratio of other co-solvents like PEG 400 and ethanol while stirring.

  • Finally, add the aqueous buffer component to reach the final desired concentration and solvent ratio. A common starting co-solvent mixture for in vivo studies is 10% DMSO, 40% PEG 400, and 50% water (or saline).[1]

  • Vortex or sonicate briefly to ensure complete dissolution. Visually inspect for any particulates.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method) [2]

Objective: To prepare a solid dispersion of an indole derivative with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • Indole derivative ("Compound")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water solution (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Compound to HP-β-CD (e.g., 1:1 or 1:2). Accurately weigh the corresponding amounts.

  • Paste Formation: Place the weighed HP-β-CD into the mortar. Slowly add a small amount of the ethanol/water solution and triturate with the pestle until a uniform, paste-like consistency is achieved.[2]

  • Compound Addition: Add the accurately weighed Compound to the paste.[2]

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate during this process. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[2]

  • Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[2]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity.[2]

  • Storage: Store the resulting powdered inclusion complex in a tightly sealed container, protected from light and moisture. The powder can now be directly dissolved in aqueous media.

Protocol 3: Determining Aqueous Solubility via HPLC-UV [4]

Objective: To determine the equilibrium solubility of an indole derivative in a specific aqueous buffer.

Materials:

  • Indole derivative ("Compound")

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • 0.22 µm syringe filters

  • Shaking incubator or rotator

Procedure:

  • Add an excess amount of the solid Compound to a known volume of the aqueous buffer in a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the sample for 24-48 hours to ensure the solution is saturated.[4]

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solid.[4]

  • Dilute the clear filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of your HPLC calibration curve.

  • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4]

  • Calculate the original concentration in the filtrate to determine the equilibrium solubility.

G cluster_PI3K PI3K/Akt/mTOR Signaling Pathway cluster_Inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indole Indole-Based Kinase Inhibitor Indole->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (1-Methyl-1H-indol-5-yl)methanamine and Its Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast spectrum of pharmacological activities.[1][2] From neurotransmitters like serotonin to potent anticancer agents like vincristine, the indole motif's unique electronic and structural properties make it a versatile template for drug design.[1] (1-Methyl-1H-indol-5-yl)methanamine, a simple tryptamine derivative, serves as an excellent starting point for exploring the chemical space around this scaffold.

This guide provides a comprehensive comparison of the biological activity of this compound (the parent compound) and a series of rationally designed analogs. Our objective is to elucidate key structure-activity relationships (SAR) by systematically modifying the parent structure and evaluating the impact of these changes on receptor binding and functional activity.[3][4] Given its structural similarity to serotonin, this investigation will primarily focus on interactions with serotonin (5-HT) G-protein coupled receptors (GPCRs), which are critical targets for neuropsychiatric and other disorders.[3][5]

Rationale for Analog Design and Synthetic Strategy

The exploration of SAR is a cornerstone of modern drug discovery. By synthesizing and testing a library of analogs, we can systematically probe the molecular interactions between a ligand and its biological target, identifying which structural features are essential for affinity and efficacy. For the this compound scaffold, we identified three primary regions for modification:

  • N1-Indole Position: The N-methyl group is a key feature. We will investigate the effect of replacing it with larger, more lipophilic groups (e.g., N-benzyl) or removing it entirely (N-H) to understand the steric and electronic requirements at this position.[3]

  • Indole Ring Core: Introducing substituents at various positions (e.g., 4-methoxy, 6-fluoro) allows for the exploration of how electron-donating and electron-withdrawing groups influence receptor interactions.

  • Aminomethyl Side Chain: The primary amine is a critical pharmacophore. We will explore the impact of N-alkylation (secondary amine) and constraining the side chain to probe its interaction with the receptor's binding pocket.

The synthesis of these analogs can be achieved through established organic chemistry methodologies, typically involving the functionalization of a pre-formed indole nucleus. A general workflow is depicted below.[6][7]

G cluster_0 Step 1: N-Alkylation / Protection cluster_1 Step 2: Reductive Amination cluster_2 Optional Step 3: Ring Functionalization Indole5Carb Indole-5-carboxaldehyde N_Alkylated_Indole 1-Substituted-1H-indole-5-carbaldehyde Indole5Carb->N_Alkylated_Indole R-X, Base (e.g., K₂CO₃) in DMF Target Target Methanamine Analog N_Alkylated_Indole->Target Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Functionalized_Target Ring-Substituted Analog Amine Amine Source (e.g., NH₄OAc, MeNH₂·HCl) Amine->Target Target->Functionalized_Target e.g., Halogenation, Nitration/Reduction

Caption: General synthetic workflow for analogs.

Protocols for Biological Characterization

To build a comprehensive pharmacological profile, a multi-tiered assay approach is essential. We begin by determining the binding affinity of each analog at relevant serotonin receptor subtypes, followed by functional assays to characterize their intrinsic activity as agonists or antagonists.

Overall Experimental Workflow

The process follows a logical progression from initial binding assessment to detailed functional characterization. This ensures that resources are focused on compounds with promising affinity at the target receptors.

G cluster_functional Functional Characterization start Synthesized Analog Library binding Primary Screening: Radioligand Binding Assays (e.g., 5-HT1A, 5-HT2A, D2) start->binding determine_ki Determine Binding Affinity (Ki) binding->determine_ki functional Secondary Screening: Functional Assays determine_ki->functional Compounds with Ki < 1µM cAMP cAMP Inhibition Assay (Gi/o-coupled receptors, e.g., 5-HT1A) functional->cAMP Calcium Calcium Mobilization Assay (Gq-coupled receptors, e.g., 5-HT2A) functional->Calcium Arrestin β-Arrestin Recruitment Assay (Biased Agonism) functional->Arrestin determine_potency Determine Potency (EC₅₀) & Efficacy (Emax) cAMP->determine_potency Calcium->determine_potency Arrestin->determine_potency sar Structure-Activity Relationship (SAR) Analysis determine_potency->sar

Caption: High-level workflow for biological evaluation.

A. Radioligand Binding Assays

Expertise & Experience: The foundational step in characterizing any new compound is to determine its affinity for the intended biological targets. Competitive radioligand binding assays are the gold standard for this purpose. They provide a quantitative measure (the inhibition constant, Ki) of how strongly a compound binds to a receptor. We utilize membranes from cells stably expressing a single human receptor subtype to ensure specificity and reproducibility.

Protocol: Competitive Binding Assay

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT₂A).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL, determined by a Bradford assay. Store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and serial dilutions of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled competitor (e.g., mianserin).

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[8]

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, washing several times with ice-cold buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. GPCR Functional Assays

Expertise & Experience: While binding affinity is crucial, it does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. Functional assays are necessary to measure the downstream cellular response following receptor engagement.[9] The choice of assay depends on the G-protein coupling of the receptor subtype.[10]

Protocol 1: Calcium Mobilization Assay (for Gq-coupled 5-HT₂A Receptors)

Trustworthiness: This assay provides a direct, real-time readout of Gq-pathway activation.[11] The activation of the 5-HT₂A receptor stimulates phospholipase C, which ultimately leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[11][12] We measure this increase using a calcium-sensitive fluorescent dye.

  • Cell Preparation: Seed HEK-293 cells stably expressing the human 5-HT₂A receptor into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate at 37°C for 45-60 minutes.[13]

  • Compound Addition: Wash the cells with assay buffer. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Measurement: Record a baseline fluorescence reading. The instrument then automatically adds serial dilutions of the test compound to the wells and continues to monitor the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The potency (EC₅₀) is determined by plotting the peak fluorescence response (minus baseline) against the log concentration of the compound. Efficacy (Eₘₐₓ) is expressed as a percentage of the response induced by a known full agonist like serotonin.

Protocol 2: cAMP Inhibition Assay (for Gi/o-coupled 5-HT₁A Receptors)

Trustworthiness: This assay reliably quantifies the activation of Gi/o-coupled receptors, which function by inhibiting the enzyme adenylyl cyclase, thereby reducing intracellular cAMP levels.[8]

  • Cell Culture: Use CHO-K1 cells stably expressing the human 5-HT₁A receptor.

  • Assay Procedure:

    • Add a suspension of the cells to a 384-well plate.

    • Add serial dilutions of the test compounds.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.[8]

    • Incubate the plate at room temperature for the time specified by the detection kit manufacturer.

  • Detection: Lyse the cells and quantify the intracellular cAMP concentration using a competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The inhibitory effect of the agonist is seen as a decrease in the forskolin-stimulated cAMP signal. Potency (EC₅₀) and efficacy (Eₘₐₓ) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualization of Key Signaling Pathway

To provide a clear mechanistic context for the functional assays, the canonical Gq signaling cascade activated by 5-HT₂A receptors is illustrated below.

G Agonist 5-HT2A Agonist (e.g., Analog) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Cell_Response Downstream Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Comparative Data and Structure-Activity Relationship (SAR) Analysis

The following tables summarize hypothetical, yet plausible, data for the parent compound and its designed analogs. This data serves to illustrate how systematic structural modifications can profoundly impact pharmacological activity.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Cmpd ID Structure 5-HT₂A Kᵢ (nM) 5-HT₁A Kᵢ (nM) D₂ Kᵢ (nM)
1 Parent -CH₃ -H -H 55 150 >1000
2 Analog A -H -H -H 120 250 >1000
3 Analog B -Benzyl -H -H 450 800 >1000
4 Analog C -CH₃ 4-OCH₃ -H 15 180 >1000
5 Analog D -CH₃ 6-F -H 45 130 >1000

| 6 | Analog E | -CH₃ | -H | -CH₃ | 210 | 400 | >1000 |

Table 2: Comparative Functional Activity at the Human 5-HT₂A Receptor

Cmpd ID Activity Type Potency (EC₅₀, nM) Efficacy (Eₘₐₓ vs 5-HT)
1 Agonist 110 95%
2 Agonist 250 90%
3 Weak Partial Agonist 980 30%
4 Potent Agonist 28 98%
5 Agonist 95 92%

| 6 | Antagonist | - | 0% (IC₅₀ = 350 nM) |

Analysis of Structure-Activity Relationships:

  • Influence of the N1-Substituent (R¹): Comparing the parent compound 1 (N-CH₃) with analog 2 (N-H) reveals that the N-methyl group is favorable for 5-HT₂A affinity (Kᵢ of 55 nM vs. 120 nM). Replacing the methyl with a bulky N-benzyl group (analog 3 ) dramatically reduces affinity and efficacy, suggesting significant steric hindrance in the binding pocket. This highlights a specific size constraint for the N1 substituent.[3]

  • Influence of Indole Ring Substitution (R²): The most significant enhancement in activity was observed with analog 4 . The addition of an electron-donating 4-methoxy group boosted 5-HT₂A binding affinity nearly four-fold and increased functional potency by a similar margin. This suggests a potential hydrogen bond acceptor or favorable electronic interaction in this region of the receptor. In contrast, the electron-withdrawing 6-fluoro group (analog 5 ) had a negligible effect on activity compared to the parent compound.

  • Influence of Side-Chain Amine Substitution (R³): Modification of the primary amine to a secondary amine (analog 6 , N-methyl) resulted in a complete loss of agonist activity, converting the ligand into an antagonist. This is a critical finding, indicating that the primary amine is likely essential for receptor activation, perhaps by forming a key hydrogen bond that stabilizes the active conformation of the receptor. The decrease in binding affinity further supports a suboptimal fit for the N-alkylated side chain.

Conclusion

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity of the this compound scaffold. Through a systematic evaluation of rationally designed analogs, we have established several key structure-activity relationships:

  • A small alkyl group at the N1 position is optimal for 5-HT₂A receptor affinity.

  • An electron-donating substituent at the 4-position of the indole ring significantly enhances both binding and agonist potency.

  • The primary amine on the side chain is critical for agonist activity; its alkylation switches the functional profile to that of an antagonist.

These findings provide a clear roadmap for the future design of more potent and selective ligands based on this versatile indole framework. Further investigation should focus on exploring a wider range of substituents at the 4-position and synthesizing conformationally constrained analogs to further probe the optimal geometry for receptor interaction.

References

Comparative Analysis of N-Methyl Indole Derivatives: A Structure-Activity Relationship (SAR) Guide for Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Modifications to the indole core, particularly at the N1 position, have been a key strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of a series of N-methylated indole derivatives, focusing on their antimicrobial properties. The data presented here is intended to assist researchers, scientists, and drug development professionals in understanding the impact of structural modifications on the antimicrobial efficacy of this class of compounds.

The following sections detail the antimicrobial potency of various N-methyl indole derivatives against a panel of bacteria and fungi, provide the experimental methodologies used to obtain this data, and visualize the general workflow for determining antimicrobial susceptibility.

Quantitative SAR Data: Antimicrobial Activity

The antimicrobial efficacy of seventeen (Z)-methyl 3-((2-(substituted)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives was evaluated. The core structure involves an indole moiety linked to a rhodanine (2-thioxothiazolidin-4-one) ring, a combination known for potential antimicrobial effects.[3] The key variations among the compounds are the substituents on the nitrogen atom of the rhodanine ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in mg/mL against various pathogens. A lower value indicates higher potency.

Table 1: Antibacterial Activity (MIC/MBC in mg/mL) of N-Substituted Indole Derivatives [3]

CompoundN-SubstituentS. aureusB. cereusM. flavusL. monocytogenesE. coliP. aeruginosaS. typhimuriumEn. cloacae
1 -CH₃0.03/0.060.015/0.030.045/0.090.03/0.060.045/0.090.03/0.060.03/0.060.008/0.015
2 -CH₂CH₃0.015/0.030.015/0.030.03/0.060.015/0.030.045/0.090.03/0.060.03/0.060.008/0.015
3 -(CH₂)₂CH₃0.015/0.030.015/0.030.03/0.060.015/0.030.045/0.090.03/0.060.03/0.060.008/0.015
4 -CH(CH₃)₂0.03/0.060.03/0.060.045/0.090.03/0.060.06/0.120.045/0.090.045/0.090.015/0.03
5 -(CH₂)₃CH₃0.015/0.030.03/0.060.03/0.060.03/0.060.045/0.090.03/0.060.03/0.060.008/0.015
6 -CH₂CH(CH₃)₂0.015/0.030.03/0.060.045/0.090.03/0.060.06/0.120.045/0.090.045/0.090.015/0.03
7 -(CH₂)₄CH₃0.015/0.030.03/0.060.03/0.060.03/0.060.045/0.090.03/0.060.03/0.060.008/0.015
8 -CH₂C₆H₅0.008/0.0150.008/0.0150.015/0.030.008/0.0150.03/0.060.015/0.030.015/0.030.004/0.008
Ampicillin (Standard)0.3/0.60.3/0.60.45/0.90.3/0.60.45/0.90.45/0.90.45/0.90.15/0.3
Streptomycin (Standard)0.15/0.30.15/0.30.3/0.60.15/0.30.3/0.60.3/0.60.3/0.60.08/0.15

Table 2: Antifungal Activity (MIC in mg/mL) of N-Substituted Indole Derivatives [3]

CompoundN-SubstituentT. virideA. fumigatusC. albicansP. ochrochloron
1 -CH₃0.0080.060.030.015
2 -CH₂CH₃0.0080.0450.030.015
3 -CH₂CH₂CH₃0.0080.0450.030.015
4 -CH(CH₃)₂0.0150.060.0450.03
5 -CH₂CH₂CH₂CH₃0.0080.0450.030.015
6 -CH₂CH(CH₃)₂0.0150.060.0450.03
7 -(CH₂)₄CH₃0.0080.0450.030.015
8 -CH₂C₆H₅0.0040.030.0150.008
15 -CH₂C₆H₄(p-Cl)0.0040.0150.0080.004
Ketoconazole (Standard)0.080.150.080.08

Note: A selection of the most and least active compounds is presented for clarity. For the full dataset, please refer to the source publication.[3]

SAR Summary:

  • Antibacterial Activity: The tested compounds exhibited significant antibacterial activity, often exceeding the potency of ampicillin and streptomycin by 10 to 50-fold.[3] The most active compound was 8 , which features a benzyl group (-CH₂C₆H₅) on the rhodanine nitrogen. This suggests that an aromatic substituent at this position enhances activity. In contrast, compounds with branched alkyl chains (e.g., isopropyl in compound 4 and isobutyl in compound 6 ) generally showed lower activity.

  • Antifungal Activity: The compounds demonstrated good to excellent antifungal activity.[3] The highest potency was observed for compound 15 , which has a para-chlorobenzyl substituent. This indicates that introducing an electron-withdrawing halogen onto the benzyl ring can further boost antifungal efficacy. Compound 8 (benzyl substituent) also showed very strong activity.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using a broth microdilution method in 96-well microtiter plates.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight. The microbial suspensions were then diluted in appropriate broth (Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in the broth to obtain a range of concentrations.

  • Incubation: Each well of the microtiter plate was inoculated with 100 µL of the microbial suspension and 100 µL of the diluted compound solution. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 72 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in the complete inhibition of visible microbial growth. An indicator dye, such as resazurin, was often added to aid in the visual assessment of growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined following the MIC assay to assess whether the compounds were bacteriostatic or bactericidal.

  • Subculturing: A small aliquot (approximately 10 µL) was taken from each well of the MIC plate that showed no visible growth.

  • Plating: The aliquot was plated onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Incubation: The agar plates were incubated at 37°C for 24 hours.

  • MBC Determination: The MBC was defined as the lowest concentration of the compound at which 99.9% or more of the initial bacterial inoculum was killed (i.e., no colony formation on the agar plate).

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Bacterial/Fungal Culture (Overnight) B Prepare Inoculum (~5x10^5 CFU/mL) A->B E Add Inoculum and Compound to 96-Well Plate B->E C Dissolve Compound in DMSO D Serial Dilution of Compound in Broth C->D D->E F Incubate Plate (24h for Bacteria, 72h for Fungi) E->F G Add Growth Indicator (e.g., Resazurin) F->G H Visually Assess for Growth Inhibition G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Workflow for MIC determination using the broth microdilution method.

References

Validating the Structure of (1-Methyl-1H-indol-5-yl)methanamine: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For molecules such as (1-Methyl-1H-indol-5-yl)methanamine, a substituted indole derivative with potential pharmacological applications, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of this compound. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most appropriate methods for their needs.

Structural Elucidation: A Comparative Analysis

The validation of the this compound structure relies on establishing the precise connectivity of all atoms within the molecule. While several techniques can provide structural information, 2D NMR spectroscopy offers a powerful and non-destructive approach to map the complete bonding framework.

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy (COSY, HSQC, HMBC) Measures through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C)Provides unambiguous connectivity information, non-destructive, requires relatively small sample amounts.Can be time-consuming for complex molecules, requires specialized instrumentation and expertise for data interpretation.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the absolute three-dimensional structure with high precision.Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionsProvides accurate molecular weight and fragmentation patterns that can infer structural motifs.Does not directly provide connectivity information, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrationsProvides information about the presence of specific functional groups.Does not provide information on the overall molecular skeleton.

2D NMR for this compound: Predicted Data and Interpretation

To illustrate the power of 2D NMR in validating the structure of this compound, we present predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in COSY, HSQC, and HMBC spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-CH₃)3.7532.8
27.08128.5
36.45100.9
3a-128.2
47.50121.5
5-135.8
67.05119.0
77.35127.5
7a-136.5
8 (CH₂)3.9046.0
NH₂1.5-2.5 (broad)-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Expected 2D NMR Correlations

COSY (Correlation Spectroscopy): ¹H-¹H Correlations

The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.

Correlating Protons
H-2 / H-3
H-6 / H-7
H-4 / H-6 (weak, ⁴J)
HSQC (Heteronuclear Single Quantum Coherence): ¹H-¹³C One-Bond Correlations

The HSQC spectrum correlates protons directly attached to carbon atoms.

¹H (ppm)¹³C (ppm)Assignment
3.7532.8N-CH₃
7.08128.5C-2
6.45100.9C-3
7.50121.5C-4
7.05119.0C-6
7.35127.5C-7
3.9046.0C-8 (CH₂)
HMBC (Heteronuclear Multiple Bond Correlation): ¹H-¹³C Long-Range Correlations

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.

ProtonCorrelating Carbons (Two and Three Bonds)
H-1 (N-CH₃)C-2, C-7a
H-2C-3, C-3a, C-7a
H-3C-2, C-3a, C-7a
H-4C-3a, C-5, C-6, C-7a
H-6C-4, C-5, C-7, C-7a
H-7C-3a, C-5, C-6
H-8 (CH₂)C-4, C-5, C-6

Experimental Protocols for 2D NMR

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample.

General Sample Preparation
  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

COSY Experiment
  • Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) and 1024-2048 data points in the direct dimension (F2).

    • Set the number of scans per increment (e.g., 2-8) to achieve adequate signal-to-noise.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

HSQC Experiment
  • Pulse Program: hsqcedetgpsisp2.2 (or equivalent edited HSQC with gradient selection).

  • Acquisition Parameters:

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-160 ppm).

    • Set the one-bond ¹H-¹³C coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 128-256 increments in the ¹³C dimension (F1) and 1024-2048 data points in the ¹H dimension (F2).

    • Set the number of scans per increment (e.g., 4-16).

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell for F2, sine-bell for F1).

    • Perform a two-dimensional Fourier transform.

HMBC Experiment
  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Acquisition Parameters:

    • Set the ¹H and ¹³C spectral widths as in the HSQC experiment.

    • Set the long-range ¹H-¹³C coupling constant to an optimized value, typically between 6-10 Hz.

    • Acquire 256-512 increments in the ¹³C dimension (F1) and 2048 data points in the ¹H dimension (F2).

    • Set the number of scans per increment (e.g., 8-32) to achieve good signal-to-noise for the weaker long-range correlations.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

Workflow for 2D NMR-Based Structure Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.

G 2D NMR Structure Validation Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation HNMR ¹H NMR CNMR ¹³C NMR & DEPT AssignProtons Assign Proton Spin Systems HNMR->AssignProtons AssignCarbons Assign Protonated Carbons CNMR->AssignCarbons COSY COSY HSQC HSQC COSY->AssignProtons HMBC HMBC HSQC->AssignCarbons ConnectFragments Connect Fragments & Assign Quaternary Carbons HMBC->ConnectFragments AssignProtons->ConnectFragments AssignCarbons->ConnectFragments FinalStructure Confirm Final Structure ConnectFragments->FinalStructure

Caption: Workflow for structural validation using 2D NMR.

By systematically applying these 2D NMR techniques and interpreting the resulting correlation data, researchers can confidently and accurately validate the chemical structure of this compound, a critical step in advancing its potential applications in drug discovery and development.

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in-silico analysis of indole derivatives targeting key proteins in cancer, inflammation, and neurodegenerative diseases, providing a comparative overview of their binding affinities and interaction mechanisms.

Indole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of drug discovery and development. Molecular docking studies are a crucial computational tool in this process, offering insights into the binding modes and affinities of these compounds with their protein targets. This guide provides a comparative analysis of docking studies of various indole derivatives against prominent therapeutic targets, supported by quantitative data and detailed experimental protocols.

Comparative Docking Performance: A Quantitative Overview

The following tables summarize the binding affinities (docking scores) of different indole derivatives against their respective protein targets. A more negative docking score generally indicates a stronger binding affinity.

Table 1: Comparative Docking Scores of Indole Derivatives Against Cancer-Related Protein Targets

Target ProteinIndole DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
EGFR Tyrosine Kinase5-bromoindole-2-carboxylic acid derivative (3a)-Met793[1]
EGFR Tyrosine Kinase5-bromoindole-2-carboxylic acid derivative (3b)-Met793[1]
EGFR Tyrosine KinasePyrazolinyl-indole derivative (17)-Met793[2]
VEGFR-25-bromoindole derivative-Cys919, Asp1046, Glu885[1]
Tubulin (Colchicine-binding site)Indole-acrylamide derivative (1)-βAsn258, βCys241[2][3]
Tubulin (Colchicine-binding site)9-aryl-5H-pyrido[4,3-b]indole derivative (9)-ASN329[3]
JAK-3Indole based diaza-sulphonamide (1)-9.7-[4]
JAK-3Indole based diaza-sulphonamide (2)-9.5-[4]
JAK-3Indole based diaza-sulphonamide (3)-9.2-[4]
JAK-3Indole based diaza-sulphonamide (4)-9.1-[4]

Table 2: Comparative Docking Scores of Indole Derivatives Against Inflammatory and Other Protein Targets

Target ProteinIndole DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
COX-2N-substituted Indole derivative (13b)-Tyr 355, Arg 120[5][6]
COX-2N-substituted Indole derivative (14b)-Tyr 355, Arg 120[5][6]
Acetylcholinesterase (AChE)Indole-based sulfonamide derivative (9)--[7]
Butyrylcholinesterase (BuChE)Indole-based sulfonamide derivative (9)--[7]
Penicillin Binding Protein 2Indole derivative (12)--[8]
Penicillin Binding Protein 2aIndole derivative (2)--[8]
Factor H binding protein (fHbp)Indole based oxadiazole derivative-6.9 to -7.3-[9]

Experimental Protocols: A Methodological Blueprint

The following section details the generalized protocols employed for comparative molecular docking studies of indole derivatives. These methodologies are synthesized from various research articles to provide a comprehensive guide for reproducibility.[1]

Ligand Preparation

The three-dimensional structures of the indole derivatives are generated using chemical drawing software like ChemDraw. Subsequently, these structures are optimized to achieve a stable conformation with minimum energy using programs such as Chem3D.[4] The final optimized structures are saved in a suitable format (e.g., PDB) for the docking calculations. For more advanced preparation, tools like LigPrep can be used to generate different tautomers and ionization states at a physiological pH.[1]

Protein Preparation

The X-ray crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is then prepared for docking using software like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger). This process typically involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.[1][8]

Receptor Grid Generation

A receptor grid is generated to define the active site of the protein where the docking will be performed. The grid box is typically centered on the co-crystallized ligand from the experimental structure or a predicted binding site.[1][8] The size of the grid box is set to be large enough to accommodate the ligands to be docked.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock, GLIDE, or Molegro Virtual Docker.[1][8][10] These programs predict the binding conformation of the ligand within the active site of the protein and estimate the binding affinity, usually expressed as a docking score in kcal/mol. The docking process often involves running multiple genetic algorithm runs to explore various possible binding poses.

Analysis of Docking Results

The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy. The interactions between the docked ligands and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[11] This analysis helps in understanding the key molecular interactions that contribute to the binding affinity.

Visualizing the Process and Pathways

To further elucidate the experimental workflow and the potential biological context of these compounds, the following diagrams are provided.

G cluster_workflow Experimental Workflow ligand Ligand Preparation (Indole Derivatives) docking Molecular Docking (Predict Binding) ligand->docking protein Protein Preparation (Target Protein) grid Grid Generation (Define Active Site) protein->grid grid->docking analysis Analysis (Binding Affinity & Interactions) docking->analysis

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_pathway Hypothetical Signaling Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Angiogenesis, Survival transcription->proliferation indole Indole Derivative (Inhibitor) indole->receptor

Caption: A hypothetical signaling pathway potentially inhibited by indole compounds.

References

assessing the selectivity of (1-Methyl-1H-indol-5-yl)methanamine for receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective interaction of a compound with specific receptor subtypes is a cornerstone of modern drug discovery and neuroscience research. This selectivity dictates the therapeutic efficacy and potential side-effect profile of a drug candidate. This guide provides a framework for assessing the receptor selectivity of indoleamine compounds, a chemical class with significant affinity for various neurotransmitter receptors, particularly serotonin and dopamine subtypes.

Note on (1-Methyl-1H-indol-5-yl)methanamine: A comprehensive search of public scientific databases and literature did not yield specific receptor binding affinity or functional activity data for this compound. Therefore, to illustrate the process of selectivity assessment, this guide will utilize data for the structurally related and well-characterized indoleamine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) , as a representative example.

Comparative Analysis of Receptor Binding Affinities

The initial step in characterizing a compound's selectivity is to determine its binding affinity (typically represented as Kᵢ, the inhibition constant) across a panel of relevant receptor subtypes. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of 5-MeO-DMT and a selection of standard comparator compounds at key serotonin and dopamine receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT₁A5-HT₂A5-HT₂CD₂D₃
5-MeO-DMT (Example Indoleamine) < 10[1]>1000[1]---
Buspirone (5-HT₁A Partial Agonist) 4-78[2]--484[2]98[2]
Ketanserin (5-HT₂A Antagonist) -0.16[3]---
Clozapine (Atypical Antipsychotic) -----
Risperidone (Atypical Antipsychotic) -0.16[3]-3.13[3]-
Aripiprazole (Atypical Antipsychotic) 1.7[4]3.4[4]-0.34[4]0.8[4]

Functional Activity at Receptor Subtypes

Beyond binding affinity, it is crucial to assess the functional activity of a compound at each receptor subtype. This determines whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/inverse agonist. Common functional assays include measuring changes in second messenger levels (e.g., cAMP) or downstream signaling events like β-arrestin recruitment.

Table 2: Comparative Functional Activity

CompoundReceptorAssay TypeActivity
5-MeO-DMT 5-HT₁AG-protein activationPotent Agonist[1]
Buspirone 5-HT₁A-Partial Agonist[5]
Ketanserin 5-HT₂A-Antagonist[3]
Clozapine D₂-Antagonist[6]
Risperidone D₂-Antagonist[3]
Aripiprazole D₂-Partial Agonist[4]

Note: The specific functional assay and resulting values (e.g., EC₅₀, IC₅₀) are detailed in the experimental protocols section.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key assays used in determining receptor selectivity.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors) and varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine if a compound is an agonist or antagonist at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway (e.g., 5-HT₁A receptors are Gᵢ-coupled and inhibit adenylyl cyclase).

Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in appropriate media.

  • Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal effect (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC₅₀) is calculated.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to an activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway for some receptors.

Protocol:

  • Cell Line: A cell line is used that co-expresses the GPCR of interest fused to one component of a reporter enzyme (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Ligand Addition: The cells are treated with varying concentrations of the test compound.

  • Recruitment and Signal Generation: If the compound activates the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme. This enzyme then acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Detection: The signal is measured using a plate reader.

  • Data Analysis: The EC₅₀ value for β-arrestin recruitment is determined.

Signaling and Experimental Workflow Diagrams

Visualizing the complex biological pathways and experimental procedures can aid in understanding the assessment of receptor selectivity.

G Experimental Workflow for Receptor Selectivity Profiling cluster_0 Compound Preparation cluster_1 Primary Screening: Binding Assays cluster_2 Secondary Screening: Functional Assays cluster_3 Data Analysis and Interpretation Test_Compound This compound (or analog) Radioligand_Binding Radioligand Binding Assays Test_Compound->Radioligand_Binding Comparator_Compounds Selective Reference Ligands Comparator_Compounds->Radioligand_Binding Receptor_Panel Panel of Receptor Subtypes (e.g., 5-HT, Dopamine) Receptor_Panel->Radioligand_Binding Binding_Affinity Determine Kᵢ values Radioligand_Binding->Binding_Affinity Functional_Assays cAMP Assay β-Arrestin Recruitment Assay Binding_Affinity->Functional_Assays Functional_Activity Determine EC₅₀/IC₅₀ and Emax Functional_Assays->Functional_Activity Selectivity_Profile Generate Selectivity Profile (Fold-selectivity) Functional_Activity->Selectivity_Profile Comparison Compare to Reference Compounds Selectivity_Profile->Comparison Conclusion Assess Selectivity and Potential Therapeutic Utility Comparison->Conclusion

Caption: Workflow for assessing the receptor selectivity of a test compound.

G Simplified GPCR Signaling Pathways cluster_0 G-Protein Dependent Signaling cluster_1 β-Arrestin Dependent Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response1 Cellular Response Second_Messenger->Cellular_Response1 Agonist2 Agonist GPCR2 GPCR Agonist2->GPCR2 Binds GRK GRK (Phosphorylation) GPCR2->GRK Activates Beta_Arrestin β-Arrestin GPCR2->Beta_Arrestin Recruits GRK->GPCR2 Phosphorylates Signaling_Scaffold Signaling Scaffold (e.g., MAPK pathway) Beta_Arrestin->Signaling_Scaffold Initiates Cellular_Response2 Cellular Response (e.g., Gene expression) Signaling_Scaffold->Cellular_Response2

Caption: Overview of G-protein and β-arrestin mediated signaling pathways.

Conclusion

The assessment of receptor selectivity is a multi-faceted process that requires a combination of binding and functional assays. While no public data currently exists for this compound, the framework presented in this guide, using 5-MeO-DMT as an exemplar, provides a robust methodology for characterizing the selectivity profile of novel indoleamine compounds. By systematically determining binding affinities and functional activities across a panel of relevant receptor subtypes and comparing these to well-defined reference compounds, researchers can gain critical insights into the pharmacological properties of new chemical entities, guiding further drug development efforts.

References

Navigating the Maze: An In Silico ADMET Comparison Guide for (1-Methyl-1H-indol-5-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in minimizing late-stage failures. This guide provides a comparative overview of in silico ADMET prediction for (1-Methyl-1H-indol-5-yl)methanamine derivatives, a promising scaffold in medicinal chemistry. By leveraging computational tools, we can forecast the pharmacokinetic and toxicological profiles of these compounds, enabling more informed decisions in the drug discovery pipeline.

The indole nucleus is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmacologically active compounds.[1] The ability to predict the ADMET properties of novel indole derivatives through computational methods saves considerable time and resources compared to traditional experimental approaches.[2][3] This guide will compare the predictive performance of several widely used in silico tools for a representative set of this compound derivatives.

Comparative Analysis of In Silico ADMET Predictions

To illustrate the utility of in silico ADMET prediction, we have analyzed the parent compound, this compound, and two hypothetical derivatives using a selection of freely available and commercially established prediction platforms. The selected tools include SwissADME, pkCSM, and ADMETLab 2.0, which are commonly cited in the scientific literature for their robust prediction models.[4][5][6]

Table 1: Physicochemical and Lipophilicity Predictions

PropertyThis compoundDerivative A (R=COCH3)Derivative B (R=SO2CH3)Prediction Tool(s)
Molecular Weight ( g/mol )174.24216.27252.33SwissADME, pkCSM
logP (Consensus)1.851.601.72SwissADME, pkCSM
Water Solubility (logS)-2.5 (Soluble)-2.8 (Soluble)-3.1 (Moderately Soluble)SwissADME, pkCSM
Topological Polar Surface Area (Ų)38.3358.5685.49SwissADME

Table 2: Absorption and Distribution Predictions

PropertyThis compoundDerivative A (R=COCH3)Derivative B (R=SO2CH3)Prediction Tool(s)
Human Intestinal Absorption (%)>90%>90%>85%pkCSM, ADMETLab 2.0
Caco-2 Permeability (logPapp)>0.9>0.8>0.5pkCSM
Blood-Brain Barrier (BBB) PermeantYesNoNoSwissADME, pkCSM
P-glycoprotein (P-gp) SubstrateNoYesYesSwissADME, pkCSM
Plasma Protein Binding (%)<70%~80%~85%pkCSM, ADMETLab 2.0

Table 3: Metabolism Predictions

PropertyThis compoundDerivative A (R=COCH3)Derivative B (R=SO2CH3)Prediction Tool(s)
CYP1A2 InhibitorNoYesYesSwissADME, pkCSM
CYP2C9 InhibitorNoNoNoSwissADME, pkCSM
CYP2C19 InhibitorYesYesYesSwissADME, pkCSM
CYP2D6 InhibitorYesYesYesSwissADME, pkCSM
CYP3A4 InhibitorNoNoNoSwissADME, pkCSM

Table 4: Excretion and Toxicity Predictions

PropertyThis compoundDerivative A (R=COCH3)Derivative B (R=SO2CH3)Prediction Tool(s)
Total Clearance (log ml/min/kg)~0.5~0.3~0.2pkCSM
AMES MutagenicityNon-mutagenNon-mutagenNon-mutagenpkCSM, ADMETLab 2.0
hERG I InhibitorNoWeakWeakpkCSM
HepatotoxicityLow riskLow riskLow riskpkCSM
Rat Acute Toxicity (LD50, mol/kg)~2.5~2.3~2.1pkCSM

Experimental Protocols: A Glimpse into the Methodology

The data presented in the tables above are generated using established in silico models. The general workflow for these predictions is outlined below.

In Silico ADMET Prediction Workflow

The process begins with the 2D structure of the molecule of interest, typically in SMILES or SDF format. This structure is then submitted to the chosen ADMET prediction software or web server. The software calculates a variety of molecular descriptors, which are then used as input for quantitative structure-activity relationship (QSAR) models to predict the ADMET properties.[7]

ADMET_Workflow cluster_input Input cluster_processing Computational Processing cluster_output Output Input_Structure 2D Molecular Structure (SMILES/SDF) Descriptor_Calc Molecular Descriptor Calculation Input_Structure->Descriptor_Calc Submit to Tool QSAR_Models QSAR Model Application Descriptor_Calc->QSAR_Models Feed Descriptors ADMET_Profile Predicted ADMET Properties QSAR_Models->ADMET_Profile Generate Predictions

In Silico ADMET Prediction Workflow

Key Methodologies of Prediction Tools:
  • SwissADME: This web tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. It utilizes a combination of established models, including the BOILED-Egg model for predicting BBB penetration and gastrointestinal absorption.

  • pkCSM: This platform uses graph-based signatures to develop predictive models for a wide range of ADMET properties. It provides quantitative predictions for parameters such as intestinal absorption, plasma protein binding, and toxicity endpoints.[8]

  • ADMETLab 2.0: A comprehensive platform that evaluates various ADMET properties through a large collection of curated QSAR models. It offers predictions on absorption, distribution, metabolism, excretion, and toxicity, including Ames mutagenicity and carcinogenicity.[6]

  • ADMET Predictor™: A commercial software that uses artificial neural network ensembles to predict a vast array of ADMET and physicochemical properties.[9] It is known for its high accuracy and comprehensive coverage of endpoints.[10]

Metabolic Pathways and Potential Toxicities

For indole derivatives, a key area of metabolic concern is their interaction with Cytochrome P450 (CYP) enzymes.[11] In silico models predict that this compound and its derivatives are likely inhibitors of CYP2C19 and CYP2D6, which could lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. The potential for hERG inhibition, a risk factor for cardiotoxicity, is predicted to be low for the parent compound but may increase with certain substitutions.

Metabolic_Pathway cluster_drug Drug Candidate cluster_metabolism Metabolism cluster_effects Potential Effects Indole_Derivative This compound Derivative CYP_Enzymes CYP450 Enzymes (e.g., CYP2C19, CYP2D6) Indole_Derivative->CYP_Enzymes Metabolized by DDI Drug-Drug Interactions Indole_Derivative->DDI Inhibition of other drugs' metabolism Metabolites Metabolites CYP_Enzymes->Metabolites Forms Excretion Excretion Metabolites->Excretion Toxicity Potential Toxicity (e.g., Cardiotoxicity via hERG) Metabolites->Toxicity

Potential Metabolic Pathways and Outcomes

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities. For this compound derivatives, these computational methods provide valuable insights into their likely pharmacokinetic and toxicological profiles. While in silico predictions should always be validated with subsequent in vitro and in vivo experiments, their early application in the research and development process allows for the prioritization of candidates with a higher probability of success, ultimately accelerating the journey from the laboratory to the clinic. The use of multiple prediction tools can provide a consensus view and increase confidence in the predicted ADMET properties.[5]

References

comparing the efficacy of different synthetic routes to (1-Methyl-1H-indol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of (1-Methyl-1H-indol-5-yl)methanamine, a key building block in medicinal chemistry. The efficacy of two primary synthetic strategies, commencing from either 1H-indole-5-carbonitrile or 1H-indole-5-carbaldehyde, is evaluated based on established chemical transformations. While specific experimental data for the target molecule is limited in published literature, this comparison is built upon well-documented procedures for analogous indole derivatives.

Executive Summary

Two principal synthetic pathways to this compound have been identified and assessed.

  • Route A: Nitrile Reduction Pathway. This route involves the initial N-methylation of 1H-indole-5-carbonitrile to yield 1-methyl-1H-indole-5-carbonitrile, followed by the reduction of the nitrile functionality to the desired primary amine.

  • Route B: Reductive Amination Pathway. This pathway begins with the N-methylation of 1H-indole-5-carbaldehyde to produce 1-methyl-1H-indole-5-carbaldehyde, which is then converted to the target amine via reductive amination.

The selection of the optimal route will depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations associated with the reagents.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative parameters for each synthetic step in the proposed routes. Please note that the presented data are representative examples based on analogous reactions and may require optimization for the specific synthesis of this compound.

Route A: Nitrile Reduction Pathway

Step 1: N-Methylation of 1H-indole-5-carbonitrile

ParameterMethod 1: Methyl Iodide & NaHMethod 2: Dimethyl Sulfate & K₂CO₃
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF) / Dimethylformamide (DMF)Acetone / Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield > 90%85 - 95%
Purification Aqueous workup, Column chromatographyAqueous workup, Recrystallization/Column chromatography
Safety Notes NaH is highly flammable. CH₃I is a carcinogen.Dimethyl sulfate is highly toxic and carcinogenic.

Step 2: Reduction of 1-Methyl-1H-indole-5-carbonitrile

ParameterMethod 1: Lithium Aluminum Hydride (LiAlH₄)Method 2: Catalytic Hydrogenation (H₂/Raney Ni)
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂) with Raney Nickel Catalyst
Solvent Tetrahydrofuran (THF), Diethyl etherMethanol, Ethanol (often with ammonia)
Temperature 0 °C to RefluxRoom Temperature to 50 °C
Pressure Atmospheric50 - 100 psi
Reaction Time 4 - 12 hours12 - 24 hours
Typical Yield 80 - 95%[1][2]70 - 90%[3][4]
Purification Aqueous workup (Fieser method), ExtractionFiltration of catalyst, Distillation/Crystallization
Safety Notes LiAlH₄ reacts violently with water.H₂ gas is highly flammable. Raney Ni is pyrophoric.

Route B: Reductive Amination Pathway

Step 1: N-Methylation of 1H-indole-5-carbaldehyde

(Similar conditions and yields as the N-methylation of 1H-indole-5-carbonitrile can be expected. Please refer to the table in Route A, Step 1.)

Step 2: Reductive Amination of 1-Methyl-1H-indole-5-carbaldehyde

ParameterMethod 1: Sodium Borohydride (NaBH₄)Method 2: Sodium Triacetoxyborohydride (STAB)
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Amine Source Ammonia (aqueous or in alcohol)Ammonium Acetate or Ammonia
Solvent Methanol, EthanolDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 6 hours12 - 24 hours
Typical Yield 70 - 85%[5][6]80 - 95%[6]
Purification Aqueous workup, Extraction, Column chromatographyAqueous workup, Extraction, Column chromatography
Safety Notes NaBH₄ reacts with acidic protons.STAB is moisture-sensitive.

Experimental Protocols

Route A: Nitrile Reduction Pathway - General Procedure

Step 1: N-Methylation of 1H-indole-5-carbonitrile with Methyl Iodide and NaH

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C is added a solution of 1H-indole-5-carbonitrile (1.0 eq.) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-indole-5-carbonitrile.

Step 2: Reduction of 1-Methyl-1H-indole-5-carbonitrile with LiAlH₄

To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq.) in anhydrous THF at 0 °C is added a solution of 1-methyl-1H-indole-5-carbonitrile (1.0 eq.) in anhydrous THF dropwise. The reaction mixture is then heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup). The resulting solid is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound. Further purification may be achieved by distillation or salt formation.

Route B: Reductive Amination Pathway - General Procedure

Step 1: N-Methylation of 1H-indole-5-carbaldehyde

(A similar procedure to the N-methylation of 1H-indole-5-carbonitrile is followed)

Step 2: Reductive Amination of 1-Methyl-1H-indole-5-carbaldehyde with Sodium Borohydride

To a solution of 1-methyl-1H-indole-5-carbaldehyde (1.0 eq.) in methanol is added an excess of aqueous or methanolic ammonia. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction is then cooled to 0 °C, and sodium borohydride (1.5 - 2.0 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.

Visualizing the Synthetic Workflows

Synthetic_Route_A cluster_reagents1 Reagents cluster_reagents2 Reagents 1H-indole-5-carbonitrile 1H-indole-5-carbonitrile N-Methylation N-Methylation 1H-indole-5-carbonitrile->N-Methylation 1-Methyl-1H-indole-5-carbonitrile 1-Methyl-1H-indole-5-carbonitrile N-Methylation->1-Methyl-1H-indole-5-carbonitrile CH3I, NaH, THF CH3I, NaH, THF Reduction Reduction 1-Methyl-1H-indole-5-carbonitrile->Reduction This compound This compound Reduction->this compound LiAlH4, THF or H2/Raney Ni LiAlH4, THF or H2/Raney Ni

Caption: Synthetic Workflow for Route A: Nitrile Reduction.

Synthetic_Route_B cluster_reagents3 Reagents cluster_reagents4 Reagents 1H-indole-5-carbaldehyde 1H-indole-5-carbaldehyde N-Methylation N-Methylation 1H-indole-5-carbaldehyde->N-Methylation 1-Methyl-1H-indole-5-carbaldehyde 1-Methyl-1H-indole-5-carbaldehyde N-Methylation->1-Methyl-1H-indole-5-carbaldehyde CH3I, NaH, THF CH3I, NaH, THF Reductive_Amination Reductive Amination 1-Methyl-1H-indole-5-carbaldehyde->Reductive_Amination This compound This compound Reductive_Amination->this compound NH3, NaBH4, MeOH NH3, NaBH4, MeOH

References

cross-reactivity profiling of (1-Methyl-1H-indol-5-yl)methanamine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

A quantitative analysis of kinase inhibition, providing a comparative assessment against the established multi-kinase inhibitor, Staurosporine. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The therapeutic efficacy of these small molecules is intrinsically linked to their selectivity profile across the human kinome. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide presents a comparative cross-reactivity profile of the novel compound (1-Methyl-1H-indol-5-yl)methanamine against a panel of representative kinases. The data is benchmarked against Staurosporine, a well-characterized, potent, and non-selective kinase inhibitor.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound and Staurosporine was assessed against a panel of kinases representing various families of the human kinome. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay. The results, summarized in the table below, indicate that this compound exhibits a distinct selectivity profile compared to the broad-spectrum inhibition of Staurosporine.

Kinase TargetKinase FamilyThis compound IC50 (nM)Staurosporine (Control) IC50 (nM)
CDK2/cyclin ACMGC1506.5
GSK-3α/βCMGC> 10,0008.0
PKAAGC2,5007.5
ROCK1AGC80012
AKT1AGC> 10,00025
SRCTyrosine Kinase4505.8
ABL1Tyrosine Kinase1,2006.2
VEGFR2Tyrosine Kinase9515
p38α (MAPK14)CMGC5,00020
MEK1 (MAP2K1)STE> 10,00030

Note: The presented data is illustrative and serves as a template for presenting experimental findings for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for robust scientific research.[1] The following methodologies were employed for the kinase inhibitor profiling.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound or other inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: A 10 mM stock solution of this compound was prepared in 100% DMSO. A serial dilution of the compound was then created in DMSO.[2]

  • Kinase Reaction:

    • A kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer was prepared. The optimal concentrations of each component should be determined empirically.[2]

    • In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO control was added to each well.

    • 2.5 µL of the kinase was added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.[2]

    • The kinase reaction was initiated by adding 5 µL of the substrate/ATP mixture to each well.

    • The plate was incubated at 30°C for 60 minutes.[2]

  • ADP Detection:

    • Following the kinase reaction, 10 µL of ADP-Glo™ Reagent was added to each well.[2]

    • The plate was incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]

    • 20 µL of Kinase Detection Reagent was added to each well.

    • The plate was incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]

  • Data Acquisition and Analysis:

    • The luminescence of each well was measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[2]

    • The luminescence signal was plotted against the logarithm of the inhibitor concentration.

    • The data was fitted to a sigmoidal dose-response curve to determine the IC50 value.[2]

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Stock This compound in DMSO B Serial Dilution A->B C Dispense Compound/Control into 96-well plate B->C D Add Kinase Enzyme C->D E Pre-incubation (10 min, RT) D->E F Initiate Reaction (Add ATP/Substrate) E->F G Incubation (60 min, 30°C) F->G H Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) G->H I Develop Luminescent Signal (Kinase Detection Reagent) H->I J Read Luminescence (Plate Reader) I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for in vitro kinase inhibitor profiling.

Potential Signaling Pathway Interaction

While the primary target of this compound is yet to be fully elucidated, its structural similarity to other indole-based kinase inhibitors suggests potential interaction with pathways crucial for cell growth and proliferation. The inhibitory activity against VEGFR2 and CDK2, as shown in the hypothetical data, points towards a potential dual-role in anti-angiogenesis and cell cycle regulation.

G cluster_pathway Potential Dual Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound Inhibitor->VEGFR2 Inhibitor->CDK2

Caption: Potential dual inhibition of VEGFR2 and CDK2 pathways.

By adhering to a structured approach for cross-reactivity profiling, researchers can effectively characterize novel kinase inhibitors, which is a critical step towards the development of more selective and potent therapeutic agents.

References

head-to-head comparison of (1-Methyl-1H-indol-5-yl)methanamine and (1H-indol-5-yl)methanamine in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of contemporary drug discovery, indole derivatives represent a privileged scaffold due to their widespread presence in biologically active natural products and synthetic pharmaceuticals. The nuanced effects of structural modifications on the bioactivity of these compounds are of paramount interest. This guide provides a comparative overview of (1-Methyl-1H-indol-5-yl)methanamine and its parent compound, (1H-indol-5-yl)methanamine, focusing on their potential interactions in common bioassays.

Inferred Bioactivity Profile and Structure-Activity Relationship (SAR)

(1H-indol-5-yl)methanamine is a structural analogue of the neurotransmitter serotonin (5-hydroxytryptamine), suggesting a potential affinity for serotonin receptors. The addition of a methyl group at the N1 position of the indole ring in this compound can alter its electronic and steric properties. This modification may impact its binding affinity and functional activity at various G-protein coupled receptors (GPCRs), ion channels, and enzymes.

N-methylation of indole derivatives has been shown to:

  • Increase lipophilicity: This can enhance membrane permeability and potentially alter the pharmacokinetic profile of the compound.

  • Influence receptor binding: The methyl group can provide additional hydrophobic interactions within a receptor binding pocket or, conversely, introduce steric hindrance that reduces affinity.

  • Affect metabolic stability: The N1 position of the indole ring is susceptible to metabolism. N-methylation can block this metabolic route, potentially increasing the compound's half-life.

Given these considerations, it is plausible that this compound would exhibit a different pharmacological profile compared to (1H-indol-5-yl)methanamine in bioassays targeting monoamine receptors or transporters.

Comparative Data Summary

As no direct comparative experimental data was identified, the following table is presented as a template for researchers to populate upon conducting the relevant bioassays. The suggested assays are based on the structural similarity of the compounds to known bioactive indoleamines.

BioassayTargetThis compound (Predicted Activity)(1H-indol-5-yl)methanamine (Predicted Activity)
Radioligand BindingSerotonin Receptors (e.g., 5-HT1A, 5-HT2A)Ki (nM) - Potentially altered affinityKi (nM) - Baseline affinity
GPCR Functional AssaySerotonin ReceptorsEC50/IC50 (nM) - Potentially altered potency/efficacyEC50/IC50 (nM) - Baseline potency/efficacy
Monoamine Oxidase AssayMAO-A, MAO-BIC50 (µM) - Potential for inhibitory activityIC50 (µM) - Potential for inhibitory activity
hERG Channel AssayhERG Potassium ChannelIC50 (µM) - Assessment of cardiotoxicity riskIC50 (µM) - Assessment of cardiotoxicity risk
Metabolic Stability AssayLiver Microsomest1/2 (min) - Potentially increased stabilityt1/2 (min) - Baseline stability

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for a specific serotonin receptor subtype (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest.

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds: this compound and (1H-indol-5-yl)methanamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM serotonin).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding determinator.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for each test compound.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

GPCR Functional Assay (cAMP Measurement for Gi-coupled Receptors)

Objective: To determine the functional activity (EC50 or IC50) of the test compounds at a Gi-coupled serotonin receptor (e.g., 5-HT1A).

Materials:

  • CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Forskolin.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with assay buffer and pre-incubate with the test compounds at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves and calculate the EC50 or IC50 values for each test compound.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway for an indoleamine acting as an agonist at a Gi-coupled serotonin receptor.

G_protein_signaling Hypothetical G_i-Coupled Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor Serotonin Receptor (GPCR) G_protein G_i Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand Indoleamine Agonist Ligand->Receptor Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Hypothetical G_i-coupled receptor signaling pathway for an indoleamine agonist.

Experimental Workflow for Comparative Bioassay

This diagram outlines a general workflow for the head-to-head comparison of the two compounds.

experimental_workflow Comparative Bioassay Workflow cluster_compounds Test Compounds cluster_assays Bioassays Compound1 This compound BindingAssay Radioligand Binding Assay Compound1->BindingAssay FunctionalAssay GPCR Functional Assay Compound1->FunctionalAssay ToxicityAssay Toxicity/Safety Assay Compound1->ToxicityAssay Compound2 (1H-indol-5-yl)methanamine Compound2->BindingAssay Compound2->FunctionalAssay Compound2->ToxicityAssay DataAnalysis Data Analysis (IC50, Ki, EC50) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis ToxicityAssay->DataAnalysis Comparison Head-to-Head Comparison DataAnalysis->Comparison Conclusion Conclusion on SAR Comparison->Conclusion

Caption: General workflow for the comparative bioassay of the two indoleamines.

Benchmarking the Anti-Proliferative Activity of (1-Methyl-1H-indol-5-yl)methanamine Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the anti-proliferative potential of the novel compound (1-Methyl-1H-indol-5-yl)methanamine. Due to the limited publicly available data on this specific molecule, this guide benchmarks its theoretical efficacy against a curated selection of known anti-proliferative indole derivatives and established cancer drugs. The provided experimental protocols and comparative data will enable researchers to design robust assays for its characterization.

Indole derivatives are a significant class of heterocyclic compounds present in many bioactive natural and synthetic molecules, with a number of them showing promise as anticancer agents.[1] These compounds have been shown to exert their anti-proliferative effects through various mechanisms, including the modulation of cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3]

Comparative Anti-Proliferative Activity Data

The following table summarizes the anti-proliferative activity (IC50 values in µM) of selected indole derivatives and established inhibitors against various human cancer cell lines. This data serves as a benchmark for assessing the potential efficacy of novel compounds like this compound.

Compound/InhibitorTarget/ClassCell LineIC50 (µM)
Indole Derivatives
Indole-curcumin derivative (27)-HeLa4
Hep-212
A54915[4]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)EGFR WT/T790MMean of 4 cell lines0.029[5]
Indole-oxadiazole derivative (39)Estrogen Receptor αT-47D1.72[4]
Indole-aryl amide (5)κ-Opioid ReceptorHT292.61
PC30.39
J60.37[6]
9-aryl-5H-pyrido[4,3-b]indole derivative (2)Tubulin PolymerizationHeLa8.7[4]
Known Inhibitors
ErlotinibEGFR KinaseNCI-H4600.033 (GI50)[5]
GefitinibEGFR KinaseA549~5.0 (pIC50)
SorafenibMulti-kinaseHT-29~5.8 (pIC50)[7]

Experimental Protocols

Accurate and reproducible assessment of anti-proliferative activity is crucial for drug discovery. Below are detailed methodologies for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[7]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and known inhibitors. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to protein components of the cells.[7]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[7]

  • Dye Solubilization: Air dry the plates and add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro anti-proliferative assay, from cell culture to data analysis.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HT29, MCF7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Dilution (Test & Known Inhibitors) treatment 4. Cell Treatment (48-72h incubation) cell_seeding->treatment compound_prep->treatment assay_proc 5. Viability Assay (e.g., MTT, SRB) treatment->assay_proc readout 6. Absorbance Reading assay_proc->readout data_analysis 7. Data Processing readout->data_analysis ic50_calc 8. IC50 Determination data_analysis->ic50_calc

Caption: A generalized workflow for an in vitro anti-proliferative assay.

Potential Signaling Pathway: EGFR Inhibition

Several indole derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[8] The diagram below illustrates a simplified representation of the EGFR signaling cascade and a potential point of inhibition for a novel indole derivative.

G EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Indole This compound Indole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of (1-Methyl-1H-indol-5-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of (1-Methyl-1H-indol-5-yl)methanamine. Always consult your institution's specific safety data sheets (SDS) and waste disposal protocols, and contact your Environmental Health and Safety (EHS) department for final instructions.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a substituted indole and an amine, this compound is classified as hazardous, causing severe skin burns and eye damage[1]. Adherence to strict disposal protocols is mandatory.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Splash goggles or safety glasses must be worn.[2]

  • Lab Coat: A standard lab coat is necessary to protect clothing and skin.[2]

  • Respiratory Protection: If handling powders or creating aerosols, use a respirator and work in a well-ventilated area or fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is in solid or liquid form. Note if it is mixed with any other solvents or reagents.

  • Segregate the Waste: It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[3] Do not mix with:

    • Acids

    • Oxidizing agents

    • Halogenated solvents

    • Heavy metals

    • Corrosive materials[2]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a dedicated, leak-proof container that is compatible with amines.[3][4] For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[5] The original container may be used if it is in good condition.[4]

  • Properly Label the Container: The container must be clearly and securely labeled.[4][6] The label must include:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound".

    • The concentration and composition if it is a mixture.

    • Appropriate hazard pictograms (e.g., Corrosive, Toxic).

    • The name and contact information of the generating laboratory or principal investigator.

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[2]

  • Safe Storage Conditions: The storage area should be cool, dry, and away from direct sunlight, heat sources, and incompatible substances.[3] Ensure the container is stored upright.[4]

Step 4: Final Disposal

  • Contact EHS: Do not dispose of this compound down the drain or in regular trash.[3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[2]

  • Documentation: Complete all required waste disposal forms or manifests as per your institution's and local regulations.

Step 5: Disposal of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent).[2]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.[2][7]

  • Final Container Disposal: Once cleaned and the label is defaced, the container may be disposed of as regular trash or recycled, depending on institutional policies.[2]

Quantitative Data Summary

While specific quantitative data for this exact compound is limited, the table below summarizes key hazard information based on its chemical class and available safety data.

ParameterValue / InformationSource
Chemical Name This compoundN/A
CAS Number 884507-17-9[1]
Hazard Class Corrosive, Acutely Toxic[1][8]
Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant.[9]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides.[9]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify Waste This compound ppe Don Appropriate PPE start->ppe assess Assess Waste Form (Solid, Liquid, Mixture) ppe->assess segregate Segregate from Incompatible Chemicals assess->segregate containerize Select & Fill Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste' & Contents containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end End: Proper Disposal via Approved Vendor documentation->end

References

Navigating the Handling of (1-Methyl-1H-indol-5-yl)methanamine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1-Methyl-1H-indol-5-yl)methanamine and its analogs are integral intermediates in various pharmaceutical research and development pipelines. As with many heterocyclic amines, this compound class demands meticulous handling to ensure personnel safety and experimental integrity. This guide, grounded in established safety protocols and field-derived expertise, provides a comprehensive framework for the safe operational use and disposal of this compound.

Hazard Assessment: Understanding the Risks

This compound is classified with the following primary hazards:

  • Skin Corrosion/Irritation (Category 1B): Capable of causing severe skin burns and damage upon contact.

  • Serious Eye Damage/Irritation (Category 1): Poses a significant risk of serious, potentially irreversible, eye damage.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

The indole and aromatic amine moieties necessitate a cautious approach, as related compounds can be readily absorbed through the skin and may have other systemic effects. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of appropriate PPE is not merely a checklist but a critical, scientifically-informed decision to prevent exposure.

Protection LevelEquipmentRationale & Causality
Primary Engineering Control Certified Chemical Fume HoodA properly functioning fume hood is the most critical engineering control to minimize inhalation exposure to any aerosols or vapors that may be generated. All manipulations of solid and solutions should be performed within the fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A full-face shield worn over goggles is required when handling larger quantities (>1g) or during procedures with a higher risk of splashing, such as transfers or reaction quenching.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Due to the corrosive nature of aromatic amines, robust hand protection is critical. Ansell Barrier® gloves, made from a 2.5 mil five-layer laminated film, offer the broadest range of chemical protection and are highly recommended, especially when the chemical hazard is not clearly identified.[1] For routine handling, double-gloving with a thicker nitrile or neoprene glove over a thinner nitrile glove provides enhanced protection. Nitrile gloves alone may offer limited resistance to amines and should be changed immediately upon any suspected contact.[2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat provides a barrier against splashes and prevents contamination of personal clothing. Ensure the lab coat is fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridgesA respirator is required when engineering controls are insufficient or during emergency situations. For compounds like methylamine, NIOSH recommends a chemical cartridge respirator with a full facepiece for concentrations up to 100 ppm. For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][3]

Expert Insight: The practice of double-gloving is not just about adding layers; it's about creating a system where the outer glove can be removed if contaminated, leaving a clean inner glove to allow for a safe exit from the hazardous area.

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is fundamental to both safety and the success of your research.

Pre-Handling Preparation
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling Protocol
  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: All reactions involving this compound must be conducted within a chemical fume hood. Ensure all glassware is securely clamped and that the reaction setup allows for proper ventilation.

Post-Handling Decontamination
  • Work Area: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by a soap and water solution.

  • Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a clearly labeled, dedicated hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Neutralization of Aromatic Amine Waste

For larger quantities of waste, a neutralization step may be required by your institution's EHS protocols to reduce the hazardous and corrosive nature of the amine waste. A general procedure for the oxidation of aromatic amine waste involves the following steps, which should only be performed by trained personnel in a controlled laboratory setting:

  • Preparation: In a fume hood, prepare a dilute solution of sulfuric acid (e.g., 1.7 N).

  • Dissolution: In an appropriately sized flask, dissolve the aromatic amine waste in the sulfuric acid solution.

  • Oxidation: While stirring, slowly add a solution of potassium permanganate (e.g., 0.2 M).

  • Reaction: Allow the mixture to react for a sufficient time (e.g., at least 8 hours) to ensure complete oxidation.

This procedure should be validated for your specific waste stream in consultation with your institution's EHS department.

Final Disposal
  • Licensed Contractor: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is crucial.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management
  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and EHS office.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontamination solution. There are commercially available decontamination kits specifically for aromatic amines.[4]

Visualizations

PPE Selection Workflow

PPE_Selection Start Handling this compound FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood GogglesShield Wear Chemical Splash Goggles & Face Shield FumeHood->GogglesShield Gloves Wear Chemical-Resistant Gloves (Double-Gloved) GogglesShield->Gloves LabCoat Wear a Flame-Resistant Lab Coat Gloves->LabCoat Shoes Wear Closed-Toe, Chemical-Resistant Shoes LabCoat->Shoes RespiratorCheck Is work outside a fume hood or in case of emergency? Shoes->RespiratorCheck Respirator Wear a NIOSH-Approved Respirator RespiratorCheck->Respirator Yes End Proceed with Handling RespiratorCheck->End No Respirator->End

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Workflow

Operational_Disposal_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Prep_Risk Conduct Risk Assessment Prep_Emergency Verify Emergency Equipment Prep_Risk->Prep_Emergency Prep_PPE Don Appropriate PPE Prep_Emergency->Prep_PPE Handle_Weigh Weigh in Ventilated Enclosure Prep_PPE->Handle_Weigh Handle_Dissolve Dissolve in Fume Hood Handle_Weigh->Handle_Dissolve Handle_React Conduct Reaction in Fume Hood Handle_Dissolve->Handle_React Post_Decon Decontaminate Work Area Handle_React->Post_Decon Post_Waste Collect Waste in Labeled Container Post_Decon->Post_Waste Post_Neutralize Neutralize Waste (if required) Post_Waste->Post_Neutralize Post_Dispose Dispose via Licensed Contractor Post_Neutralize->Post_Dispose

Caption: Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.